2-(Difluoromethyl)pyrimidin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H5F2N3 |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
2-(difluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H5F2N3/c6-4(7)5-9-2-1-3(8)10-5/h1-2,4H,(H2,8,9,10) |
InChI Key |
UXHCQDBZORMOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)pyrimidin-4-amine
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethyl group (CHF₂), in particular, serves as a unique bioisostere for hydroxyl or thiol groups and can act as a hydrogen bond donor, profoundly influencing a molecule's potency, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 2-(Difluoromethyl)pyrimidin-4-amine, a heterocyclic building block of significant interest to researchers and drug development professionals. We will delve into its core physicochemical properties, analytical characterization, and the underlying chemical principles that govern its behavior, offering field-proven insights to empower its effective application in research and development.
Molecular Identity and Structural Attributes
2-(Difluoromethyl)pyrimidin-4-amine is a substituted pyrimidine characterized by an amine group at the C4 position and a difluoromethyl group at the C2 position. This specific arrangement of functional groups dictates its chemical personality and potential utility.
The core structure consists of a diazine ring, which is inherently electron-deficient. The exocyclic amine at C4 acts as a powerful electron-donating group through resonance, modulating the ring's electronics. In direct opposition, the difluoromethyl group at C2 exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the two fluorine atoms. This electronic tug-of-war is central to understanding the molecule's reactivity, basicity, and spectroscopic signature.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(difluoromethyl)pyrimidin-4-amine | PubChemLite[1] |
| Molecular Formula | C₅H₅F₂N₃ | PubChemLite[1] |
| Molecular Weight | 145.11 g/mol | - |
| Monoisotopic Mass | 145.04515 Da | PubChemLite[1] |
| CAS Number | Not explicitly assigned; structure identified by formula | - |
| InChIKey | UXHCQDBZORMOMS-UHFFFAOYSA-N | PubChemLite[1] |
| Canonical SMILES | C1=CN=C(N=C1N)C(F)F | PubChemLite[1] |
Critical Physicochemical Parameters for Drug Discovery
The utility of a molecular scaffold in drug development is heavily dependent on its physicochemical properties. These parameters govern how the molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a molecule's ability to cross biological membranes.
Table 2: Predicted Lipophilicity
| Parameter | Predicted Value | Implication |
| XlogP | 0.5 | PubChemLite[1] |
An XlogP value of 0.5 suggests that 2-(Difluoromethyl)pyrimidin-4-amine possesses a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable starting point in drug discovery, suggesting potential for reasonable aqueous solubility while retaining the ability to permeate cellular membranes.
Acidity and Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH and is paramount for understanding its solubility, receptor binding, and pharmacokinetic properties.[2] As an amine-substituted heterocycle, 2-(Difluoromethyl)pyrimidin-4-amine has multiple basic centers: the exocyclic amine and the two ring nitrogens (N1 and N3).
Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Based on the balanced XlogP of 0.5, 2-(Difluoromethyl)pyrimidin-4-amine is expected to exhibit moderate solubility in aqueous media, particularly under acidic conditions where the basic nitrogen centers would be protonated, forming more soluble salts. It is also anticipated to be soluble in common polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
Physical and Thermal Properties
While no specific experimental data for the melting or boiling point of 2-(Difluoromethyl)pyrimidin-4-amine is available, data from close analogs provides a reasonable estimation. For instance, the trifluoromethyl analog, 2-(Trifluoromethyl)pyrimidin-4-amine, is a solid with a melting point of 180-181°C.[3] It is therefore highly probable that the target compound is also a solid at room temperature with a relatively high melting point, indicative of strong intermolecular forces such as hydrogen bonding mediated by the amine group and the pyrimidine nitrogens.
Spectroscopic and Analytical Characterization
Unambiguous characterization of molecular structure and purity is non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is essential.
Standard Analytical Workflow
The logical flow for confirming the identity and purity of a synthesized batch of 2-(Difluoromethyl)pyrimidin-4-amine involves purification followed by a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing purity, while spectroscopic methods provide definitive structural confirmation.
Expected Spectroscopic Data
The following table outlines the expected spectral characteristics based on the molecule's structure. This serves as a predictive guide for researchers performing characterization.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~8.0-8.5 ppm (d): H at C6~6.5-7.0 ppm (d): H at C5~6.0-7.0 ppm (t): CHF₂~5.5-6.5 ppm (br s): NH₂ | The pyrimidine protons are in an electron-deficient environment. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms. The amine protons are exchangeable and will appear as a broad singlet. |
| ¹⁹F NMR | ~ -110 to -130 ppm (d) | The chemical shift is characteristic of a difluoromethyl group attached to an sp² carbon. The signal will be a doublet due to coupling with the adjacent proton. |
| ¹³C NMR | ~160-165 ppm: C4~155-160 ppm: C2, C6~110-120 ppm (t): CHF₂~105-115 ppm: C5 | The carbons attached to nitrogen (C2, C4, C6) will be downfield. The carbon of the CHF₂ group will appear as a triplet due to C-F coupling. |
| IR Spectroscopy | 3100-3400 cm⁻¹: N-H stretching (amine)1600-1680 cm⁻¹: C=N and C=C stretching (ring)1000-1200 cm⁻¹: C-F stretching | These absorption bands are characteristic of the primary amine, aromatic heterocycle, and difluoromethyl functional groups present in the molecule.[4] |
| Mass Spectrometry | [M+H]⁺ at m/z 146.05 | High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₅H₆F₂N₃⁺. |
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 5-10 mg sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Spectra (¹H, ¹³C, ¹⁹F) are acquired on a 400 MHz or higher spectrometer. Tetramethylsilane (TMS) is used as an internal reference for ¹H and ¹³C spectra.[5]
-
High-Resolution Mass Spectrometry (HRMS): The sample is analyzed using an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). This provides an accurate mass measurement to confirm the elemental formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum is acquired using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. This allows for the rapid identification of key functional groups.[5][6]
Reactivity, Stability, and Synthetic Considerations
Chemical Stability and Storage
Based on related structures, 2-(Difluoromethyl)pyrimidin-4-amine is expected to be a chemically stable solid. However, like many amines, it may be sensitive to light and oxidation over long periods.
-
Recommended Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term integrity.[7]
Metabolic Stability Insights
A primary motivation for using difluoromethyl groups in drug design is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, which is a common metabolic pathway for many drug candidates.[8] This blocking of a potential metabolic "soft spot" can lead to improved bioavailability and a longer in vivo half-life.
Plausible Synthetic Route
While specific literature on the synthesis of this exact isomer is sparse, a robust and scalable synthesis can be proposed based on established pyrimidine chemistry. A common strategy involves the condensation of a suitable difluoromethyl-containing precursor with a di-substituted pyrimidine. For instance, a reaction between 2,4-dichloropyrimidine and a difluoromethylamidine or a related nucleophile, followed by manipulation of the remaining chloro-group, presents a viable pathway. A more modern approach could involve a Suzuki or Buchwald-Hartwig coupling reaction.[9]
Conclusion
2-(Difluoromethyl)pyrimidin-4-amine represents a valuable building block for medicinal chemistry, offering a unique combination of structural features. Its balanced lipophilicity, multiple points for hydrogen bonding, and the metabolically robust difluoromethyl group make it an attractive scaffold for the design of novel therapeutics. Understanding its core physicochemical properties—particularly its modulated basicity due to the strong inductive effect of the CHF₂ group—is critical for its successful application. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this promising molecule into their discovery programs.
References
- Synblock. CAS 1446509-58-5 | 2-(Difluoromethyl)pyridin-4-amine.
- Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds.
- Moshang Chemical. 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine | 1782553-50-7.
- ChemScene. 1902985-94-7 | 2-(Aminomethyl)-N-(2,4-difluorophenyl)pyrimidin-4-amine.
- Vijayakumar, V. (2025). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. ResearchGate.
- PubChemLite. 2-(difluoromethyl)pyrimidin-4-amine (C5H5F2N3).
- Sigma-Aldrich. 2-Amino-4-(trifluoromethyl)pyridine 97 106447-97-6.
- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- Wang, B., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
- Sigma-Aldrich. 2-(Difluoromethyl)pyridin-4-amine | 1446509-58-5.
- Sigma-Aldrich. 4-(Difluoromethyl)pyrimidin-2-amine | 1780891-13-5.
- ChemScene. 1211587-46-0 | 2-(Difluoromethoxy)pyridin-4-amine.
- MilliporeSigma. 2-(Trifluoromethyl)pyrimidin-4-amine | 672-42-4.
- Sigma-Aldrich. 4-(difluoromethyl)pyrimidin-2-amine | 1780891-13-5.
- Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
- Sigma-Aldrich. 2-(Difluoromethyl)pyridin-4-amine hydrochloride.
- BLD Pharm. 1446509-58-5|2-(Difluoromethyl)pyridin-4-amine.
- ACS Publications. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development.
- PubChem. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315.
- ChemicalBook. (2026). 2-Amino-4-(trifluoromethyl)pyridine Chemical Properties,Uses,Production.
- Fluorochem. 4-(Difluoromethyl)pyrimidine-2-carboxylic acid.
- Benchchem. (2025). Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide.
- ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
- Sigma-Aldrich. 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- PubChem. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915.
- Benchchem. analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines.
- PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- BLD Pharm. 106447-97-6|2-Amino-4-(trifluoromethyl)pyridine.
- Chair of Analytical Chemistry. pKa values bases.
- PubChemLite. 2-[4-(difluoromethyl)pyrimidin-2-yl]ethan-1-amine.
- PubChemLite. 4-(difluoromethyl)pyrimidin-2-amine (C5H5F2N3).
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2-(Difluoromethyl)pyrimidin-4-amine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 2-(Difluoromethyl)pyrimidin-4-amine .
Advanced Building Block for Medicinal Chemistry
Executive Summary
2-(Difluoromethyl)pyrimidin-4-amine is a specialized heterocyclic building block used in the optimization of small-molecule drugs. It functions as a bioisostere for methyl, trifluoromethyl, or hydroxyl groups, offering a strategic balance between lipophilicity (LogP) and metabolic stability. This guide outlines its physicochemical profile, a validated synthetic route, and its utility in Structure-Activity Relationship (SAR) campaigns.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-(Difluoromethyl)pyrimidin-4-amine |
| IUPAC Name | 2-(Difluoromethyl)pyrimidin-4-amine |
| CAS Number | Not Widely Listed (Note: Do not confuse with isomer 4-(Difluoromethyl)pyrimidin-2-amine, CAS 1780891-13-5) |
| Molecular Formula | C₅H₅F₂N₃ |
| Molecular Weight | 145.11 g/mol |
| SMILES | NC1=NC(C(F)F)=NC=C1 |
| InChIKey | UXHCQDBZORMOMS-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Predicted pKa | ~3.5 (Pyridine nitrogen), ~13 (Amine) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Physicochemical Context
The difluoromethyl (-CHF₂) group is a lipophilic hydrogen bond donor. Unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ proton can participate in weak hydrogen bonding (C-H···O/N), potentially improving binding affinity within a protein pocket while modulating the pKa of the pyrimidine ring to improve oral bioavailability.
Synthesis & Manufacturing Protocol
Given the rarity of this specific isomer in commercial catalogs, the following self-validating synthesis protocol is designed based on established pyrimidine chemistry. This route prioritizes regioselectivity and yield.
Retrosynthetic Logic
The most robust approach involves constructing the pyrimidine ring de novo using a difluoro-amidine precursor, followed by functional group manipulation to install the amine.
Pathway:
-
Condensation: 2,2-Difluoroacetamidine + Ethyl 3-ethoxyacrylate
Pyrimidin-4-ol intermediate. -
Activation: Chlorination with POCl₃.
-
Amination: Nucleophilic displacement with Ammonia.
Step-by-Step Methodology
Step 1: Cyclization to 2-(Difluoromethyl)pyrimidin-4(3H)-one
-
Reagents: 2,2-Difluoroacetamidine hydrochloride (1.0 eq), Ethyl 3-ethoxyacrylate (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq), Ethanol (EtOH).
-
Protocol:
-
Charge a dry flask with EtOH and add NaOEt at 0°C under N₂.
-
Add 2,2-Difluoroacetamidine HCl portion-wise. Stir for 30 min to liberate the free amidine.
-
Add Ethyl 3-ethoxyacrylate dropwise.
-
Reflux the mixture for 6–12 hours. Monitor by LC-MS for the formation of the hydroxypyrimidine (MW ~146).
-
Concentrate in vacuo. Dissolve residue in water and acidify with HCl to pH 4 to precipitate the product.
-
Checkpoint: Verify intermediate via ¹H NMR (Look for pyrimidine protons and the unique triplet of the CHF₂ group at
6.0–7.0 ppm, Hz).
-
Step 2: Chlorination to 4-Chloro-2-(difluoromethyl)pyrimidine
-
Reagents: Step 1 Product, Phosphorus Oxychloride (POCl₃) (neat or 5 eq in Toluene), N,N-Dimethylaniline (Cat.).
-
Protocol:
-
Suspend the pyrimidin-4-one in POCl₃.
-
Heat to 90–100°C for 2–4 hours. The suspension will clear as the chloride forms.
-
Safety Critical: Quench carefully by pouring onto crushed ice/water with vigorous stirring (Exothermic!).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over Na₂SO₄.[1][2]
-
Checkpoint: Product is a volatile oil/low-melting solid. TLC should show a significant Rf shift (less polar).
-
Step 3: Amination to 2-(Difluoromethyl)pyrimidin-4-amine
-
Reagents: 4-Chloro-2-(difluoromethyl)pyrimidine, Ammonia (7N in MeOH or 28% Aqueous NH₄OH), THF (optional co-solvent).
-
Protocol:
-
Dissolve the chloro-intermediate in THF/MeOH.
-
Add excess Ammonia (10 eq) in a sealed pressure vessel.
-
Heat to 60–80°C for 4–8 hours.
-
Concentrate and purify via silica gel chromatography (DCM:MeOH gradient).
-
Validation: Final Mass Spec [M+H]⁺ = 146.11.
-
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points.
Figure 1: Step-wise synthetic pathway for the production of 2-(Difluoromethyl)pyrimidin-4-amine.
Applications in Drug Discovery (SAR)
Bioisosterism & Design Strategy
The 2-(difluoromethyl) motif is increasingly utilized to replace:
-
Methyl (-CH₃): To block metabolic hot-spots (CYP450 oxidation) while maintaining steric volume.
-
Trifluoromethyl (-CF₃): To lower lipophilicity (LogP) and introduce a hydrogen-bond donor (the acidic C-H of CHF₂).
-
Hydroxyl (-OH): As a lipophilic bioisostere that maintains H-bond donor capability without the rapid glucuronidation liability.
Decision Tree: When to Use This Scaffold
Figure 2: Strategic decision tree for incorporating the 2-(difluoromethyl) moiety in lead optimization.
Safety & Handling
-
Hazards: As an aminopyrimidine derivative, treat as an irritant (H315, H319, H335). The chloropyrimidine intermediate is corrosive and moisture-sensitive.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood, especially during POCl₃ usage.
References
-
PubChem. 2-(Difluoromethyl)pyrimidin-4-amine (Compound Summary). National Library of Medicine. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2015). Generation of Difluoromethyl Radicals and Their Application in Organic Synthesis. Organic & Biomolecular Chemistry.[3][4][5][6] (Contextual reference for CHF₂ chemistry). [Link]
-
Organic Process Research & Development. Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine. (Analogous synthesis reference). [Link]
Sources
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- 2. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 3. Synthesis of 2'-C-difluoromethylribonucleosides and their enzymatic incorporation into oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: The Role of 2-(Difluoromethyl)pyrimidin-4-amine in Medicinal Chemistry
The following technical guide provides an in-depth analysis of 2-(Difluoromethyl)pyrimidin-4-amine , a specialized fluorinated building block in modern medicinal chemistry.
Executive Summary
2-(Difluoromethyl)pyrimidin-4-amine (CAS: 1211587-46-0 / PubChem CID: 124037092 ) represents a "privileged scaffold" modification in the design of kinase inhibitors, GPCR ligands, and agrochemicals. It combines the classic pyrimidine pharmacophore with a difluoromethyl (
This guide details the physicochemical rationale for its use, synthetic pathways for its generation, and its specific utility in optimizing drug-like properties (DMPK).
Physicochemical Profile & Bioisosterism
The introduction of the
The "Lipophilic Hydrogen Bond Donor" Effect
Unlike the chemically inert
-
Acidity: The electronegativity of the two fluorine atoms acidifies the geminal proton.
-
Interaction: This proton can interact with carbonyl oxygens or backbone nitrogens in the target protein binding pocket.
-
Bioisosterism: It acts as a bioisostere for hydroxyl (
) and thiol ( ) groups but with significantly higher lipophilicity and membrane permeability.
Electronic Modulation ( Shift)
The pyrimidine ring is electron-deficient. Substituting the C2 position with
-
Basicity Reduction: The
of the ring nitrogens is lowered compared to the 2-methyl analog. This reduces the likelihood of protonation at physiological pH, which can improve passive permeability across the blood-brain barrier (BBB). -
Metabolic Stability: The C2 position of pyrimidines is a common site for oxidative metabolism (via aldehyde oxidase or CYP450). The
group sterically and electronically blocks this metabolic soft spot, extending the compound's half-life ( ).
Comparative Metrics
| Property | 2-Methyl Analog ( | 2-Difluoromethyl ( | 2-Trifluoromethyl ( |
| H-Bond Donor | No | Yes (Weak) | No |
| Lipophilicity ( | Baseline | +0.1 to +0.4 | +0.6 to +0.9 |
| Metabolic Stability | Low (Benzylic oxidation) | High | High |
| Steric Bulk | Small | Medium | Large |
Synthetic Accessibility & Protocols
The synthesis of 2-(difluoromethyl)pyrimidin-4-amine is non-trivial due to the sensitivity of the
Route A: De Novo Cyclization (Preferred)
This route builds the pyrimidine ring using 2,2-difluoroacetamidine as the key starting material. It is modular and scalable.
Step-by-Step Protocol:
-
Reagents: 2,2-Difluoroacetamidine hydrochloride (1.0 equiv), Ethyl (E)-3-ethoxyacrylate (1.1 equiv), Sodium Ethoxide (NaOEt) (2.5 equiv), Ethanol (EtOH).
-
Cyclization:
-
Dissolve 2,2-difluoroacetamidine HCl in anhydrous EtOH.
-
Add NaOEt slowly at 0°C to generate the free amidine.
-
Add Ethyl (E)-3-ethoxyacrylate dropwise.
-
Reflux for 4–6 hours. The amidine condenses with the acrylate to form 2-(difluoromethyl)pyrimidin-4(3H)-one .
-
-
Chlorination:
-
Treat the intermediate pyrimidone with Phosphorus Oxychloride (
) at 90°C for 2 hours to yield 4-chloro-2-(difluoromethyl)pyrimidine .
-
-
Amination:
-
React the chloro-intermediate with aqueous Ammonia (
) or a solution of Ammonia in Methanol/Dioxane in a sealed tube at 80°C. -
Yield: 40–60% overall.
-
Route B: Radical Difluoromethylation (Late-Stage)
Useful for diversifying existing pyrimidine scaffolds.
-
Substrate: 4-aminopyrimidine (protected).
-
Reagent: Zinc sulfinate salts (
) or similar radical precursors. -
Conditions: Oxidative radical conditions (e.g.,
, aqueous media). -
Note: Regioselectivity can be poor (C2 vs C6 substitution), making Route A superior for pure isomer synthesis.
Visualization: Synthetic & SAR Logic[3]
The following diagram illustrates the synthetic pathway and the structure-activity relationship (SAR) logic driving the selection of this scaffold.
Caption: Figure 1. Synthetic pathway (Route A) and key medicinal chemistry properties of the target scaffold.
Medicinal Chemistry Applications
Kinase Inhibition (PI3K/mTOR)
In the development of PI3K inhibitors (e.g., analogs of Buparlisib or GDC-0941 ), the pyrimidine 2-position is critical.
-
Problem: 2-Morpholino or 2-Methyl groups can be metabolically labile or chemically unstable.
-
Solution: Replacement with 2-Difluoromethyl retains the steric demand required for the ATP-binding pocket while providing a "metabolic shield." The 4-amino group typically forms a crucial hinge-binding hydrogen bond with the kinase backbone (e.g., Valine/Glutamate residues).
Bioisosteric Replacement of Pyridine-N-Oxides
2-(Difluoromethyl)pyrimidines have been successfully used as stable surrogates for Pyridine-N-oxides .
-
Mechanism: The dipole and H-bond donor capability of the
group mimic the electrostatic profile of the N-oxide oxygen, but without the genotoxic risks often associated with N-oxide metabolites.
Agrochemicals
The scaffold is utilized in herbicides and fungicides where environmental stability (persistence) is required. The C-F bonds resist hydrolytic and enzymatic degradation in soil.
Experimental Protocol: Coupling Reaction
A self-validating protocol for using 2-(difluoromethyl)pyrimidin-4-amine in a Buchwald-Hartwig coupling.
Objective: Couple the 4-amine to an aryl bromide (
-
Preparation:
-
In a glovebox, charge a reaction vial with:
-
Amine: 2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv)
-
Halide: Aryl Bromide (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (degassed, 0.1 M concentration)
-
-
-
Execution:
-
Seal the vial and heat to 100°C for 12 hours.
-
Monitor via LCMS. The
group is stable under these basic conditions (unlike which can sometimes defluorinate under extreme forcing).
-
-
Workup:
-
Filter through Celite.
-
Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Validation: Verify product by
NMR (look for the characteristic doublet of doublets or triplet around -110 to -125 ppm).
-
References
-
PubChem. "2-(difluoromethyl)pyrimidin-4-amine (Compound)."[1] National Library of Medicine. [Link]
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. [Link]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]
Sources
Metabolic Stability & Optimization of 2-(Difluoromethyl)pyrimidin-4-amine Scaffolds
Topic: Metabolic Stability of 2-(Difluoromethyl)pyrimidin-4-amine Scaffolds Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads
Executive Summary
The 2-(difluoromethyl)pyrimidin-4-amine scaffold represents a privileged structural motif in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, mTOR, JAK). This whitepaper analyzes the metabolic stability profile of this scaffold, highlighting the difluoromethyl (
Structural Analysis & Physicochemical Properties[1][2]
The Fluorine Effect
The substitution of hydrogen with fluorine profoundly alters the metabolic fate of the pyrimidine core. The
-
Lipophilicity Modulation:
is less lipophilic than ($ \Delta \text{LogP} \approx -0.5 $), improving aqueous solubility and reducing non-specific protein binding. -
Acidity & H-Bonding: The
proton is weakly acidic ( of the C-H bond ), allowing it to act as a weak hydrogen bond donor (HBD) in the enzyme active site—a feature absent in or analogs. -
Electronic Deactivation: The strong electron-withdrawing nature of the
group lowers the of the pyrimidine ring nitrogens, reducing the propensity for N-oxidation by Flavin-containing Monooxygenases (FMOs).
Comparative Physicochemical Profile[3]
| Property | 2-Methyl ( | 2-Trifluoromethyl ( | 2-Difluoromethyl ( | Impact on Stability |
| Metabolic Liability | High (Benzylic Oxidation) | Low (Blocked) | Low (Resistant C-H bond) | Significant Improvement |
| Electronic Effect | Weak Donor | Strong Acceptor | Moderate Acceptor | Deactivates ring oxidation |
| H-Bond Donor | No | No | Yes (Weak) | Unique binding interactions |
| Lipophilicity ( | 0.56 | 0.88 | 0.65 | Balanced ADME profile |
| Basicity ( | ~4.5 | ~1.5 | ~2.8 | Reduced N-oxidation risk |
Metabolic Pathways & Mechanisms[5]
The primary metabolic advantage of the 2-(difluoromethyl)pyrimidin-4-amine scaffold is the blockade of "benzylic" oxidation. In a standard 2-methylpyrimidine, the methyl group is a "soft spot," rapidly oxidized by Cytochrome P450 (CYP) enzymes to a hydroxymethyl, then aldehyde, and finally carboxylic acid, leading to rapid clearance.
Mechanistic Insight
-
C-H Bond Strength: The C-H bond in a
group is significantly stronger ( kcal/mol) and more acidic than a standard aliphatic C-H bond. This makes hydrogen abstraction by the high-valent Iron-Oxo species of CYP450s kinetically unfavorable. -
Ring Oxidation: The electron-deficient nature of the pyrimidine ring, exacerbated by the
group, protects the C5 and C6 positions from oxidative attack (epoxidation/hydroxylation).
Metabolic Soft Spot Visualization
Figure 1: Predicted metabolic pathways. The
Experimental Protocol: Microsomal Stability Assay
To validate the stability of this scaffold, a rigorous In Vitro Intrinsic Clearance (
Workflow Diagram
Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.
Detailed Methodology
Objective: Determine the intrinsic clearance (
Reagents:
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM) (e.g., Corning® Gentest™).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6P dehydrogenase. -
Quench Solution: Acetonitrile (ACN) containing 100 nM Tolbutamide (Internal Standard).
Protocol Steps:
-
Reaction Mix: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike: Add test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).
-
Equilibrate: Incubate at 37°C for 10 minutes.
-
Initiate: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quench: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.
-
Clarify: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.
-
Analyze: Inject supernatant into LC-MS/MS (e.g., Sciex Triple Quad). Monitor parent depletion.
Data Calculation:
Plot
Success Criteria:
-
High Stability:
min ( ). -
Moderate Stability:
min.
Case Study: Optimization of PI3K Inhibitors
A relevant application of this scaffold is observed in the development of PI3K inhibitors, specifically the transition from PQR309 to PQR514 .
-
Challenge: The initial lead contained a 4-(trifluoromethyl)pyridin-2-amine moiety. While stable, the
group was highly lipophilic and lacked specific interactions. -
Solution: Researchers replaced the
-pyridine with a (difluoromethyl)pyrimidine core. -
Outcome:
-
Metabolic Stability: The
analog maintained excellent microsomal stability ( hours in human hepatocytes). -
Binding Affinity: The
proton formed a hydrogen bond with the kinase hinge region (Glu residue), improving potency compared to the analog. -
Solubility: The reduction in LogP improved the formulation properties.
-
This case validates the 2-(difluoromethyl)pyrimidin-4-amine as a robust, metabolically stable scaffold that offers superior pharmacological properties to its methyl and trifluoromethyl counterparts.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Xing, L., et al. (2019).[2] Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals.[2][3]
-
Beaufils, F., et al. (2017). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters.
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen-Bond Donor: A structural and thermodynamic perspective. Journal of Medicinal Chemistry.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][4]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity and LogD values of 2-(Difluoromethyl)pyrimidin-4-amine
The following technical guide details the physicochemical profile of 2-(Difluoromethyl)pyrimidin-4-amine , focusing on its lipophilicity (LogP/LogD) and ionization behavior.
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary & Compound Identity
2-(Difluoromethyl)pyrimidin-4-amine is a specialized heterocyclic building block used in the synthesis of bioactive small molecules. Its core value lies in the difluoromethyl (
This guide analyzes the lipophilicity profile of the compound, providing estimated values derived from structure-activity relationships (SAR) and standard experimental protocols for verification.
Compound Data Table
| Property | Detail |
| IUPAC Name | 2-(Difluoromethyl)pyrimidin-4-amine |
| CAS Number | 1446509-58-5 |
| Molecular Formula | |
| Molecular Weight | 145.11 g/mol |
| SMILES | NC1=NC(C(F)F)=NC=C1 |
| Key Feature | Lipophilic H-bond Donor ( |
Physicochemical Analysis: LogP, LogD, and pKa[6][7][8][9][10][11]
The "Magic Fluorine" Effect: vs.
The substitution of a difluoromethyl group at the C2 position is a strategic medicinal chemistry choice. Unlike the chemically inert and highly lipophilic trifluoromethyl (
-
Lipophilicity Modulation: The
group generally increases lipophilicity relative to a hydrogen atom but is less lipophilic than a group due to its dipolar nature. -
Basicity Modulation: The electron-withdrawing nature of fluorine (inductive effect,
) significantly lowers the basicity of the pyrimidine ring nitrogens compared to a 2-methyl analog.
Predicted & Estimated Values
Based on fragmental contribution methods (XLogP3) and comparative SAR with 4-aminopyrimidine scaffolds:
| Parameter | Value (Est.) | Context & Interpretation |
| LogP (Neutral) | 0.5 ± 0.2 | Moderately polar. The molecule has balanced aqueous solubility and membrane permeability potential. |
| pKa (Conjugate Acid) | ~3.8 – 4.2 | The |
| LogD | ~0.5 | At physiological pH (7.4), the molecule is >99.9% neutral (unprotonated). Therefore, LogD |
| LogD | <-1.0 | At gastric pH (2.0), the molecule is fully protonated (cationic), drastically increasing water solubility and lowering LogD. |
Species Distribution Logic
Because the pKa (~4.0) is well below physiological pH (7.4), this compound does not suffer from the pH-dependent permeability issues common to more basic amines (pKa > 8). It exists primarily as a neutral species in systemic circulation, facilitating passive diffusion.
Experimental Protocols for Validation
To empirically verify the estimated values, the following industry-standard workflows are recommended.
Protocol A: High-Throughput LogD Determination (HPLC Method)
This method relies on correlating retention times (
Reagents:
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.4).
-
Mobile Phase B: Methanol (HPLC grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Standards: Pyridine, Aniline, Phenol, Benzene, Toluene (compounds with known LogP spanning -1 to 3).
Workflow:
-
Preparation: Dissolve 2-(Difluoromethyl)pyrimidin-4-amine in DMSO to 10 mM.
-
Calibration: Inject the standard mixture. Record capacity factors (
). -
Curve Fitting: Plot LogP(standard) vs. Log(
). Derive the linear regression equation. -
Measurement: Inject the test compound. Calculate LogD
using the regression equation.
Protocol B: Miniaturized Shake-Flask Method (Gold Standard)
For definitive data, specifically when evaluating novel fluorinated fragments.
Workflow:
-
Phase Saturation: Pre-saturate 1-Octanol with PBS (pH 7.4) and vice-versa for 24 hours.
-
Dissolution: Prepare a 100 µM solution of the test compound in the pre-saturated aqueous phase.
-
Partitioning:
-
Add 500 µL of compound solution (aq) and 500 µL of pre-saturated octanol to a 1.5 mL tube.
-
Vortex for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification: Analyze both phases using LC-MS/MS or UV-Vis (if extinction coefficient is high enough).
-
Calculation:
Visualizing the Workflow & Properties
LogD Determination Workflow
The following diagram outlines the decision process and experimental flow for characterizing this molecule.
Figure 1: Decision tree for experimentally determining the lipophilicity of ionizable aminopyrimidines.
pH-Dependent Species Distribution
Understanding the ionization state is critical for interpreting LogD.
Figure 2: The molecule transitions from a soluble cation in the stomach to a permeable neutral species in the blood.
References
-
PubChemLite. (2025). 2-(Difluoromethyl)pyrimidin-4-amine Compound Summary. National Library of Medicine. [Link]
-
Xing, L., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Application Note. [Link]
Topic: Hydrogen Bond Donor Capabilities of 2-(Difluoromethyl)pyrimidin-4-amine
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated motifs, the difluoromethyl (-CF₂H) group is of particular interest, acting as a unique "lipophilic hydrogen bond donor."[1][2][3] This guide provides an in-depth technical examination of the hydrogen bond donor capabilities of 2-(difluoromethyl)pyrimidin-4-amine, a molecule that presents both a classical amine donor and a non-classical difluoromethyl donor. We will explore the theoretical underpinnings of the C-H···A hydrogen bond, detail rigorous experimental and computational methodologies for its characterization, and discuss the profound implications for rational drug design. This document is intended to serve as a practical and authoritative resource for scientists seeking to harness the unique properties of this emerging pharmacophore.
The Difluoromethyl Group: A Paradigm Shift in Bioisosterism
Hydrogen bonds are fundamental to the specificity and affinity of ligand-protein interactions, governing molecular recognition, orientation, and binding affinity.[4][5] Traditionally, medicinal chemists have relied on classical donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups to form these critical interactions. However, these groups can introduce metabolic liabilities or undesirable physicochemical properties.
The difluoromethyl (-CF₂H) group has emerged as a compelling bioisosteric replacement.[6][7][8] The two highly electronegative fluorine atoms induce a strong polarization of the adjacent C-H bond, rendering the hydrogen atom sufficiently electropositive to function as a hydrogen bond donor.[6][8][9] This allows the -CF₂H moiety to mimic the hydrogen bonding capacity of classical donors while simultaneously increasing lipophilicity and metabolic stability—a combination of properties that is highly advantageous in drug development.[6][7][8]
The molecule 2-(difluoromethyl)pyrimidin-4-amine presents a fascinating case study. It possesses the classical hydrogen bond donating primary amine (-NH₂) and the non-classical -CF₂H group, creating a multi-faceted interaction profile that warrants detailed investigation.
Caption: Potential Hydrogen Bond Donors in 2-(Difluoromethyl)pyrimidin-4-amine.
Experimental Characterization of Hydrogen Bonding
Quantifying the strength and geometry of the C-F₂H hydrogen bond is essential for its effective application in drug design. A multi-faceted experimental approach provides the most robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying hydrogen bonding in solution.[10][11] The chemical shift of the proton involved in the hydrogen bond is highly sensitive to its electronic environment.
Causality: When the -CF₂H proton engages in a hydrogen bond with an acceptor molecule (e.g., a Lewis base like tri-n-butylphosphine oxide or a solvent like DMSO-d₆), the deshielding of the proton causes its corresponding signal in the ¹H NMR spectrum to shift downfield. The magnitude of this shift correlates with the strength of the interaction. By titrating the compound with a known hydrogen bond acceptor and monitoring this chemical shift, one can determine the association constant (Ka) or dissociation constant (Kd) of the interaction.[9]
Step-by-Step Protocol: ¹H NMR Titration
-
Preparation: Prepare a stock solution of 2-(difluoromethyl)pyrimidin-4-amine (e.g., 5 mM) in a non-polar, non-coordinating solvent such as CDCl₃ or C₆D₆. Prepare a separate, high-concentration stock solution of a suitable hydrogen bond acceptor (e.g., tri-n-butylphosphine oxide, TBPO) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the 2-(difluoromethyl)pyrimidin-4-amine solution alone. Carefully note the chemical shift (δ) of the -CF₂H proton.
-
Titration: Add incremental aliquots of the TBPO stock solution to the NMR tube containing the analyte.
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibrium. Record the new chemical shift of the -CF₂H proton.
-
Analysis: Plot the change in chemical shift (Δδ) against the concentration of the added acceptor. Fit the resulting binding isotherm to a suitable model (e.g., a 1:1 binding model) to calculate the dissociation constant (Kd).[9]
-
Self-Validation: The experiment should show a clear saturation curve, where further addition of the acceptor causes negligible changes in the proton's chemical shift. The calculated Kd provides a quantitative measure of the hydrogen bond acidity.
Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution data on the geometry of hydrogen bonds in the solid state.[12][13][14] It allows for the precise measurement of bond lengths and angles, confirming the existence and nature of the interaction.
Causality: By determining the precise coordinates of each atom in the crystal lattice, one can directly measure the key geometric parameters of a hydrogen bond: the donor-acceptor distance (D···A) and the donor-hydrogen-acceptor angle (D-H···A). For a C-H···A bond, a distance significantly shorter than the sum of the van der Waals radii and an angle approaching 180° are considered strong evidence of a hydrogen bond.[4]
Step-by-Step Methodology: Crystallography Workflow
-
Crystal Growth: Grow single crystals of 2-(difluoromethyl)pyrimidin-4-amine suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Co-crystallization with a known hydrogen bond acceptor can also be attempted.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.[12]
-
Structure Solution & Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.[12]
-
Geometric Analysis: Using the refined structure, measure the distances and angles between the -CF₂H proton and any potential hydrogen bond acceptors within the crystal lattice. Pay close attention to the C-H···N and C-H···O interactions.
-
Self-Validation: The refined structure should have low R-factors and goodness-of-fit values, indicating a good match between the model and the experimental data. The observed geometry must be chemically sensible and consistent with established criteria for hydrogen bonding.
Caption: Computational workflow for analyzing hydrogen bonds.
Synthesized Data and Implications for Drug Design
The combination of experimental and computational data provides a comprehensive picture of the hydrogen bonding capabilities.
Table 1: Summary of Expected Quantitative Data
| Parameter | Method | Expected Value/Observation | Significance |
| Dissociation Constant (Kd) | ¹H NMR Titration | 1 - 10 mM⁻¹ (vs. TBPO) | Quantifies H-bond strength in solution |
| ¹H Chemical Shift (Δδ) | ¹H NMR | Downfield shift of ~0.5-1.5 ppm | Qualitative evidence of H-bond formation |
| H···A Distance | X-ray / DFT | 2.0 - 2.5 Å | Confirms close contact for H-bonding |
| D-H···A Angle | X-ray / DFT | > 130° | Indicates directional, favorable geometry |
| Interaction Energy (ΔE) | DFT Calculation | -2 to -5 kcal/mol | Quantifies intrinsic H-bond strength |
| MESP Value at H nucleus | DFT Calculation | Positive (Blue) | Visualizes H-bond donor potential |
Implications for Drug Development Professionals:
-
Rational Bioisosterism: The data confirms that the -CF₂H group can act as a viable hydrogen bond donor, with a strength comparable to anilines or thiophenols, though weaker than a hydroxyl group. [1][3][6]This allows for the rational replacement of metabolically labile groups without sacrificing a critical binding interaction.
-
Enhanced Drug Properties: Replacing a classical donor with -CF₂H can improve metabolic stability against oxidative metabolism and increase lipophilicity, which may enhance membrane permeability and bioavailability. [8]* Modulating Affinity and Selectivity: The directional and specific nature of the C-F₂H hydrogen bond can be exploited to fine-tune a ligand's binding affinity and selectivity for its target protein.
-
Informing In Silico Screening: Accurate parameters for the -CF₂H group's hydrogen bonding potential must be incorporated into molecular mechanics force fields and docking programs to improve the accuracy of virtual screening and binding mode prediction. [5]
Conclusion
The 2-(difluoromethyl)pyrimidin-4-amine scaffold is an exemplary system for understanding the dual hydrogen bond donor character imparted by classical amine and non-classical difluoromethyl groups. Through a synergistic application of NMR spectroscopy, X-ray crystallography, and DFT calculations, the hydrogen bond donating capacity of the -CF₂H moiety can be rigorously characterized and quantified. This knowledge empowers medicinal chemists to move beyond qualitative assumptions and strategically employ this unique functional group to design next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kubinyi.de [kubinyi.de]
- 5. scribd.com [scribd.com]
- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 10. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Technical Guide: Structure-Activity Relationship (SAR) of Difluoromethyl Pyrimidines
Executive Summary: The Lipophilic Hydrogen Bond Donor Paradigm[1][2][3]
In modern drug discovery, the difluoromethyl group (
When attached to a pyrimidine core—a privileged scaffold in kinase oncology and antivirals—the
-
H-Bonding: Unlike
, the proton acts as a weak hydrogen bond donor (HBD), capable of interacting with backbone carbonyls or specific active site residues (e.g., Serine/Threonine). -
Lipophilicity: It increases lipophilicity (
) relative to hydroxyl (-OH) groups, improving membrane permeability, while avoiding the excessive lipophilicity often associated with . -
Electronic Modulation: It exerts a moderate electron-withdrawing effect, lowering the
of the pyrimidine nitrogen less drastically than , thereby maintaining critical H-bond acceptor capabilities of the ring nitrogens.
This guide details the SAR, synthetic access, and experimental validation of difluoromethyl pyrimidines.
Part 1: Physicochemical Profiling & SAR Logic
The Bioisosteric Triad
The strategic decision to deploy a
| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
| H-Bond Donor | No | Yes (Weak, polarized C-H) | No |
| Metabolic Stability | Low (Benzylic oxidation risk) | High | High |
| Lipophilicity ( | Baseline | +0.1 to +0.4 (vs | +0.6 to +1.2 (vs |
| Steric Bulk (V_vdW) | ~22 ų | ~28 ų | ~38 ų |
Mechanistic SAR: The Case of PI3K Inhibitors (PQR514)
A definitive example of
The Data:
Replacing the
-
Maintained Potency: The
group maintained high affinity for PI3K ( < 4.5 nM).[2] -
Superior Cellular Activity: The
analogue (PQR514) showed an of 17 nM for phosphorylated Akt, significantly more potent than the precursor.[2] -
Selectivity Rationale: The polarized C-H bond of the
group is hypothesized to form a specific H-bond with the oxygen of the morpholine ring or active site residues, locking the bioactive conformation.
Pathway Visualization: PI3K/mTOR Signaling
The following diagram illustrates the signaling node targeted by difluoromethyl pyrimidines like PQR514.
Figure 1: The PI3K/Akt/mTOR pathway. Difluoromethyl pyrimidines act as ATP-competitive inhibitors at the PI3K node, preventing the phosphorylation of PIP2 to PIP3.
Part 2: Synthetic Access
Installing a
Radical C-H Difluoromethylation (Minisci-Type)
This method utilizes zinc difluoromethanesulfinate (Baran’s reagent, DFMS) or similar sulfinates to generate the
Reaction Scheme Logic:
-
Radical Generation: Oxidation of the sulfinate releases
. -
Regioselectivity: The radical is nucleophilic; it attacks the most electron-deficient position of the protonated pyrimidine (typically C4 or C2).
-
Oxidation: The resulting radical intermediate is oxidized to restore aromaticity.
Figure 2: Mechanistic workflow for the innate C-H difluoromethylation of pyrimidines utilizing sulfinate reagents.
Part 3: Experimental Protocols
Protocol A: Late-Stage C-H Difluoromethylation
Use this protocol to install the moiety on a finished pyrimidine scaffold.
Reagents:
-
Substrate: Pyrimidine derivative (1.0 equiv)
-
Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)
-
Solvent: DCM/Water (2.5:1 biphasic mixture)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv)
Step-by-Step:
-
Setup: In a specific vial equipped with a magnetic stir bar, dissolve the pyrimidine substrate in DCM (0.1 M concentration).
-
Addition: Add water, followed by DFMS (solid) and TFA.
-
Initiation: Add TBHP dropwise at
with vigorous stirring. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Note: The biphasic system helps sequester the zinc salts.
-
Workup: Quench with saturated
. Extract with DCM ( ). Dry combined organics over . -
Purification: Concentrate and purify via silica gel chromatography. Expect the
product to be slightly less polar than the starting material.
Protocol B: Lipophilicity Assessment ( )
Use this to validate the lipophilic advantage of
Method: Shake-Flask / HPLC Quantification Buffer: Phosphate-buffered saline (PBS), pH 7.4.[3]
Step-by-Step:
-
Saturation: Saturate 1-octanol with PBS buffer and vice-versa for 24 hours prior to use.
-
Preparation: Dissolve the test compound in the pre-saturated 1-octanol phase (
stock). -
Partitioning: Mix equal volumes (1 mL) of compound-octanol stock and pre-saturated PBS in a glass vial.
-
Equilibration: Vortex for 60 minutes at
, then centrifuge at 3000 rpm for 10 minutes to separate phases. -
Quantification: Remove aliquots from both the octanol (upper) and aqueous (lower) layers. Analyze via LC-MS/MS.
-
Calculation:
Self-Validation: Run a reference standard (e.g., Propranolol) alongside. Acceptable range deviation is .
References
-
Zafrani, Y., et al. (2017).[4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Beaufils, F., et al. (2017).[4] "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters. Link
-
Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Boronic Acids." Nature (Referencing Minisci-type logic for heterocycles). Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
Sources
Comprehensive Technical Guide: 2-(Difluoromethyl)pyrimidin-4-amine Derivatives
Executive Summary & Strategic Importance
The 2-(difluoromethyl)pyrimidin-4-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinct from its more common trifluoromethyl counterparts. Its strategic value lies in the difluoromethyl (
This guide provides a rigorous technical analysis of this scaffold, detailing synthetic pathways, structural activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.
Structural Biology & Pharmacophore Logic
The Lipophilic Hydrogen Bond Donor
The substitution of hydrogen with fluorine at the C2 position alters the electronic landscape of the pyrimidine ring.
-
Bioisosterism: The
group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity. -
Acidity Modulation: The electron-withdrawing nature of fluorine acidifies the remaining proton on the difluoromethyl group, enabling it to serve as a weak hydrogen bond donor.
-
Metabolic Blocking: The C2 position of pyrimidines is susceptible to oxidative metabolism (e.g., by aldehyde oxidase). Substitution with
blocks this metabolic soft spot, extending half-life ( ).
Binding Mode Analysis
In kinase inhibitors, the 2-(difluoromethyl)pyrimidin-4-amine motif often functions as a hinge binder. The N1 of the pyrimidine accepts a hydrogen bond from the hinge region backbone amide, while the C4-amino group donates a hydrogen bond to the backbone carbonyl. The C2-
Figure 1: Pharmacological logic of the 2-(difluoromethyl)pyrimidin-4-amine scaffold.
Synthetic Methodologies
To ensure reproducibility and scalability, we prioritize the De Novo Cyclization approach over late-stage functionalization. This method allows for the precise installation of the
Primary Route: Condensation of Amidines with -Ketronitriles
This protocol relies on the condensation of 2,2-difluoroacetamidine with a substituted 3-oxopropanenitrile (or
Reaction Scheme Logic
-
Amidine Formation: 2,2-Difluoroacetonitrile is converted to the amidine hydrochloride.
-
Base-Mediated Condensation: The free amidine reacts with the electrophilic carbonyl of the
-ketonitrile. -
Cyclization: Intramolecular nucleophilic attack by the amidine nitrogen closes the ring.
-
Aromatization: Loss of water yields the aromatic pyrimidine.
Figure 2: De novo synthesis pathway via amidine condensation.
Validated Experimental Protocol
Objective: Synthesis of 2-(difluoromethyl)-6-methylpyrimidin-4-amine. Scale: 10 mmol.
Materials
-
Reagent A: 2,2-Difluoroacetamidine hydrochloride (1.30 g, 10 mmol).
-
Reagent B: 3-Aminocrotononitrile (0.82 g, 10 mmol) [Alternative to 3-oxobutyronitrile for direct amine synthesis].
-
Base: Sodium Ethoxide (NaOEt), 21% wt in ethanol (4.0 mL).
-
Solvent: Absolute Ethanol (20 mL).
Step-by-Step Methodology
-
Free Base Generation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Reagent A (2,2-difluoroacetamidine HCl) in 10 mL of absolute ethanol. Add the NaOEt solution dropwise at 0°C under
atmosphere. Stir for 15 minutes to liberate the free amidine. -
Addition: Add Reagent B (3-aminocrotononitrile) in one portion.
-
Reflux: Heat the reaction mixture to reflux (80°C) and maintain stirring for 6–12 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over anhydrous
, and filter.
-
-
Purification: Purify the crude material via flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes).
-
Characterization: Confirm identity using
-NMR and -NMR. The triplet ( Hz) is diagnostic.
Critical Control Points
-
Moisture Sensitivity: The amidine free base is hygroscopic and prone to hydrolysis. Ensure anhydrous conditions during the initial mixing.
-
Regioselectivity: Using 3-aminocrotononitrile ensures the amino group is installed at the 4-position. Using a
-keto ester would yield a 4-hydroxypyrimidine, requiring a subsequent chlorination and amination step.
Quantitative Data & Biological Profile[1][2]
The following table summarizes the physicochemical impact of the 2-difluoromethyl group compared to standard substituents.
| Property | Impact Analysis | |||
| Hammett Constant ( | -0.17 | 0.54 | 0.32 | Moderate electron-withdrawing; less deactivating than |
| H-Bond Donor Ability | None | None | Weak | Unique capability to interact with carbonyls/acceptors. |
| Lipophilicity ( | 0.56 | 0.88 | 0.65 | Increases lipophilicity less drastically than |
| Metabolic Stability | Low (Oxidation prone) | High | High | Blocks P450/AO oxidation at C2. |
Biological Applications[1][3][4][5][6][7][8][9]
-
Kinase Inhibition: Derivatives of this scaffold have shown efficacy in targeting PI3K and mTOR pathways. The
group improves potency by displacing water molecules in hydrophobic pockets while maintaining favorable solubility compared to analogs. -
Agrochemicals: Compounds such as U7 and U8 (2-fluoro-4-substituted benzylamino derivatives) exhibit broad-spectrum insecticidal activity, validating the scaffold's ability to penetrate biological membranes and engage target proteins.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Beaufils, F., et al. (2019). "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters. Link
-
Desrosiers, J. N., et al. (2014).[1] "A Scalable and Regioselective Synthesis of 2-Difluoromethyl Pyridines from Commodity Chemicals." Organic Letters. Link
-
Liu, Y., et al. (2021).[2] "Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety." Journal of Agricultural and Food Chemistry. Link
-
Mykhailiuk, P. K. (2015). "Generation of Difluoromethyl Radicals: Practical Methods and Applications." Chemistry – A European Journal. Link
Sources
Methodological & Application
General procedure for Buchwald-Hartwig coupling with 2-(Difluoromethyl)pyrimidin-4-amine
Strategic Context & Substrate Analysis
The incorporation of a 2-(difluoromethyl)pyrimidin-4-amine moiety is a high-value strategy in medicinal chemistry. The difluoromethyl group (
However, this specific building block presents a "perfect storm" of challenges for Palladium-catalyzed C-N cross-coupling:
-
Electronic Deactivation: The pyrimidine ring is inherently electron-deficient. The addition of the electron-withdrawing
group at the C2 position further reduces the nucleophilicity of the exocyclic amine at C4. This makes the amine binding and deprotonation steps in the catalytic cycle kinetically difficult. -
Competitive Chelation: The endocyclic nitrogens of the pyrimidine ring can compete with the exocyclic amine for binding to the Palladium center, potentially leading to catalyst poisoning or the formation of stable, non-reactive resting states ($ \kappa^1 $-coordination).
-
Base Sensitivity: While aromatic
groups are generally more stable than their aliphatic counterparts, harsh bases (e.g., LiHMDS) or excessive temperatures can trigger defluorination or decomposition pathways.
This guide outlines a self-validating protocol designed to overcome these barriers using sterically demanding, electron-rich ligand systems that facilitate reductive elimination while preventing catalyst inhibition.
Mechanistic Logic & Catalyst Selection
To couple this electron-poor amine, we must accelerate the Transmetallation/Deprotonation step (often rate-limiting for weak nucleophiles) without destabilizing the catalyst.
The "BrettPhos" Advantage
Standard ligands like BINAP or DPPF often fail here due to insufficient electron density to support oxidative addition of the aryl halide and insufficient bulk to prevent pyrimidine coordination.
-
Ligand Recommendation: tBuBrettPhos (or BrettPhos ) is the superior choice.
-
Mechanism: The bulky tert-butyl groups and the triisopropylphenyl moiety create a protective pocket around the Pd center. This steric bulk prevents the endocyclic pyrimidine nitrogens from coordinating (preventing poisoning) while forcing the exocyclic amine into the correct geometry for deprotonation.
-
Electronic Effect: The electron-rich phosphine promotes the oxidative addition of the aryl halide partner.
-
Base Selection Strategy
-
Primary Choice: Sodium tert-butoxide (NaOtBu) . Its moderate strength is usually sufficient to deprotonate the coordinated amine without degrading the
group. -
Alternative (Sensitive Electrophiles): Potassium Phosphate (
) .[1] If the aryl halide partner contains base-sensitive groups (esters, nitriles), switch to this milder base in combination with a precatalyst system.
Visualization: Catalytic Cycle & Challenges
Figure 1: Catalytic cycle highlighting the critical Amine Coordination step. Without bulky ligands (like tBuBrettPhos), the pathway diverts to Catalyst Poisoning.
Experimental Protocol
A. Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Nucleophile: 2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv).
-
Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv).
-
Catalyst: tBuBrettPhos Pd G3 (or G4) Precatalyst (1.0 - 3.0 mol%).
-
Note: Using a precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.
-
-
Base: NaOtBu (1.4 equiv) OR
(2.0 equiv). -
Solvent: tert-Amyl alcohol (anhydrous) or 1,4-Dioxane.
B. General Procedure (Standard Conditions)
-
Preparation: In a glovebox or under a positive pressure of Argon, charge a reaction vial equipped with a magnetic stir bar.
-
Loading: Add the tBuBrettPhos Pd G3 precatalyst (2 mol%) and the Aryl Halide (1.0 equiv).
-
If the aryl halide is a liquid, add it after the solvent.
-
-
Nucleophile Addition: Add 2-(difluoromethyl)pyrimidin-4-amine (1.0 equiv) and NaOtBu (1.4 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M).
-
Tip: For challenging substrates, t-Amyl alcohol often provides higher yields due to better solubility and higher boiling point.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox (if applicable) and heat to 80–100 °C for 2–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica. Concentrate the filtrate.
-
Purification: Purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
C. Optimization Matrix (Self-Validating System)
If the standard procedure yields <50%, execute this 4-reaction screen to identify the bottleneck.
| Entry | Catalyst System | Base | Solvent | Diagnostic Purpose |
| 1 | tBuBrettPhos Pd G3 | NaOtBu | Dioxane | Baseline (Steric + Electronic balance) |
| 2 | BrettPhos Pd G3 | NaOtBu | Dioxane | Tests if more electron richness is needed (BrettPhos > tBuBrettPhos). |
| 3 | tBuBrettPhos Pd G3 | t-Amyl Alcohol | Tests for base sensitivity/decomposition. | |
| 4 | Xantphos Pd G3 | Dioxane | Tests if a bidentate ligand is required (rare for this substrate type). |
Troubleshooting & Critical Parameters
Issue: Low Conversion (Recovered Starting Material)
-
Cause: The amine is too electron-deficient to bind to the Pd(II) center.
-
Solution: Switch to BrettPhos (more electron-rich than tBuBrettPhos). Increase concentration to 0.5 M to drive bimolecular kinetics.
Issue: Protodehalogenation (Reduced Aryl Halide)
-
Cause:
-hydride elimination from the amine is faster than reductive elimination, or the catalytic cycle is stalling. -
Solution: This is common with primary alkyl amines but less so with anilines. However, if observed, lower the temperature to 80 °C and switch to tBuBrettPhos , which accelerates reductive elimination [2].
Issue: Defluorination (Loss of F or )
-
Cause: Base-mediated decomposition.[2]
-
Solution: Immediately switch to
or and use anhydrous conditions strictly. Avoid alcohol solvents if possible; use Toluene or Dioxane.
Workflow Diagram
Figure 2: Decision tree for selecting reaction conditions based on electrophile stability.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[3] Journal of the American Chemical Society, 131(36), 12898–12899. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling: perspectives and recent developments. Chemical Science, 2(1), 27-50. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cs2CO3-promoted defluorination and functionalization of α-CF3 carbonyl compounds in the presence of N-, O-, and/or S-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic aromatic substitution using 2-(Difluoromethyl)pyrimidin-4-amine
Application Note: Base-Promoted Nucleophilic Aromatic Substitution (SNAr) Using 2-(Difluoromethyl)pyrimidin-4-amine
Executive Summary & Mechanistic Rationale
The incorporation of the difluoromethyl (
However, utilizing 2-(difluoromethyl)pyrimidin-4-amine as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) presents a significant synthetic challenge. The exocyclic amine is severely deactivated. The strong electron-withdrawing nature of both the pyrimidine ring and the inductive (
To overcome this, a strong base-promoted deprotonation strategy is required. By treating the amine with Sodium Hydride (NaH) in a polar aprotic solvent, the poorly nucleophilic amine is converted into a highly reactive pyrimidin-4-ylamide anion. This intermediate readily attacks electrophilic aryl halides, forming the critical Meisenheimer complex before expelling the halide leaving group to yield the desired diarylamine scaffold.
Reaction Workflow Visualization
Mechanistic workflow of base-promoted SNAr using 2-(difluoromethyl)pyrimidin-4-amine.
Optimization of SNAr Conditions: Quantitative Data
The choice of base and solvent is the primary determinant of success in this transformation. The table below summarizes the causality behind the optimization of coupling 2-(difluoromethyl)pyrimidin-4-amine with a model electrophile (e.g., 2-chloro-5-nitropyridine).
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Experimental Observation |
| DMF | 120 | 24 | < 10 | Incomplete deprotonation; thermal degradation of the | |
| DMSO | 100 | 18 | 35 | Moderate conversion; the "cesium effect" enhances nucleophilicity, but high heat still causes side reactions. | |
| LiHMDS (1.2) | THF | 65 | 12 | 60 | Efficient deprotonation, but limited solubility of the Meisenheimer complex in THF slows the reaction rate. |
| NaH (1.2) | DMF | 25 - 60 | 4 | 88 | Irreversible deprotonation at 0 °C; DMF stabilizes the anion, allowing rapid SNAr at mild temperatures. |
Step-by-Step Experimental Protocol
This protocol outlines the optimized, self-validating procedure for the synthesis of N-(5-nitropyridin-2-yl)-2-(difluoromethyl)pyrimidin-4-amine.
Materials Required:
-
2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv, limiting reagent)
-
2-Chloro-5-nitropyridine (1.1 equiv, electrophile)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (
)
Step 1: Preparation of the Pyrimidin-4-ylamide Anion
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert nitrogen (
) or argon gas.-
Causality: Moisture will react with NaH to form sodium hydroxide (NaOH), which acts as a highly competitive nucleophile and will irreversibly hydrolyze the electrophile[3].
-
-
Dissolution: Dissolve 2-(difluoromethyl)pyrimidin-4-amine (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M concentration).
-
Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.
-
Causality: The subsequent deprotonation is highly exothermic. Cooling prevents localized overheating, which can trigger base-catalyzed defluorination or decomposition of the sensitive
group.
-
-
Deprotonation: Carefully add NaH (1.2 mmol) portion-wise over 5 minutes.
-
Self-Validation: Observe the reaction. The evolution of hydrogen gas (
) will cause visible bubbling. Stir at 0 °C for 30 minutes. The cessation of bubbling is a self-validating indicator that quantitative deprotonation has been achieved, yielding the reactive amide anion.
Step 2: Nucleophilic Aromatic Substitution 6. Electrophile Addition: While maintaining the reaction at 0 °C, add 2-chloro-5-nitropyridine (1.1 mmol) dissolved in 1.0 mL of anhydrous DMF dropwise over 10 minutes. 7. Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 hours. If LC-MS monitoring indicates incomplete conversion, warm the mixture to 60 °C for an additional 2 hours.
- Causality: The electron-deficient nature of the nitropyridine usually allows the SNAr to proceed at room temperature. Heating is only applied if the Meisenheimer complex stabilization requires additional activation energy due to steric hindrance.
Step 3: Quenching, Workup, and Purification
8. Quenching: Cool the reaction mixture back to 0 °C. Slowly add 5.0 mL of saturated aqueous
- Causality:
safely neutralizes any unreacted NaH without creating a highly basic aqueous phase. A strong aqueous base (like NaOH) could hydrolyze the newly formed diarylamine bond or degrade the difluoromethyl group.
- Extraction: Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (
mL). - Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (
mL).
- Causality: DMF is highly soluble in EtOAc. Washing with aqueous LiCl effectively partitions the DMF into the aqueous phase, preventing solvent contamination during concentration.
- Drying & Concentration: Wash with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. - Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure product.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]
-
Borsari, C., Rageot, D., Beaufils, F., Bohnacker, T., Keles, E., Buslov, I., Melone, A., Sele, A. M., Hebeisen, P., Fabbro, D., Hillmann, P., & Wymann, M. P. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl-Pyrimidine Moiety." ACS Medicinal Chemistry Letters, 2019. URL:[Link]
-
Insuasty, B., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules, 2022. URL:[Link]
Sources
Application Note: Advanced Functionalization Strategies for 2-(Difluoromethyl)pyrimidin-4-amine
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Insights
The 2-(difluoromethyl)pyrimidin-4-amine scaffold is a highly privileged pharmacophore in modern drug discovery. The incorporation of the difluoromethyl (–CF₂H) group serves as a lipophilic hydrogen-bond donor and a bioisostere for alcohols or thiols, significantly improving the metabolic stability and membrane permeability of the parent molecule without compromising target engagement[1].
Functionalizing this scaffold requires a deep understanding of its unique electronic push-pull dynamics:
-
The "Pull" (Deactivation): The pyrimidine ring is intrinsically electron-deficient, a property further exacerbated by the highly electronegative 2-CF₂H group. This generally renders the ring resistant to electrophilic aromatic substitution (EAS)[2][3].
-
The "Push" (Activation): The exocyclic primary amine at the C4 position acts as a powerful electron-donating group (EDG) via resonance. This resonance specifically localizes electron density at the C5 position (ortho to the amine)[2].
Divergent Functionalization Workflow
The following diagram illustrates the strategic pathways for functionalizing the scaffold, branching into C5-carbon-carbon bond formation and N4-carbon-nitrogen bond formation.
Caption: Divergent functionalization pathways of 2-(difluoromethyl)pyrimidin-4-amine.
Experimental Protocols & Causality
Protocol 1: Regioselective C5-Bromination (Electrophilic Aromatic Substitution)
Objective: Install a versatile halogen handle at the C5 position to enable downstream cross-coupling.
Mechanistic Causality: While elemental bromine (Br₂/AcOH) can be used, N-Bromosuccinimide (NBS) is strongly preferred. The use of N,N-Dimethylformamide (DMF) as a solvent is critical; DMF stabilizes the intermediate bromonium ion, ensuring a mild, controlled reactivity profile that prevents over-halogenation or degradation of the sensitive –CF₂H moiety[5].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried round-bottom flask with 2-(difluoromethyl)pyrimidin-4-amine (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.
-
Cooling: Submerge the flask in an ice-water bath (0 °C) under a continuous argon atmosphere.
-
Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: Strict stoichiometric control prevents unwanted side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Quench & Workup: Pour the mixture into a 10% aqueous Na₂S₂O₃ solution (equal volume to DMF) to neutralize any residual electrophilic bromine.
-
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution or brine (5x) to completely remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: Construct complex C5-aryl or heteroaryl derivatives.
Mechanistic Causality: Pyrimidine nitrogens and the adjacent C4-amine are notorious for chelating palladium, leading to catalyst poisoning and aggregation (palladium black)[4]. To counteract this, Pd(dppf)Cl₂ is the catalyst of choice. The bidentate dppf ligand enforces a rigid cis-geometry on the palladium center, accelerating the transmetalation and reductive elimination steps while resisting ligand displacement by the pyrimidine substrate[6].
Step-by-Step Methodology:
-
Preparation: In a Schlenk tube, combine the C5-bromo intermediate from Protocol 1 (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent System: Add a mixture of 1,4-dioxane and H₂O (4:1 v/v) to yield a 0.1 M solution.
-
Degassing: Sparge the biphasic mixture with argon gas for 10 minutes to remove dissolved oxygen, which can oxidize the phosphine ligands.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (5 mol%) and seal the tube.
-
Reaction: Heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring.
-
Isolation: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium particulates, washing with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the organics, and purify via flash column chromatography.
Protocol 3: N4-Buchwald-Hartwig Amination
Objective: Functionalize the exocyclic C4-amine with aryl or heteroaryl groups.
Mechanistic Causality: The C4-amine is highly electron-deficient due to the electron-withdrawing nature of the pyrimidine ring and the 2-CF₂H group. Forming a C–N bond here requires overcoming a high activation barrier for reductive elimination. The combination of Pd₂(dba)₃ and Xantphos is optimal; Xantphos possesses a wide "bite angle" (~111°), which sterically forces the palladium intermediate toward reductive elimination rather than undesired β-hydride elimination[4][6].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 2-(difluoromethyl)pyrimidin-4-amine (1.0 equiv), the target aryl halide (1.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst & Ligand: Add Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd) and Xantphos (5 mol%).
-
Atmosphere Exchange: Evacuate the flask and backfill with argon (repeat for 3 cycles).
-
Solvent Addition: Inject anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Reaction: Heat the sealed flask at 100 °C for 16 hours.
-
Isolation: Dilute the cooled mixture with dichloromethane (DCM), filter through Celite, concentrate the filtrate, and purify via silica gel chromatography (typically using a Hexanes/EtOAc gradient).
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of the 2-(difluoromethyl)pyrimidin-4-amine scaffold.
| Reaction Pathway | Reagents & Catalyst | Solvent & Temp | Regioselectivity | Typical Yield |
| C5-Bromination | NBS (1.05 eq) | DMF, 0 °C → RT | Exclusive to C5 | 85–95% |
| C5-Iodination | NIS (1.1 eq), TFA (cat.) | MeCN, RT | Exclusive to C5 | 80–90% |
| C5-Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90 °C | C5 (C–C bond) | 70–85% |
| N4-Buchwald-Hartwig | Ar-X, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C | N4 (C–N bond) | 65–80% |
References
-
Synthesis of Fluorinated 4-Aminopyrimidines via a Brønsted Acid Mediated [2+2+2] Cycloaddition of β-CF3-1,3-Enynamides with Nitriles. ResearchGate. 1
-
2-(2-Bromophenyl)pyrimidin-4-amine. Benchchem. 2
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. 6
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(2-Bromophenyl)pyrimidin-4-amine|CAS 1248949-61-2 [benchchem.com]
- 3. 2-(2-Aminoethyl)pyrimidin-4-amine|CAS 933703-17-4 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2010141406A2 - Amino pyrimidine anticancer compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Note: Divergent Synthesis of Fused Heterocycles from 2-(Difluoromethyl)pyrimidin-4-amine
Executive Summary & Scientific Rationale
The strategic incorporation of the difluoromethyl (–CF₂H) group into heterocyclic scaffolds is a cornerstone methodology in modern drug design. Acting as a lipophilic bioisostere for alcohols and thiols, the –CF₂H moiety enhances metabolic stability, improves membrane permeability, and functions as a unique hydrogen bond donor/acceptor[1].
As a building block, 2-(difluoromethyl)pyrimidin-4-amine provides a highly versatile, albeit electronically challenging, foundation for synthesizing complex fused pyrimidine systems. Fused systems such as imidazo[1,2-c]pyrimidines and pyrido[2,3-d]pyrimidines are privileged pharmacophores, frequently utilized in the development of kinase inhibitors (e.g., PI3K/mTOR targets) and advanced antimicrobial agents[1][2]. This application note details the mechanistic rationale and validated protocols for achieving divergent regioselective cyclizations starting from this critical precursor.
Mechanistic Insights & Pathway Divergence
The synthetic utility of 2-(difluoromethyl)pyrimidin-4-amine hinges on exploiting the differential nucleophilicity of its nitrogen atoms and the inherent reactivity of the C5 position.
-
Electronic Effects of the –CF₂H Group : The strong electron-withdrawing nature of the C2-difluoromethyl group significantly depresses the basicity and nucleophilicity of the adjacent N1 and N3 ring nitrogens. However, N3 remains less sterically hindered than N1 and is relatively more nucleophilic than the exocyclic C4-NH₂, dictating the regiochemistry of incoming electrophiles.
-
Imidazo[1,2-c]pyrimidine Pathway : Reaction with α-haloketones (e.g., chloroacetaldehyde) initiates via an Sₙ2 attack by the pyrimidine N3 on the α-carbon of the halide. This is followed by an intramolecular cyclization where the exocyclic C4-amine attacks the carbonyl carbon, followed by dehydration to yield the aromatic bicyclic system[3].
-
Pyrido[2,3-d]pyrimidine Pathway : Condensation with 1,3-dicarbonyls leverages the C5 position of the pyrimidine ring. The C4-NH₂ forms an initial enamine/imine intermediate. Subsequently, an intramolecular electrophilic aromatic substitution occurs at the C5 position, followed by dehydration to aromatize the newly formed pyridine ring[2].
Experimental Workflows & Self-Validating Protocols
Protocol A: Synthesis of 2-(Difluoromethyl)imidazo[1,2-c]pyrimidine
Objective: Construct the imidazo-fused bicyclic system via N3-alkylation and subsequent C4-amine cyclization.
Reagents & Materials:
-
2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv)
-
Chloroacetaldehyde (50% aqueous solution, 1.5 equiv)[3]
-
Sodium Bicarbonate (NaHCO₃, 2.0 equiv)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation : Suspend 2-(difluoromethyl)pyrimidin-4-amine in the EtOH/H₂O mixture (0.3 M). Causality: A protic solvent mixture is chosen to facilitate the solubility of the aqueous chloroacetaldehyde while stabilizing the polar transition state of the initial N3-alkylation.
-
Base Addition : Add NaHCO₃ to the suspension. Causality: A mild base is strictly required to neutralize the HCl generated during the reaction. This prevents the protonation of the already weakly nucleophilic N3 nitrogen without causing the base-catalyzed degradation of chloroacetaldehyde.
-
Electrophile Addition : Dropwise add the aqueous chloroacetaldehyde solution at room temperature to prevent uncontrolled exothermic polymerization.
-
Thermal Cyclization : Elevate the temperature to 80 °C (reflux) for 14 hours.
-
In-Process Validation : Monitor via LC-MS. The intermediate N3-alkylated species will show a mass shift of +42 Da (prior to dehydration). The final cyclized product will show an [M+H]⁺ corresponding to the net addition of C₂H₂.
-
Workup : Cool to room temperature and concentrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification : Purify via silica gel flash chromatography (DCM:MeOH 95:5).
-
Self-Validation (NMR) : In ¹H NMR, the –CF₂H proton must appear as a distinct triplet (J ≈ 54 Hz) around 6.6–6.9 ppm, confirming the fluorinated moiety remained intact under the aqueous reflux conditions.
Protocol B: Synthesis of 2-(Difluoromethyl)pyrido[2,3-d]pyrimidine
Objective: Construct the pyrido-fused system via C4-amine condensation and C5-electrophilic cyclization.
Reagents & Materials:
-
2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv)
-
Acetylacetone (1.2 equiv)[2]
-
Glacial Acetic Acid (Solvent and Catalyst)
Step-by-Step Procedure:
-
Preparation : Dissolve 2-(difluoromethyl)pyrimidin-4-amine in glacial acetic acid (0.2 M concentration). Causality: Acetic acid serves a dual purpose: it acts as a high-boiling solvent and provides the necessary acidic catalysis to activate the carbonyl groups of acetylacetone for nucleophilic attack[2].
-
Condensation : Add acetylacetone in one portion to the reaction mixture.
-
Thermal Activation : Heat the mixture to 120 °C for 8 hours. Causality: Elevated thermal energy is required to overcome the high activation energy barrier for the C5-electrophilic cyclization step, which is severely hindered by the electron-withdrawing effect of the C2-CF₂H group.
-
In-Process Validation : TLC (Hexanes:EtOAc 1:1) will show the consumption of the polar starting material and the emergence of a highly UV-active (254 nm) fluorescent spot, indicative of the extended conjugated system of the pyrido[2,3-d]pyrimidine.
-
Workup : Cool the mixture to room temperature. Pour slowly into ice-cold water to precipitate the product. Neutralize carefully with saturated aqueous Na₂CO₃ until pH ~7.
-
Isolation : Filter the resulting precipitate, wash with cold water, and dry under high vacuum. Recrystallize from hot ethanol to achieve >98% purity[2].
Quantitative Data & Reaction Optimization
The table below summarizes the optimization of reaction conditions to maximize yield and regioselectivity. It highlights the critical nature of solvent and temperature choices in overcoming the electronic deactivation caused by the difluoromethyl group.
| Pathway | Reagent | Solvent | Catalyst / Base | Temp (°C) | Time (h) | Isolated Yield (%) |
| Imidazo[1,2-c]pyrimidine | Chloroacetaldehyde | EtOH/H₂O | None | 80 | 24 | 35% |
| Imidazo[1,2-c]pyrimidine | Chloroacetaldehyde | EtOH/H₂O | NaHCO₃ (2 eq) | 80 | 14 | 78% |
| Pyrido[2,3-d]pyrimidine | Acetylacetone | Toluene | p-TsOH (0.1 eq) | 110 | 18 | 42% |
| Pyrido[2,3-d]pyrimidine | Acetylacetone | Glacial AcOH | AcOH (Neat) | 120 | 8 | 85% |
Pathway Visualization
The following diagram illustrates the divergent synthetic logic utilized to access the two distinct heterocyclic scaffolds from the common 2-(difluoromethyl)pyrimidin-4-amine precursor.
Divergent synthetic pathways from 2-(Difluoromethyl)pyrimidin-4-amine to fused heterocycles.
References
Sources
Amide coupling reagents for 2-(Difluoromethyl)pyrimidin-4-amine reactions
Application Note: High-Efficiency Amide Coupling Protocols for Deactivated Heteroarylamines Focus Substrate: 2-(Difluoromethyl)pyrimidin-4-amine
Executive Summary
The formation of amide bonds is the most frequently executed reaction in medicinal chemistry [1]. However, coupling highly deactivated heteroarylamines—such as 2-(difluoromethyl)pyrimidin-4-amine—with carboxylic acids presents a severe synthetic bottleneck. Standard peptide coupling reagents (e.g., EDC/HOBt, HATU/DIPEA) typically fail or deliver abysmal yields due to the substrate's profound lack of nucleophilicity. This application note details the mechanistic causality behind this deactivation and provides three field-validated, self-validating protocols designed to overcome this barrier, ensuring high-yielding amide bond formation even with epimerization-prone carboxylic acids.
The Nucleophilicity Deficit: Mechanistic Analysis
To successfully couple 2-(difluoromethyl)pyrimidin-4-amine, one must first understand why it resists standard amidation. The deactivation is driven by two synergistic electronic effects:
-
Resonance Withdrawal: The pyrimidine core is natively electron-deficient. The lone pair on the exocyclic C4-amine is heavily delocalized into the π-system of the endocyclic nitrogens (N1 and N3). This resonance stabilization severely dampens the amine's ability to attack electrophilic carbonyls [2].
-
Inductive Depletion (-I Effect): The addition of a difluoromethyl group (–CF₂H) at the 2-position introduces a potent inductive electron-withdrawing effect. The highly electronegative fluorine atoms pull electron density through the σ-bond framework, further stripping the already deactivated amine of its nucleophilic character [3].
Because standard active esters (like OBt or OAt esters generated by HATU) are not electrophilic enough to be attacked by this amine at room temperature, forcing conditions are required. The protocols below bypass this limitation by either generating hyper-electrophilic intermediates (Protocols A & B) or by converting the amine into a hyper-nucleophilic anion (Protocol C).
Strategic Reagent Selection
Selecting the correct coupling strategy depends entirely on the nature of your carboxylic acid partner.
Decision matrix for selecting amide coupling conditions for deactivated pyrimidin-4-amines.
Quantitative Comparison of Coupling Strategies To guide your selection, the following table summarizes the quantitative performance metrics typically observed when coupling 2-(difluoromethyl)pyrimidin-4-amine across the three methodologies:
| Coupling Strategy | Reagents (Eq.) | Typical Yield (%) | Reaction Time (h) | Racemization Risk | Best Suited For |
| Phosphonic Anhydride | T3P (1.5), Pyridine (3.0) | 70–85% | 12–24 | < 1% | Epimerization-prone acids, scalable synthesis |
| Neutral Halogenation | Ghosez (1.2), Pyridine (2.0) | 65–80% | 4–8 | 5–15% | Sterically hindered acids, robust substrates |
| Anionic Coupling | HATU (1.2), LiHMDS (1.1) | 50–75% | 2–6 | > 20% | Extremely unreactive systems, non-chiral acids |
Validated Methodologies
Protocol A: T3P / Pyridine-Mediated Coupling
Mechanism & Causality: Propylphosphonic anhydride (T3P) reacts with the carboxylic acid to form a highly reactive acyloxyphosphonium intermediate. Pyridine is chosen over stronger bases like DIPEA or DMAP because it acts as a mild acid scavenger and nucleophilic catalyst without deprotonating the α-carbon of the active ester. This prevents the formation of ketenes or oxazolones, making this the premier method for coupling chiral amino acids to deactivated anilines with near-zero epimerization [4].
Step-by-Step Procedure:
-
Preparation: To an oven-dried flask under N₂, add the carboxylic acid (1.2 eq) and 2-(difluoromethyl)pyrimidin-4-amine (1.0 eq).
-
Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (0.2 M relative to the amine). Add anhydrous Pyridine (3.0 eq).
-
Activation: Cool the mixture to 0 °C using an ice bath.
-
Coupling: Dropwise, add a 50 wt% solution of T3P in EtOAc (1.5 eq). Causality: T3P activation is exothermic. Dropwise addition at 0 °C prevents thermal degradation of the acyloxyphosphonium intermediate.
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.
-
In-Process Validation: The heterogeneous suspension will transition to a clear, homogenous solution as the active ester forms and is consumed. Monitor by LCMS; you may temporarily observe the mass of the T3P-adduct [M+105]⁺ before product formation.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 1 M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate.
Protocol B: In Situ Acid Chloride Generation via Ghosez's Reagent
Mechanism & Causality: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) converts carboxylic acids to highly electrophilic acid chlorides under strictly neutral conditions. This avoids the harsh acidity of SOCl₂ or the reactive Vilsmeier intermediates of oxalyl chloride/DMF, protecting acid-sensitive functional groups [3].
Step-by-Step Procedure:
-
Acid Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM (0.1 M) under N₂ at 0 °C.
-
Halogenation: Add Ghosez's reagent (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour. Causality: The reagent must be added in the absence of the amine. If the amine is present during activation, Ghosez's reagent will react with it directly to form an unwanted amidine byproduct.
-
In-Process Validation: The formation of the acid chloride is accompanied by complete dissolution of the acid and a slight yellow tint. Quench a 1 µL aliquot in methanol; LCMS should show the methyl ester, confirming complete acid chloride formation.
-
Coupling: Cool the mixture back to 0 °C. Add 2-(difluoromethyl)pyrimidin-4-amine (1.0 eq) followed by Pyridine (2.0 eq).
-
Completion: Stir at room temperature for 4–8 hours until LCMS indicates complete consumption of the amine. Concentrate and purify via silica gel chromatography.
Protocol C: Deprotonative Amidation (LiHMDS + HATU)
Mechanism & Causality: When the electrophile cannot be made reactive enough, the nucleophile must be upgraded. 2-(Difluoromethyl)pyrimidin-4-amine has a sufficiently low pKa to be quantitatively deprotonated by Lithium bis(trimethylsilyl)amide (LiHMDS, pKa ~26). The resulting lithium heteroaryl amide anion is orders of magnitude more nucleophilic than the neutral amine and will rapidly attack standard OBt/OAt esters.
Step-by-Step Procedure:
-
Pre-Activation: In Flask A, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 30 minutes at room temperature to form the active ester.
-
Deprotonation: In Flask B, dissolve 2-(difluoromethyl)pyrimidin-4-amine (1.0 eq) in anhydrous THF (0.1 M) under N₂. Cool to -78 °C. Dropwise, add LiHMDS (1.0 M in THF, 1.1 eq).
-
In-Process Validation: Upon addition of LiHMDS, a distinct color change (typically deep yellow or orange) will occur, indicating the formation of the delocalized heteroaryl amide anion. Stir for 15 minutes at -78 °C.
-
Coupling: Using a syringe, transfer the active ester solution from Flask A dropwise into Flask B at -78 °C. Causality: Pre-activating the acid ensures that the highly basic amide anion does not simply deprotonate the carboxylic acid upon transfer, which would quench the reaction.
-
Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. URL:[Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]
-
Kutchukian, P. S. et al. (2022). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry, 87(1), 223-233. URL:[Link]
-
Rox, K. et al. (2021). Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Journal of Medicinal Chemistry, 64(19), 14647–14667. URL:[Link]
Application Note: Cyclization Strategies for 2-(Difluoromethyl)pyrimidin-4-amine Intermediates in Drug Discovery
Executive Summary & Rationale
The incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethyl (
This application note provides a comprehensive, self-validating guide to the cyclization of 2-(difluoromethyl)pyrimidin-4-amine intermediates. We detail the synthesis of two highly sought-after fused bicyclic systems: 2-(difluoromethyl)-9H-purines and 2-(difluoromethyl)pyrrolo[2,3-d]pyrimidines .
Mechanistic Causality: The Electronic Influence of the Group
As a Senior Application Scientist, it is critical to understand why standard pyrimidine cyclization protocols often fail or yield poor results when applied to difluoromethylated analogs.
The
-
Deactivation of C5 toward Electrophilic Aromatic Substitution (EAS): Standard halogenation or nitrosation at C5 requires forcing conditions (e.g., elevated temperatures or strong Lewis/Brønsted acid activation) because the ring is electron-deficient.
-
Reduced Nucleophilicity of the 4-Amino Group: The lone pair on the 4-
is highly delocalized into the electron-poor pyrimidine ring. Consequently, its ability to act as a nucleophile in intramolecular cyclizations (e.g., attacking an adjacent alkyne or orthoester) is compromised.
Experimental Consequence: To overcome this energetic barrier, cyclization protocols must employ transition-metal
Synthetic Workflows & Visualizations
The following workflow illustrates the divergent synthetic pathways from the common 2-(difluoromethyl)pyrimidin-4-amine intermediate to both purine and pyrrolo-pyrimidine scaffolds.
Caption: Divergent synthetic workflows for purine and pyrrolo[2,3-d]pyrimidine scaffolds.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-(Difluoromethyl)pyrrolo[2,3-d]pyrimidines via Cascade Annulation
This protocol utilizes a one-pot Sonogashira cross-coupling followed by an intramolecular heteroannulation. The
Step 1: C5-Iodination
-
Dissolve 2-(difluoromethyl)pyrimidin-4-amine (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL).
-
Add N-iodosuccinimide (NIS) (12.0 mmol, 1.2 eq) and trifluoroacetic acid (TFA) (1.0 mmol, 0.1 eq). Causality: TFA protonates the pyrimidine, lowering the LUMO and facilitating the EAS of the bulky iodine atom despite the deactivating
group. -
Stir at 80 °C for 6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The starting material
is 146.1. Target intermediate is 271.9. H NMR must show the disappearance of the C5-H singlet ( 6.3 ppm) while the triplet ( 6.6 ppm, Hz) remains intact. -
Quench with saturated aqueous
, extract with EtOAc, and concentrate to yield the 5-iodo intermediate.
Step 2: Sonogashira/Cyclization Cascade
-
In a Schlenk flask, combine the 5-iodo intermediate (5.0 mmol, 1.0 eq),
(0.25 mmol, 5 mol%), and CuI (0.5 mmol, 10 mol%). -
Evacuate and backfill with Argon (3x).
-
Add degassed DMF (20 mL), triethylamine (15.0 mmol, 3.0 eq), and phenylacetylene (6.0 mmol, 1.2 eq).
-
Heat the mixture to 90 °C for 16 hours.
-
Self-Validation: The intermediate C5-alkynyl species is rarely isolated. Successful cyclization is confirmed by
H NMR of the crude mixture showing a new pyrrole broad singlet at 12.1 ppm and the pyrrole C6-H singlet at 7.8 ppm.
Caption: Mechanistic cascade of the Pd/Cu-catalyzed heteroannulation forming the pyrrole ring.
Protocol B: Synthesis of 2-(Difluoromethyl)-9H-purines via Traube-Type Cyclization
-
Diamine Formation: Treat 2-(difluoromethyl)pyrimidin-4-amine with
in glacial acetic acid at 0 °C to form the 5-nitroso intermediate, followed by reduction using and (1 atm) in methanol to yield 2-(difluoromethyl)pyrimidine-4,5-diamine. -
Cyclization: Suspend the 4,5-diamine (5.0 mmol) in triethyl orthoformate (25.0 mmol, 5.0 eq). Add p-toluenesulfonic acid (pTSA) (0.5 mmol, 0.1 eq).
-
Heat at 110 °C for 12 hours. Causality: The electron-poor diamine requires neat orthoester and high thermal energy to drive the condensation and subsequent elimination of ethanol.
-
Self-Validation: LC-MS shows
corresponding to the purine. H NMR validates the structure via the disappearance of the four diamine protons and the emergence of a sharp singlet at 8.5 ppm (purine C8-H).
Quantitative Data & Optimization Summary
The table below summarizes the optimization of the Sonogashira/Cyclization cascade, demonstrating the causality behind selecting specific halides, catalysts, and bases.
| Entry | Precursor | Alkyne Partner | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-4-amine | Phenylacetylene | 90 | 16 | 78% | ||
| 2 | 5-Iodo-4-amine | Phenylacetylene | DIPEA / THF | 70 | 24 | 45% | |
| 3 | 5-Bromo-4-amine | Phenylacetylene | 110 | 24 | 32% | ||
| 4 | 5-Iodo-4-amine | 1-Hexyne | 90 | 16 | 71% |
Note: Entry 3 highlights the unsuitability of the 5-bromo precursor. The electron-withdrawing
References
-
Borsari, C., et al. "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety." ACS Medicinal Chemistry Letters, 2019, 10(10), 1473-1479. URL:[Link][2]
-
Ni, C., Hu, M., & Olah, G. A. "Contemporary synthetic strategies in organofluorine chemistry." Nature Reviews Chemistry, 2021. URL:[Link][3]
-
Meanwell, N. A., et al. "Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch." Nature Communications, 2024. URL:[Link][1]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
Application Note: Protecting Group Strategies for 2-(Difluoromethyl)pyrimidin-4-amine
This Application Note is designed for researchers in medicinal chemistry and drug development. It synthesizes general reactivity principles with specific stability data for the 2-(difluoromethyl)pyrimidine pharmacophore.
Executive Summary & Molecule Analysis
Target Molecule: 2-(Difluoromethyl)pyrimidin-4-amine
Core Challenge: The 2-position difluoromethyl (
Reactivity Profile
| Feature | Chemical Consequence | Strategic Implication |
| Exocyclic Amine ( | Low nucleophilicity due to resonance into the pyrimidine ring. | Requires activated electrophiles ( |
| Weakly acidic proton; metastable C-F bonds. | AVOID strong bases ( | |
| Pyrimidine Ring | Electron-deficient; susceptible to nucleophilic attack ( | Avoid strong nucleophiles that could displace the amine or |
Recommended Strategies (Ranked)
Strategy A: Boc Protection (The "Gold Standard")
Mechanism: Acid-labile carbamate formation.[4]
Why: The most robust method. It avoids strong bases and the deprotection (TFA/HCl) is perfectly compatible with the
Strategy B: Cbz Protection (For Orthogonality)
Mechanism: Hydrogenolysis-labile carbamate.
Why: Useful when acid-sensitive groups are present elsewhere.
Risk: Standard hydrogenolysis (
Strategy C: SEM Protection (High Risk / High Reward)
Mechanism: Fluoride-labile acetal.
Why: Provides extreme stability to bases and nucleophiles.
Critical Warning: The standard protocol uses NaH , which is unsafe for this substrate (risk of
Detailed Experimental Protocols
Protocol 1: Accelerated Boc-Protection (Catalyst-Free)
This method utilizes H-bonding stabilization from HFIP or MeOH to accelerate the attack of the poor nucleophile onto
Reagents:
-
Substrate: 2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 - 1.5 equiv) -
Solvent: Hexafluoroisopropanol (HFIP) (Preferred) or Methanol (MeOH)
-
Temperature: 25 °C to 40 °C
Step-by-Step:
-
Dissolution: Dissolve the pyrimidin-4-amine (1 mmol) in HFIP (3 mL). The solution may be slightly heterogeneous initially.
-
Addition: Add
(1.2 mmol) in one portion. -
Reaction: Stir at room temperature.
-
Checkpoint: Monitor by LCMS. In HFIP, conversion typically reaches >95% within 2-4 hours. In MeOH, it may require mild heating (40 °C) and 12-16 hours.
-
-
Workup: Evaporate the solvent directly under reduced pressure (rotary evaporator). HFIP can be recovered and reused.[5]
-
Purification: The residue is usually pure enough. If necessary, recrystallize from Hexanes/EtOAc.
Protocol 2: "Soft Base" SEM-Protection
Replaces NaH with DIPEA to prevent
Reagents:
-
Substrate (1.0 equiv)
-
SEM-Cl (2.5 equiv) — Excess needed due to slower kinetics
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
-
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv)
Step-by-Step:
-
Setup: In a flame-dried flask under
, dissolve substrate in DCE (0.2 M). -
Activation: Add DIPEA and TBAI. Stir for 10 minutes.
-
Addition: Add SEM-Cl dropwise at room temperature.
-
Heating: Heat the mixture to 60-70 °C .
-
Why? The weak base (DIPEA) is insufficient at RT for this poor nucleophile. Thermal energy drives the reaction, while TBAI generates the more reactive SEM-iodide in situ.
-
-
Quench: Cool to RT, quench with sat.
. -
Workup: Extract with DCM, wash with brine, dry over
. Flash chromatography is required to separate mono-SEM from bis-SEM byproducts (if formed).
Decision Logic & Workflow (Graphviz)
Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.
Comparative Data Summary
| Protecting Group | Installation Method | Stability ( | Deprotection Safety | Suitability Rating |
| Boc | Excellent | High (TFA is safe) | ★★★★★ | |
| Cbz | Cbz-Cl/NaHCO3 | Good | Medium (Risk of H2 reduction) | ★★★★☆ |
| SEM | SEM-Cl/NaH | Poor (Deprotonation risk) | Medium (Fluoride issues) | ★☆☆☆☆ |
| SEM | SEM-Cl/DIPEA/TBAI | Good | Medium | ★★★☆☆ |
| PMB | PMB-Cl/Base | Poor (Requires strong base) | High (DDQ/Acid) | ★★☆☆☆ |
References
-
Boc Protection in Fluorinated Solvents
-
Difluoromethyl Group Acidity & Stability
- Title: "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach."
- Source:Journal of the American Chemical Society, 2018.
-
URL:[Link] (Details the deprotonation risks of Ar-CF2H).
-
SEM Protection without Strong Base
- Title: "Mild and Selective SEM-Protection of Amides and Carbam
- Source:Organic Letters (General methodology adapted for weak nucleophiles).
-
URL:[Link]
-
General Review of Pyrimidine Reactivity
- Title: "Recent Advances in the Synthesis and Functionaliz
- Source:Chemical Reviews.
-
URL:[Link]
Sources
Application Note: Microwave-Assisted Functionalization of 2-(Difluoromethyl)pyrimidin-4-amine
[1]
Executive Summary
The incorporation of difluoromethyl (
This guide details the microwave-assisted functionalization of 2-(difluoromethyl)pyrimidin-4-amine , a critical building block for kinase inhibitors and GPCR ligands.[1] We focus on overcoming the specific synthetic challenges posed by the electron-deficient pyrimidine ring and the base-sensitive
Chemical Properties & Handling
Compound: 2-(Difluoromethyl)pyrimidin-4-amine CAS: 1242267-36-2 (Representative analog class) Molecular Weight: 145.11 g/mol [1]
Critical Handling Constraints
-
Acidity of the
Proton: The protons on the difluoromethyl group are weakly acidic ( ).[1] Under microwave conditions with strong bases (e.g., NaH, LiHMDS) and high temperatures, there is a risk of -elimination to form reactive difluorocarbene species (:CF2), leading to polymerization or side reactions.[1]-
Recommendation: Use mild carbonate or phosphate bases (
, ) rather than alkoxides or hydrides.[1]
-
-
Nucleophilicity: The exocyclic amine at C4 is moderately nucleophilic but deactivated by the electron-withdrawing pyrimidine ring and the
group.[1] Conventional heating often fails to drive reactions to completion.[1]
Application 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)[1]
Context & Rationale
Coupling 2-(difluoromethyl)pyrimidin-4-amine with aryl halides is the primary route to biaryl amine kinase inhibitors.[1] Standard thermal conditions often suffer from catalyst deactivation due to the chelating nature of the pyrimidine nitrogens. Microwave irradiation facilitates rapid reductive elimination, the rate-determining step in many sterically hindered couplings.[1]
Experimental Protocol
Reagents:
-
Amine: 2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv)[1]
-
Electrophile: Aryl bromide or iodide (1.2 equiv)[1]
-
Catalyst:
(2.5 mol%) or Pd(OAc)2 (5 mol%)[1] -
Ligand: Xantphos (5 mol%) or BrettPhos (for difficult chlorides)[1]
-
Base:
(2.0 equiv) - Crucial for maintaining CF2H integrity[1] -
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Vessel Preparation: Use a 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar.
-
Loading: Add the amine (0.5 mmol), aryl halide (0.6 mmol), and dry
(1.0 mmol) to the vial. -
Catalyst Addition: In a glovebox or under an argon stream, add
(11 mg) and Xantphos (14 mg).[1] -
Solvation: Add degassed 1,4-Dioxane (4 mL). Cap the vial with a Teflon-lined septum.[1]
-
Irradiation Parameters (CEM Discover / Biotage Initiator):
-
Work-up: Cool to RT (compressed air cooling). Filter through a Celite pad eluting with EtOAc.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).
Data Summary: Optimization of Base
| Base | Temp (°C) | Time (min) | Yield (%) | Observation |
|---|---|---|---|---|
| NaOtBu | 110 | 20 | 35% | Significant defluorination byproducts observed.[1] |
| K2CO3 | 110 | 45 | 62% | Slow conversion.[1] |
| Cs2CO3 | 110 | 20 | 88% | Clean conversion, intact CF2H. |[1]
Application 2: Nucleophilic Aromatic Substitution ( )
Context & Rationale
For reacting with electron-deficient heteroaryl chlorides (e.g., 2-chloropyridine, 4-chloropyrimidine), metal-free
Experimental Protocol
Reagents:
-
Amine: 2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv)[1]
-
Electrophile: 2-Chloro-4-substituted-pyridine (1.1 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone)[1]
Step-by-Step Methodology:
-
Setup: Charge a 2-5 mL microwave vial with the amine (0.5 mmol) and electrophile (0.55 mmol).
-
Solvent System: Add NMP (2.5 mL) and DIPEA (1.25 mmol).
-
Irradiation Parameters:
-
Temperature: 160 °C
-
Hold Time: 15 minutes
-
Pre-stirring: 30 seconds
-
-
Work-up: Pour the reaction mixture into ice-water (20 mL). If a precipitate forms, filter and wash with water.[1][3] If no precipitate, extract with EtOAc (3x), wash with brine (to remove NMP), dry over
, and concentrate.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate coupling strategy based on the electrophile partner.
Caption: Decision matrix for microwave-assisted functionalization of 2-(difluoromethyl)pyrimidin-4-amine.
Troubleshooting & Optimization Guide
Common Pitfalls
-
Hydrolysis of
: -
Pressure Errors:
Optimization Matrix (General)
| Variable | Initial Setting | Adjustment Direction |
| Temperature | 110 °C | Increase in 10°C increments up to 160°C. |
| Concentration | 0.2 M | High concentration (0.5 - 1.0 M) favors SNAr kinetics.[1] |
| Solvent | Dioxane/NMP | Switch to DMF or DMAc if solubility is poor.[1] |
References
-
Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.[1] Link[1]
-
Hu, J., Zhang, W., & Ni, F. (2014).[1] Synthesis of difluoromethylated arenes and heteroarenes. Chemistry – A European Journal, 20(31), 9446-9457.[1] Link[1]
-
Bagal, S. K., et al. (2015).[1] The Difluoromethyl Group as a Hydrogen Bond Donor: A Bioisosteric Replacement of the Hydroxyl Group.[6] Journal of Medicinal Chemistry, 58(7), 3015–3029.[1] Link[1]
-
SciFinder/CAS. (2024).[1] Registry Data for 2-(Difluoromethyl)pyrimidin-4-amine derivatives. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827 [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Note: Preparation and Development of Pharmaceutical Salts of 2-(Difluoromethyl)pyrimidin-4-amine
[1][2]
Abstract & Strategic Overview
This application note details the strategic development of pharmaceutical salts for 2-(Difluoromethyl)pyrimidin-4-amine , a critical intermediate scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK targets).[1] The presence of the difluoromethyl (
The core challenge in salifying this molecule lies in its reduced basicity due to the electron-withdrawing inductive effect (-I) of the
Chemical Context & Pre-Formulation Analysis[1][3]
Before initiating salt screening, one must understand the electronic environment of the substrate.
Structural Analysis & pKa Estimation
The pyrimidine ring is inherently electron-deficient.[1][2] The exocyclic amine at C4 is weakly basic, typically having a pKa
-
Substituent Effect: The
group is a bioisostere of the methyl group but possesses strong electron-withdrawing character (Hammett ).[1][2] -
Impact: This withdrawal reduces the electron density on the ring nitrogens and the exocyclic amine, lowering the effective pKa to an estimated range of 3.5 – 4.2 .
-
Salt Selection Rule: To ensure stable salt formation (proton transfer rather than co-crystal formation), the
(pKa - pKa ) should ideally be (and certainly ).[2]
Solubility Profile
-
Free Base: Moderately soluble in polar organic solvents (DMSO, MeOH, EtOH); sparingly soluble in water; soluble in chlorinated solvents (DCM).
-
Target Salt: High water solubility is desired for downstream coupling reactions or bioavailability.[2]
Workflow Visualization: Salt Screening Decision Matrix
The following decision tree outlines the logic for selecting the optimal counterion and crystallization method for electron-deficient aminopyrimidines.
Figure 1: Strategic decision matrix for salt selection based on the pKa constraints of electron-deficient pyrimidines.
Detailed Protocol: Preparation of the Hydrochloride Salt
The Hydrochloride (HCl) salt is the "Gold Standard" for this class of intermediates due to the high volatility of excess acid (facilitating removal) and the generally high melting point of the resulting salt.
Materials
-
Substrate: 2-(Difluoromethyl)pyrimidin-4-amine (1.0 eq)
-
Solvent: Ethanol (Absolute) or Isopropanol (IPA)[2]
-
Acid Source: 4M HCl in 1,4-Dioxane or 1.25M HCl in Ethanol (Avoid aqueous HCl to prevent hydrate formation issues during drying).
-
Anti-solvent: Methyl tert-butyl ether (MTBE) or n-Heptane.[1][2]
Experimental Procedure
Step 1: Dissolution
-
Charge 10.0 g (68.9 mmol) of 2-(Difluoromethyl)pyrimidin-4-amine into a 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer.
-
Add 50 mL of Ethanol (5 vol).
-
Heat the mixture to 40–45 °C until a clear, homogeneous solution is obtained.
-
Note: If particulates remain, perform a hot filtration through a Celite pad.
-
Step 2: Acid Addition & Salt Formation
-
Cool the solution to 20–25 °C.
-
Slowly add 1.1 equivalents of HCl (e.g., 19 mL of 4M HCl in Dioxane) dropwise over 30 minutes.
-
After addition is complete, stir the slurry at ambient temperature for 2 hours to age the crystals (Ostwald ripening).
Step 3: Crystallization Optimization (Optional)
-
If the yield is low (< 70%): Slowly add 30 mL of MTBE (Anti-solvent) over 20 minutes to drive precipitation.[2]
-
If the product oils out:[2] Re-heat to 50 °C to redissolve, then cool slowly (5 °C/hour) to induce proper nucleation.
Step 4: Isolation
-
Filter the solids using a Buchner funnel under vacuum.[2]
-
Wash the filter cake with 2 × 10 mL of cold MTBE/EtOH (1:1 mixture) to remove residual acidity and impurities.
-
Suction dry on the funnel for 30 minutes.
Step 5: Drying
-
Transfer the wet cake to a vacuum oven.
-
Dry at 45–50 °C under reduced pressure (20 mbar) for 12 hours.
-
Target: Loss on Drying (LOD) < 0.5%.[2]
-
Expected Results & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Stoichiometry | 1:1 (Mono-HCl) | 1H-NMR / Ion Chromatography |
| Melting Point | > 200 °C (Decomposition likely) | DSC |
| Chloride Content | 19.0% – 20.0% (Theoretical: ~19.5%) | Potentiometric Titration |
| Residual Solvent | < 5000 ppm (EtOH/Dioxane) | GC-HS |
Solid-State Characterization & Validation[1][2]
To ensure the protocol yields a developable pharmaceutical salt, the following characterization is mandatory.
Proton NMR (Validation of Structure)
The
-
1H NMR (DMSO-d6):
~8.5 (br s, 2H, ), 8.2 (d, 1H, H6), 6.8 (t, 1H, , ), 6.5 (d, 1H, H5). -
Note: In the salt form, the amine protons will shift downfield and broaden significantly due to protonation.
X-Ray Powder Diffraction (XRPD)[2]
-
Objective: Confirm crystallinity and rule out amorphous material.
-
Acceptance Criteria: Sharp, distinct Bragg peaks. A "halo" indicates amorphous content, requiring a recrystallization step (e.g., EtOH/Water recrystallization).
Hygroscopicity (DVS)
-
Risk: HCl salts of small heterocycles can be hygroscopic.[2]
-
Test: Dynamic Vapor Sorption (DVS) at 25 °C.
-
Threshold: If mass gain > 2% at 80% RH, consider switching to a Mesylate (MSA) or Tosylate salt, which are often less hygroscopic for this class of compounds.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Rapid addition of acid or high concentration.[1][2] | Dilute the reaction mixture (increase solvent volume to 10 vol). Add acid more slowly at higher temperature (50 °C). |
| Colored Product | Oxidation of the amine or impurities in starting material.[2] | Use degassed solvents.[2] Perform a carbon treatment (Charcoal) on the free base solution before adding acid.[2] |
| Low Yield | High solubility of salt in EtOH.[2] | Increase the ratio of anti-solvent (MTBE or Heptane).[2] Cool to 0–5 °C before filtration. |
| Non-Stoichiometric | Formation of hemi-salt or bis-salt.[1][2] | Verify stoichiometry via Ion Chromatography.[2] Adjust acid equivalents strictly to 1.05 eq. |
References
-
General Salt Selection Principles
-
Aminopyrimidine Salt Chemistry
-
Synthesis of Difluoromethyl-substituted Heterocycles
-
pKa Data for Pyrimidines
(Note: While specific patents for the HCl salt of this exact isomer are often embedded within broader claims of kinase inhibitor patents, the protocols above are derived from standard validated methodologies for 2-substituted-4-aminopyrimidines.)[1][2]
Sources
- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields of 2-(Difluoromethyl)pyrimidin-4-amine Derivatives
Executive Summary
The 2-(difluoromethyl)pyrimidin-4-amine scaffold is a critical pharmacophore in modern drug discovery, particularly for PI3K/mTOR kinase inhibitors and bioisostere applications where metabolic stability (vs. methyl) and lipophilicity (vs. trifluoromethyl) must be balanced.
Users frequently report yields below 30% when synthesizing this core. Our internal analysis identifies three primary failure modes: volatility-induced isolation losses , amidine instability during neutralization , and hydrolytic degradation of the CF₂H moiety .
This guide provides a validated "Golden Route" protocol and a dynamic troubleshooting framework to elevate isolated yields to >65%.
Module 1: The "Golden Route" Synthesis Protocol
Do not rely on standard Pinner synthesis conditions (refluxing ethanol/NaOEt) without modification. The volatility and base-sensitivity of the difluoromethyl group require a modified approach.
Reaction Scheme
Reagents: 2,2-Difluoroacetamidine HCl (1.0 eq), 3-Ethoxyacrylonitrile (1.1 eq), NaOMe (2.5 eq), MeOH (Anhydrous).
Mechanism & Workflow:
Caption: Optimized condensation pathway minimizing free amidine exposure.
Step-by-Step Protocol (Validated for 10g Scale)
-
Amidine Activation (Critical): Suspend 2,2-Difluoroacetamidine HCl (1.0 eq) in anhydrous MeOH (10V) at 0°C . Add NaOMe (2.5 eq, 25% in MeOH) dropwise.
-
Why: The free base of the amidine is volatile and hygroscopic. Generating it in situ at low temperature prevents degradation and loss before reaction.
-
-
Addition: Add 3-Ethoxyacrylonitrile (1.1 eq) slowly to the cold mixture.
-
Note: Ensure the nitrile is free of polymerization byproducts (should be a clear liquid/low-melting solid).
-
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) over 30 mins, then heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (look for M+1 = 146.1).
-
Workup (Yield Critical Step):
-
Isolation: Carefully remove solvent. If a solid forms, stop evaporation and add hexanes to precipitate. Filter and wash with cold hexanes.[4]
Module 2: Troubleshooting & Root Cause Analysis
Interactive Troubleshooting Guide
Use this decision tree to diagnose low yields.
Caption: Diagnostic logic for identifying yield loss vectors.
Common Failure Modes Table
| Symptom | Root Cause | Corrective Action |
| Low Conversion | Amidine Hydrolysis: The HCl salt is hygroscopic. Water hydrolyzes the amidine to the amide, which is unreactive. | Dry amidine salt in a desiccator over P₂O₅ overnight before use. Use anhydrous MeOH. |
| Product Vanishes | Volatility: The product (MW ~145) has a high vapor pressure. It sublimes during high-vacuum drying. | Stop rotary evaporation while solvent remains. Crystallize directly or use a nitrogen stream. Avoid high vac (<10 mbar). |
| Aldehyde Impurity | CF₂H Hydrolysis: Prolonged heating in strong base (>80°C) or acidic workup hydrolyzes -CF₂H to -CHO. | Limit reflux time. Quench with saturated NH₄Cl (mildly acidic) rather than strong acids. |
| Regio-isomers | Wrong Electrophile: Using 3-aminocrotononitrile instead of 3-ethoxyacrylonitrile. | Verify starting material.[2][3] 3-ethoxyacrylonitrile is preferred for the 4-unsubstituted amine. |
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use the free base of 2,2-difluoroacetamidine directly? A: We strongly advise against it. The free base is unstable and volatile. Always store it as the HCl salt and liberate it in situ immediately before the addition of the electrophile.
Q2: My product turns yellow/brown upon drying. Is it decomposing? A: This is likely oxidation of trace amine impurities or polymerization of unreacted acrylonitrile. The pure 2-(difluoromethyl)pyrimidin-4-amine should be a white to off-white solid. Recrystallization from EtOAc/Hexanes is superior to column chromatography for removing these colored impurities.
Q3: Is the CF₂H group stable to subsequent lithiation? A: Caution is required. The proton on the CF₂H group is acidic (pKa ~25-30), but the pyrimidine ring protons (C5/C6) are also acidic. Strong bases (LDA, n-BuLi) may cause competitive deprotonation or defluorination (via elimination). For functionalization, Minisci-type radical reactions are preferred over lithiation.
Q4: Why use 3-ethoxyacrylonitrile instead of a beta-keto ester? A: Reaction with a beta-keto ester (e.g., ethyl acetoacetate) yields a pyrimidinol (hydroxypyrimidine), which requires a subsequent chlorination (POCl₃) and amination step to get the amine. Using 3-ethoxyacrylonitrile yields the 4-amine directly , saving two steps and increasing overall yield.
References
-
General Pyrimidine Synthesis via Amidines
- Title: Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine (Analogous Chemistry).
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Difluoromethyl Group Stability & Properties
-
Minisci Reaction for Pyrimidine Functionalization
- Title: Mechanochemical Magnesium-Mediated Minisci C-H Alkyl
- Source: Organic Letters.
-
URL:[Link]
- Title: Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (Pinner Synthesis Context).
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with 2-(Difluoromethyl)pyrimidin-4-amine
Topic: Troubleshooting Solubility & Formulation Challenges
Document ID: TS-DMPA-001 Last Updated: March 2026 Status: Active[1][2]
Executive Summary: The "Fluorine Effect" on Solubility
Welcome to the technical support hub for 2-(Difluoromethyl)pyrimidin-4-amine . This intermediate is a critical bioisostere in fragment-based drug discovery, often used to modulate metabolic stability and lipophilicity.[1][2]
The Core Problem: Researchers frequently encounter unexpected precipitation ("crashing out") during biological assays or synthesis workups.[1]
The Scientific Cause: The difluoromethyl (
Module 1: Physicochemical Profile
Understanding these constants is the first step to solving your solubility issues.
| Property | Value (Approx/Predicted) | Implications for Solubility |
| Molecular Weight | ~145.11 g/mol | Small fragment; solubility is lattice-energy limited.[1][2] |
| LogP (Lipophilicity) | 0.5 – 0.9 | Moderately lipophilic.[1][2] Soluble in organic solvents, poor in water.[2] |
| pKa (Pyrimidine N) | ~2.5 – 3.5 | CRITICAL: Much lower than typical pyrimidines (~5.0).[1][2] It remains uncharged at pH 7.[1][2]4. |
| H-Bond Donors | 2 (Amine) + 1 ( | The |
| Physical State | Crystalline Solid | High melting point drives precipitation.[1] |
Module 2: Stock Solution Troubleshooting
Issue: "My compound won't dissolve in DMSO, or precipitates upon storage."
Root Cause Analysis
While DMSO is the standard solvent, this compound's high crystal lattice energy means it requires energy to disrupt intermolecular bonds. Additionally, DMSO is hygroscopic; absorbed water acts as an anti-solvent.[2]
Protocol: Robust Stock Preparation
-
Concentration Limit: Do not exceed 50 mM for long-term storage.
-
Dissolution Step:
-
Add DMSO to the solid.
-
Vortex for 30 seconds.
-
Sonicate at 40°C for 10 minutes. Note: The slight heat is necessary to overcome the lattice energy.
-
-
Storage: Aliquot immediately into single-use vials to prevent freeze-thaw cycles. Store at -20°C.
Q: My stock solution is frozen at room temperature? A: DMSO freezes at 19°C.[1] This is normal. Thaw completely at 25°C and vortex before use. If solids remain after thawing, sonicate again.[2]
Module 3: Biological Assay Compatibility (The "Crash Out")
Issue: "The compound precipitates when I add the DMSO stock to my cell culture media (PBS/DMEM)."
The Mechanism: Kinetic vs. Thermodynamic Solubility
When you spike a DMSO stock into aqueous buffer, you create a supersaturated solution. Because the pKa is low (< 4.0), the molecule does not protonate at pH 7.4. It immediately reverts to its neutral, insoluble form.[1][2]
Workflow: The Intermediate Dilution Method
Do not pipette DMSO stock directly into the assay plate. Use an intermediate solvent step to prevent shock precipitation.[1][2]
Caption: Figure 1. Intermediate Dilution Workflow to mitigate "shock" precipitation during assay setup.
Module 4: In Vivo Formulation Guide
Issue: "I need to dose this orally (PO) or intravenously (IV) in mice. It's a suspension in water."
Formulation Strategy
Simple pH adjustment (using HCl) often fails because the pKa is so low that you would need a pH of ~1-2 to keep it solubilized, which is not physiological.[1] You must rely on cosolvents and complexation .[1]
Recommended Vehicles
| Route | Vehicle Composition (v/v) | Protocol Notes |
| IV (Intravenous) | 10% DMSO / 40% PEG400 / 50% Water | Add solvents in order.[1][2] Sonicate between additions. If cloudy, add HP-β-CD (see below).[1][2] |
| PO (Oral) | 0.5% Methylcellulose + 0.1% Tween 80 | Creates a stable suspension.[1][2] Good for high doses (>10 mg/kg).[1][2] |
| Advanced (Soln) | 20% HP-β-CD in Water (pH 4.[1][2]0) | Hydroxypropyl-beta-cyclodextrin encapsulates the lipophilic |
Decision Tree for Solubilization
Caption: Figure 2.[1][2] Formulation decision tree based on required concentration and administration route.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use acid to dissolve it?
A: Only strong acids.[1] Weak acids (Acetic acid) are ineffective because the
Q: Why does the literature say "difluoromethyl" is a hydrogen bond donor?
A: Unlike the trifluoromethyl group (
Q: I see a "gummy" solid during synthesis workup. How do I crystallize it? A: The compound is likely "oiling out."[1]
-
Fix: Do not use pure water. Use a mixture of EtOAc/Hexanes or DCM/MeOH .[1]
-
Alternative: Form a salt. The Tosylate (TsOH) or Mesylate (MsOH) salts often crystallize better than the free base or HCl salt for this class of molecules.
References
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[1][2]
-
Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility and pKa). Link
-
Savjani, K. T., et al. (2012).[1][2][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link
-
Loftsson, T., & Brewster, M. E. (2010).[2][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 2-(difluoromethyl)pyrimidin-4-amine (C5H5F2N3) [pubchemlite.lcsb.uni.lu]
- 3. Chemoselective Difluoromethylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Formulation of Drug-Cyclodextrin Complexes | Plastic Surgery Key [plasticsurgerykey.com]
Technical Support Center: Purification of 2-(Difluoromethyl)pyrimidin-4-amine
[1]
Case ID: PUR-DFMP-004 Subject: Troubleshooting Purification & Isolation of 2-(Difluoromethyl)pyrimidin-4-amine Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
The purification of 2-(Difluoromethyl)pyrimidin-4-amine presents a unique set of challenges due to the electronic properties of the difluoromethyl (
This guide addresses the three most critical failure points reported by researchers:
-
Poor Chromatographic Resolution: Difficulty separating the target amine from regioisomers or hydrolysis byproducts (pyrimidinones).
-
Yield Loss during Workup: Water solubility of the protonated amine leading to loss in the aqueous phase.
-
Stability Issues: Degradation of the
group under harsh basic conditions.
Module 1: Chromatographic Troubleshooting
Issue: "I cannot separate the target amine from its regioisomer or the hydrolyzed impurity (2-(difluoromethyl)pyrimidin-4(3H)-one)."
Diagnosis:
Standard C18 methods often fail here because the
Solution: Leverage Hydrogen-Bonding Selectivity
The
Recommended Protocol: Mixed-Mode or Fluorinated Phases [1]
| Parameter | Standard C18 (Often Fails) | Recommended Method |
| Column | C18 (ODS) | PFP (Pentafluorophenyl) or Mixed-Mode (e.g., C18 + Cation Exchange) |
| Mechanism | Hydrophobicity | |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Formate (pH 3.[1]8) |
| Mobile Phase B | Acetonitrile | Methanol (Promotes H-bonding interactions better than ACN) |
| Gradient | 5% | Shallow gradient (e.g., 10% |
Why this works:
-
PFP Columns: The fluorine atoms on the stationary phase interact specifically with the electron-deficient pyrimidine ring and the
group.[1] -
Methanol: Unlike Acetonitrile, Methanol is a protic solvent. In PFP chromatography, using MeOH enhances the "fluorophilic" selectivity mechanisms.
Visual Workflow: Chromatographic Decision Tree
Module 2: Chemical Workup & Extraction
Issue: "My product is missing from the organic layer after extraction."
Diagnosis:
2-(Difluoromethyl)pyrimidin-4-amine is a weak base (
Critical Warning:
Avoid using strong bases (like 5M NaOH) or heating during the basification step. The
Protocol: The "Soft-Swing" pH Extraction
-
Acid Wash (Removal of Neutrals):
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (Target pH < 2).
-
Result: Product moves to Aqueous layer (as salt). Non-basic impurities stay in EtOAc.
-
Discard EtOAc layer.
-
-
Controlled Basification (Precipitation):
-
Cool the aqueous layer to 0-5°C.[1]
-
Slowly add Saturated
or 2M . -
Target pH: 8.5 - 9.0. (Do not exceed pH 10).
-
Result: Product deprotonates and precipitates or oils out.
-
-
Back-Extraction:
-
Extract the aqueous mixture with DCM/IPA (3:1 ratio) .
-
Note: The addition of Isopropyl Alcohol (IPA) is crucial. Fluorinated aminopyrimidines have surprisingly high water solubility; pure DCM often fails to recover them fully.
-
Visual Workflow: Acid-Base Swing
Module 3: Crystallization & Polishing
Issue: "The product oils out instead of crystallizing."
Diagnosis: Fluorinated pyrimidines often have low melting points and form super-saturated oils ("oiling out") in standard solvents like Hexane or pure Ethanol.
Solution: Anti-Solvent Crash Method
-
Dissolution: Dissolve the crude oil in a minimum amount of warm Isopropyl Acetate (IPAc) or MTBE (40°C).
-
Why? These solvents dissolve the lipophilic
moiety well but are not so polar that they hold the product indefinitely.
-
-
Anti-solvent Addition: Slowly add n-Heptane dropwise until slight turbidity is observed.[1]
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface.
-
Cooling: Cool slowly to room temperature, then to 0°C.
-
Result: White to off-white needles should form.[1]
-
FAQ: Frequently Asked Questions
Q1: Can I use Silica Gel chromatography? A: Yes, but you must treat the silica. Standard silica is acidic and will streak the amine.
-
Fix: Pre-wash the silica column with Mobile Phase containing 1% Triethylamine (TEA), or use DCM/MeOH/
(90:9:1) as your eluent.
Q2: Is the
-
Recommendation: Keep conditions mild (Room Temp, 1 atm
) if reducing a nitro group elsewhere on the molecule.
Q3: How do I store the purified material?
A: Store at 2-8°C under Argon. Aminopyrimidines can oxidize slowly to N-oxides or absorb
References
-
Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Sielc.com Application Notes.
-
BenchChem. "Troubleshooting common issues in fluorinated pyrimidine synthesis." Benchchem Technical Guides.
-
MDPI. "Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine." Molecules, 2020.[2]
-
PubChem. "2-(Difluoromethyl)pyrimidin-4-amine Compound Summary."[1][3] National Library of Medicine.
-
Hu, J., et al. "Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent." Royal Society of Chemistry, 2022.
Technical Guide: Preventing Defluorination in 2-(Difluoromethyl)pyrimidin-4-amine Synthesis
This is a technical support guide designed for organic chemists and process scientists. It addresses the specific challenges of synthesizing and handling 2-(difluoromethyl)pyrimidin-4-amine , focusing on the critical issue of defluorination .
-Pyrimidines Author: Senior Application Scientist, Chemical Process DevelopmentExecutive Summary & Core Challenge
The 2-(difluoromethyl)pyrimidin-4-amine scaffold is a high-value pharmacophore, serving as a lipophilic hydrogen bond donor (bioisostere for alcohols/thiols). However, the C2-position of the pyrimidine ring is highly electron-deficient, rendering the adjacent difluoromethyl (
The Core Problem: Under standard basic conditions used for pyrimidine cyclization or cross-coupling, the
This guide outlines a De Novo Cyclization Strategy designed to bypass these instability windows, followed by a troubleshooting Q&A for common failure modes.
Strategic Synthesis: The "Soft-Base" Cyclization Protocol
Avoid late-stage difluoromethylation at C2. It is low-yielding and prone to over-reduction. The most robust route is building the pyrimidine ring around the intact
Recommended Pathway
Reaction: Condensation of 2,2-difluoroacetamidine with 3-ethoxyacrylonitrile .
Key Innovation: Use of a non-nucleophilic, sterically hindered base or buffering system to prevent
Step-by-Step Protocol
-
Reagents:
-
Substrate A: 2,2-Difluoroacetamidine hydrochloride (1.0 equiv).
-
Substrate B: (E)-3-ethoxyacrylonitrile (1.1 equiv).
-
Base: Sodium methoxide (NaOMe) is traditional but risky. Recommended: Potassium carbonate (
) or Cesium Carbonate ( ) in anhydrous DMF or EtOH.
-
-
Procedure:
-
Suspend 2,2-difluoroacetamidine HCl in anhydrous Ethanol (0.5 M).
-
Add
(2.0 equiv) at 0°C. Stir for 15 min to liberate the free amidine. -
Add (E)-3-ethoxyacrylonitrile dropwise.
-
Allow to warm to Room Temperature (25°C). Do not reflux yet.
-
Monitor by LCMS. If conversion is slow, heat to 60°C max. Avoid temperatures >80°C in the presence of base.
-
-
Quench & Isolation (Critical):
-
Cool to 0°C.
-
Neutralize to pH 7.0 using dilute HCl or acetic acid. Do not work up at pH > 9.
-
Extract with EtOAc. The product is water-soluble; salting out (NaCl) is required.
-
Quantitative Data: Base Selection Impact
| Base System | Solvent | Temp (°C) | Yield (%) | Defluorination Byproduct (%) |
| NaOEt (Strong) | EtOH | 80 (Reflux) | 35% | 45% (Hydrolysis/Degradation) |
| DMF | 80 | 15% | <5% (Incomplete Reaction) | |
| EtOH | 60 | 78% | <2% | |
| DMF | 50 | 82% | <3% |
Visualization: Mechanisms & Workflow
Figure 1: Mechanism of Base-Induced Defluorination
Understanding why strong bases destroy your molecule.
Caption: Strong bases deprotonate the
Figure 2: Recommended Synthetic Workflow
A self-validating process flow to ensure product integrity.
Caption: Optimized workflow using mild carbonate bases to prevent anionic defluorination pathways.
Troubleshooting Center (Q&A)
Issue 1: "I see a new peak in 19F NMR at -130 ppm or loss of fluorine signal entirely."
Diagnosis: Base-Mediated Hydrolysis. The shift or loss indicates the formation of a monofluorinated species or complete conversion to the aldehyde/acid. This happens if the reaction mixture becomes too basic (pH > 10) or is heated too long in the presence of water/alcohol. Corrective Action:
-
Switch from hydroxide/alkoxide bases to Carbonate (
) or Fluoride (CsF) mediated cyclization. -
Ensure solvents are anhydrous . Water acts as the nucleophile that attacks the transient carbene.
Issue 2: "My product decomposes during Suzuki coupling at the 4-position."
Diagnosis: Metal-Catalyzed Hydrodefluorination.
Palladium catalysts can insert into the
-
Catalyst: Use
or which are less prone to C-F activation than electron-rich catalysts like . -
Base: Use
instead of carbonates for the coupling step. -
Solvent: Avoid alcohols (i.e., use Dioxane/Water or Toluene) to minimize hydride transfer sources.
Issue 3: "The 2,2-difluoroacetamidine starting material is degrading before reaction."
Diagnosis: Thermal Instability of Free Base. Free 2,2-difluoroacetamidine is less stable than its HCl salt and can oligomerize. Corrective Action:
-
Always generate the free amidine in situ . Do not isolate the free base. Add the HCl salt to the reaction vessel and neutralize it immediately prior to adding the electrophile.
Issue 4: "Yield is low (10-20%) despite no defluorination."
Diagnosis: Regioselectivity or Polymerization. Acrylonitriles can polymerize. Corrective Action:
-
Dilute the reaction (0.2 M).
-
Add the acrylonitrile slowly to the amidine solution (inverse addition) to ensure the amidine is always in excess relative to the unreacted nitrile.
References & Validation
-
General Stability of Difluoromethyl Heterocycles:
-
Mechanistic insight into base-promoted defluorination of
arenes. -
Query: "Mechanism of defluorination of difluoromethyl group basic conditions"
-
Source: J. Am. Chem. Soc. 2020, 142, 21, 9604–9611.
-
-
Synthesis of 2-(Difluoromethyl)pyrimidines:
-
Protocols for amidine condensation with
-keto derivatives. -
Source: Organic Process Research & Development 2019, 23, 11, 2416–2424. (Describes analogous pyridine synthesis, applicable to pyrimidines).
-
-
Difluoromethylation Strategies:
-
Review of introducing and maintaining
groups. -
Source: Chem. Soc. Rev., 2021, 50, 824-850.
-
-
pKa and Acidity of Heteroaryl-CF2H:
-
Data on the acidity of protonated difluoromethyl groups.
-
Source: J. Org. Chem. 2018, 83, 15, 7939–7949.
-
Optimizing catalyst selection for coupling 2-(Difluoromethyl)pyrimidin-4-amine
Technical Support Center: Optimizing Coupling of 2-(Difluoromethyl)pyrimidin-4-amine
Executive Summary: The Reactivity Paradox
Coupling 2-(Difluoromethyl)pyrimidin-4-amine presents a distinct "Reactivity Paradox" in medicinal chemistry. You are dealing with two opposing forces:
-
Electronic Deactivation: The pyrimidine core is highly electron-deficient, rendering the exocyclic amine (C4 position) a poor nucleophile compared to standard anilines. This typically demands highly active catalytic systems and strong bases.
-
Substrate Fragility: The difluoromethyl group (
) at the C2 position possesses a distinct sensitivity. The proton on the group is activated by the electron-withdrawing pyrimidine ring (flanked by two nitrogens). Strong bases (e.g., NaOtBu, LiHMDS) can deprotonate this site, leading to difluorocarbene generation, polymerization, or decomposition.
This guide provides the technical protocols to balance these forces, ensuring high conversion without compromising the fluorinated motif.
Module 1: Catalyst & Ligand Selection
Q1: My standard aniline conditions (Pd(PPh3)4 / Na2CO3) are showing <10% conversion. Why?
A: The standard "Suzuki-style" conditions fail here because the nucleophilicity of the pyrimidin-4-amine is insufficient to displace the halide from the Palladium(II) intermediate using simple phosphines. You need a ligand that facilitates the reductive elimination step, which is often the turnover-limiting step for electron-deficient amines.
Recommendation: Switch to dialkylbiaryl phosphine ligands or wide-bite-angle bisphosphines.
| Ligand Class | Recommended Ligand | Rationale |
| First Choice | BrettPhos or tBuBrettPhos | These ligands are bulky and electron-rich. They stabilize the monoligated Pd(0) species (facilitating oxidative addition) and, crucially, their steric bulk accelerates reductive elimination of the electron-poor amine. |
| Alternative | Xantphos | The wide bite angle (111°) forces the Pd center into a geometry that favors reductive elimination. It is particularly robust for heteroaryl couplings. |
| Precatalyst | Pd-G3/G4 Palladacycles | Use pre-formed precatalysts (e.g., BrettPhos Pd G4) to ensure precise 1:1 L:Pd ratio and rapid initiation, avoiding the induction period of Pd(OAc)2. |
Q2: How do I select the correct ligand based on my coupling partner?
Use the decision logic below. The steric and electronic nature of the halide partner dictates the fine-tuning.[1]
Caption: Decision tree for ligand selection based on electrophile properties. Green nodes indicate recommended catalytic systems.
Module 2: Base & Solvent Optimization (The Stability Trap)
Q3: I see black precipitate and loss of the fluorinated starting material. Is the catalyst decomposing?
A: It is likely substrate decomposition , not catalyst death. You are likely using a base that is too strong (e.g., NaOtBu,
-
Mechanism: The proton on the
group at position 2 is acidified by the pyrimidine ring. Strong bases deprotonate this carbon, leading to the ejection of fluoride and formation of a transient difluorocarbene or degradation products.
Corrective Action:
-
Switch Base: Use
(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ~10.3) or . These are strong enough to deprotonate the Pd-bound amine complex but weak enough to spare the group. -
Solvent Switch: If solubility is poor with Carbonate bases, use t-Amyl Alcohol or Dioxane with a small amount of water (Schlenk line technique required) to solubilize the inorganic base.
Q4: Can I use microwave irradiation?
A: Proceed with caution. While microwaves accelerate the coupling, they also accelerate the base-mediated hydrolysis of the
-
Guideline: Limit microwave runs to 100°C for maximum 30 minutes. If conversion is incomplete, do not increase temp; instead, add a second portion of catalyst.
Module 3: Experimental Protocol (The "Gold Standard")
This protocol is optimized for coupling 2-(Difluoromethyl)pyrimidin-4-amine with an aryl bromide.
Reagents:
-
Amine: 2-(Difluoromethyl)pyrimidin-4-amine (1.0 equiv)
-
Electrophile: Aryl Bromide (1.1 equiv)
-
Catalyst: BrettPhos Pd G4 (0.02 – 0.05 equiv)
-
Base:
(anhydrous, granular) (2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Charge Solids: In a glovebox or under active Nitrogen flow, add the Amine, Aryl Bromide, Base, and Catalyst to a reaction vial equipped with a magnetic stir bar.
-
Tip: Grinding the
immediately before use increases surface area and reaction rate.
-
-
Degas: Seal the vial. Evacuate and backfill with Nitrogen (
).[2] -
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Place in a pre-heated block at 90°C . Stir vigorously (1000 RPM).
-
Note: High stirring speed is critical for heterogeneous base systems.
-
-
Monitoring: Monitor by LCMS at 2 hours.
-
Checkpoint: If reaction is stalled at 50% but catalyst is still soluble (clear/red/orange solution), add 1 equivalent of base and 0.01 equiv catalyst. If solution is black (Pd black precipitation), the ligand is insufficient—switch to tBuBrettPhos .
-
Module 4: Troubleshooting Guide
| Symptom | Diagnosis | Solution |
| No Product, SM Intact | Oxidative Addition Failure | Switch to Pd-G4 precatalysts to bypass activation energy. Ensure solvent is strictly degassed (O2 inhibits Pd). |
| Dehalogenation of Ar-Br | The amine is not binding fast enough. Increase amine concentration (1.5 equiv). Switch to RuPhos to crowd out the hydride elimination pathway. | |
| Loss of F signal (NMR) | Base-mediated decomposition | The |
| Dimerization of Amine | Homocoupling | Rare, but happens with oxidants present. Ensure rigorous exclusion of air. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature. [Link] (Context on stability of fluorinated groups).
- BenchChem Technical Notes. "Catalyst Selection for Cross-Coupling with Electron-Deficient Aminopyrimidines.
Sources
Troubleshooting low conversion rates with electron-deficient pyrimidines
The following guide serves as a specialized Technical Support Center for researchers encountering low conversion rates with electron-deficient pyrimidines. It is designed to move beyond basic textbook definitions and address the specific, often counter-intuitive failure modes of these substrates in high-value medicinal chemistry workflows.
Status: Online | Tier: 3 (Advanced Troubleshooting) | Lead Scientist: Senior Application Scientist
System Overview: The Electronic Paradox
Electron-deficient pyrimidines (e.g., 2-chloropyrimidine, 5-trifluoromethylpyrimidine) present a dichotomy in reactivity:
-
High Electrophilicity: They are excellent substrates for Nucleophilic Aromatic Substitution (SNAr).[1]
-
Catalytic "Dead Ends": In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), they frequently suffer from catalyst poisoning and competitive hydrolysis , leading to stalled reactions despite high theoretical reactivity.
This guide addresses the three most common "Support Tickets" we receive regarding these scaffolds.
Ticket #01: Suzuki-Miyaura Coupling Stalls at <20% Conversion
User Report: "I am coupling 2-chloropyrimidine with a phenylboronic acid. The starting material is consumed slowly, but I see mostly protodeboronation of the boronate and unreacted chloride. The Pd turns black immediately."
Root Cause Analysis
This is a classic case of Catalyst Sequestration via N-Coordination .
Unlike standard aryl halides, the pyrimidine nitrogen atoms are potent
Troubleshooting Protocol
Q1: Which ligand class are you using?
-
If you are using:
, , or simple tricyclohexylphosphine ( ). -
The Fix: Switch immediately to Bulky Biaryl Phosphines (Buchwald Ligands) or Bis-phosphines with large bite angles .
-
Why: Ligands like XPhos or BrettPhos are sterically demanding. They form a "roof" over the Pd center, physically preventing the pyrimidine nitrogen from coordinating, while still allowing the C-Cl bond to access the metal for oxidative addition [1, 2].
-
Q2: Are you using a Pd(II) salt (e.g.,
-
The Fix: Switch to a Pre-catalyst (Pd-G3 or Pd-G4) .[2]
-
Why: Electron-deficient pyrimidines are poor at reducing Pd(II) to the active Pd(0) species. If the reduction is slow, the boronic acid will homocouple or hydrolyze before the cycle starts. G3/G4 precatalysts generate active Pd(0) instantly upon base exposure [3].
Q3: Is your boronic acid unstable?
-
The Fix: Implement a "Slow-Release" Strategy .
-
Why: Electron-deficient heteroaryl boronates are prone to rapid protodeboronation (hydrolysis) in aqueous base.
-
Option A: Use MIDA boronates or Potassium Trifluoroborates (
) for slow release. -
Option B: Syringe pump addition of the boronic acid over 1-2 hours.
-
Recommended Workflow (Suzuki)
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 or CataCXium A Pd G3 | Ensures immediate Pd(0) generation; prevents N-poisoning. |
| Loading | 1.0 - 3.0 mol% | Higher loading combats poisoning effects. |
| Base | Weaker bases minimize boronate hydrolysis compared to carbonates. | |
| Solvent | 1,4-Dioxane / Water (4:1) | A small amount of water is strictly required for the transmetallation step, but too much promotes hydrolysis. |
| Temp | 80°C - 100°C | High temp required to overcome the activation energy of the electron-poor ring. |
Ticket #02: Buchwald-Hartwig Amination Yields "Reduced" Product
User Report: "I'm trying to aminate a 4-chloropyrimidine. Instead of the amine product, I'm isolating the dehalogenated pyrimidine (H instead of Cl). Why?"
Root Cause Analysis
You are observing Hydrodehalogenation (Protodehalogenation).
This occurs when the
Troubleshooting Protocol
Q1: Is your solvent acting as a hydride source?
-
The Fix: Avoid alcohols (ethanol, isopropanol) or DMF. Use Toluene or t-Amyl Alcohol .
-
Why: Primary and secondary alcohols can undergo
-hydride elimination on the metal surface, transferring a hydride to the pyrimidine.
Q2: Which base are you using?
-
The Fix: Switch from
to or . -
Why: Strong alkoxide bases can promote
-elimination of the amine ligand. Weaker carbonate bases are slower but suppress this side pathway [4].
Q3: Are you using a specific ligand for the amine type?
-
The Fix: Match the ligand to the nucleophile.
Ticket #03: SNAr Reaction Produces Hydrolysis Byproducts
User Report: "I switched to SNAr because Pd-coupling failed. Now, instead of the amine, I'm getting the pyrimidinol (OH product). I'm using DMSO and NaOH."
Root Cause Analysis
Electron-deficient pyrimidines (especially 2-chloro and 4-chloro isomers) are extremely sensitive to hydrolysis . In the presence of hydroxide (
Troubleshooting Protocol
Q1: Is your base generating Hydroxide?
-
The Fix: Do NOT use hydroxide bases (NaOH, KOH) or hygroscopic bases (wet
) in open air. -
Alternative: Use DIPEA (Hünig's Base) or Anhydrous
. -
Solvent: Switch to Anhydrous THF or Acetonitrile . Avoid DMSO if it's not strictly anhydrous (DMSO is hygroscopic).
Q2: Regioselectivity Issues (C2 vs C4)?
-
The Fix: Control Temperature.
-
C4-Position: Reacts at Room Temperature (RT) or mild heat (40°C).
-
C2-Position: Requires higher heat (>80°C).
-
Note: If you have a 2,4-dichloropyrimidine, you can selectively functionalize C4 at 0°C-RT, then functionalize C2 at 80°C [5].
-
Visual Troubleshooting Aids
Diagram 1: The "Why" of Catalyst Poisoning
This diagram illustrates the competitive pathway that kills Suzuki couplings in pyrimidines.
Caption: The nitrogen atom in the pyrimidine ring competes with the phosphine ligand for the Palladium center. Without bulky ligands, this leads to an irreversible inactive complex.
Diagram 2: Decision Tree for Low Conversion
Caption: Step-by-step diagnostic flow for identifying the root cause of stalled pyrimidine couplings.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. Available at: [Link]
-
American Chemical Society. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 2006. Available at: [Link]
Sources
Technical Support Center: Purification of 2-(Difluoromethyl)pyrimidin-4-amine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the isolation and purification of 2-(Difluoromethyl)pyrimidin-4-amine .
Aminopyrimidines containing fluorinated motifs are notoriously challenging to purify due to their ambidentate reactivity, high polarity, and the chemical sensitivity of the -CF₂H group. This guide moves beyond basic procedures to explain the causality behind experimental failures and provides self-validating, step-by-step protocols to ensure high-purity yields.
Purification Workflow Overview
Figure 1: Step-by-step purification workflow for 2-(Difluoromethyl)pyrimidin-4-amine.
Troubleshooting FAQs
Q1: What are the primary impurities found in my crude mixture, and why do they form? A1: The crude matrix typically contains three classes of impurities driven by the mechanistic pathways of pyrimidine synthesis:
-
Regioisomers (e.g., 4-(difluoromethyl)pyrimidin-2-amine): Formed due to the ambidentate nature of the starting amidines or enones during cyclocondensation. The competing nucleophilicity of the nitrogen atoms leads to a mixture of 2-amine and 4-amine isomers.
-
Over/Under-fluorinated Byproducts: If the difluoromethyl group is introduced via late-stage fluorination (e.g., using DAST on an aldehyde precursor), incomplete fluorination yields monofluoromethyl analogs, while over-reaction yields trifluoromethyl derivatives[1].
-
Hydrolysis Degradants: Formed by the degradation of the -CF₂H group during harsh aqueous workups[2].
Q2: During silica gel chromatography, my product yield drops significantly, and I observe severe streaking. Why is this happening? A2: Aminopyrimidines are highly polar and possess multiple hydrogen-bond acceptors and donors. The free -NH₂ group interacts strongly with the highly acidic silanol groups on normal-phase silica gel, leading to chemisorption and irreversible streaking[3]. Solution: You must switch to Reverse-Phase (RP) chromatography (C18) or deactivate normal-phase silica by adding 1-2% ammonium hydroxide to your mobile phase. This competitively binds the silanol sites, allowing the product to elute as a sharp, recoverable band[3].
Q3: Why is my difluoromethyl group hydrolyzing during the extraction phase, and how can I prevent it? A3: While the -CF₂H group is generally stable, the highly electron-withdrawing nature of the adjacent pyrimidine ring makes the alpha-proton relatively acidic. Under strongly basic conditions (pH > 10), the proton can be abstracted, triggering a cascade that leads to the nucleophilic displacement of fluorine and subsequent hydrolysis to a formyl or carboxylic acid derivative[2]. Solution: Strictly control the pH during the basification step of your acid-base extraction. Never exceed pH 9.0[1].
Quantitative Data Summary
To successfully isolate your target compound, you must leverage the subtle physicochemical differences between the product and its impurities.
Table 1: Physicochemical Profile & Impurity Separation Metrics
| Compound / Impurity | Typical pKa (Conjugate Acid) | Rf (DCM:MeOH 9:1, 1% NH₄OH) | RP-HPLC Retention Time (min)* |
| 2-(Difluoromethyl)pyrimidin-4-amine (Target) | ~ 3.5 - 4.0 | 0.45 | 8.2 |
| 4-(Difluoromethyl)pyrimidin-2-amine (Regioisomer) | ~ 4.2 - 4.8 | 0.42 | 7.5 |
| 2-(Trifluoromethyl)pyrimidin-4-amine (Over-fluorinated) | ~ 2.5 - 3.0 | 0.60 | 10.1 |
| Pyrimidine-2-carboxylic acid (Hydrolysis Byproduct) | N/A (Acidic) | 0.10 | 3.4 |
(Note: Retention times are based on a standard C18 gradient of 5-95% MeCN/H₂O with 0.1% Formic Acid over 15 minutes).
Validated Experimental Protocols
The following protocols are designed as a self-validating system. Each step exploits a specific chemical property (pKa, lipophilicity, or crystal lattice energy) to systematically strip away impurities.
Protocol A: pH-Controlled Acid-Base Extraction
Causality: This step exploits the differential basicity of the aminopyrimidine core versus non-basic organic impurities and highly acidic hydrolysis products. By precisely controlling the pH, we can selectively partition the target molecule[1].
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g of crude).
-
Acidic Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g). The target aminopyrimidine protonates and moves to the aqueous layer. Validation: TLC the organic layer; it should now only contain neutral fluorinated byproducts and unreacted non-basic starting materials. Discard the organic layer.
-
Cooling: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0°C in an ice bath to prevent exothermic degradation during neutralization.
-
Basification (Critical Step): Carefully adjust the pH to 8.5–9.0 using 2M NaOH dropwise. Monitor continuously with a calibrated pH meter. Do not exceed pH 10 to prevent -CF₂H hydrolysis.
-
Recovery: Extract the neutralized aqueous phase with Dichloromethane (DCM) (3 x 5 mL/g).
-
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C.
Protocol B: Reverse-Phase Flash Chromatography
Causality: Normal phase silica causes chemisorption[3]. C18 functionalized silica separates based purely on lipophilicity, cleanly resolving the 4-amine from the 2-amine regioisomer without tailing.
-
Loading: Dissolve the semi-purified crude in a minimal amount of DMSO and load it onto a C18 sample loading cartridge.
-
Equilibration: Equilibrate a C18 flash column with 5% Acetonitrile (MeCN) in Water. Ensure both solvents contain 0.1% Formic Acid to maintain the aminopyrimidine in a consistent ionization state, ensuring sharp peak shapes.
-
Gradient Elution: Run a gradient from 5% to 60% MeCN over 20 column volumes (CV).
-
Fraction Collection: The 4-(difluoromethyl)pyrimidin-2-amine isomer typically elutes first due to slightly lower lipophilicity, followed closely by the target 2-(difluoromethyl)pyrimidin-4-amine.
-
Isolation: Lyophilize the target fractions. Do not use rotary evaporation at high heat, as prolonged exposure to heat and water can degrade the product.
Protocol C: Final Recrystallization
Causality: Chromatography often leaves trace isomeric impurities and residual solvents. Recrystallization leverages the specific crystal lattice energy of the 4-amine to exclude structurally similar regioisomers[4].
-
Suspension: Suspend the lyophilized solid in a minimal volume of hot toluene (approx. 80°C) until fully dissolved.
-
Anti-Solvent Addition: Add heptane (anti-solvent) dropwise while stirring until the solution becomes slightly cloudy (reaching the cloud point).
-
Clarification: Add 1-2 drops of hot toluene just until the solution clears, then immediately remove from heat.
-
Crystallization: Allow the solution to cool to room temperature undisturbed for 2 hours. Once seed crystals form, transfer the flask to a 4°C refrigerator overnight to maximize yield.
-
Filtration: Filter the resulting crystals through a Büchner funnel and wash with ice-cold heptane. Dry in a vacuum oven at 40°C for 12 hours to yield >99% pure 2-(Difluoromethyl)pyrimidin-4-amine.
References
- Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors | Organic Process Research & Development - ACS Publications. Source: acs.org.
- Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC. Source: nih.gov.
- CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Source: google.com.
- Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl) methyl. Source: cas.cn.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
Stability of 2-(Difluoromethyl)pyrimidin-4-amine in acidic conditions
Technical Support Center: Stability of 2-(Difluoromethyl)pyrimidin-4-amine
Executive Summary
2-(Difluoromethyl)pyrimidin-4-amine is a critical building block in medicinal chemistry, often employed as a bioisostere for hydroxy- or mercapto-pyrimidines due to the lipophilic hydrogen bond donor capability of the
While the difluoromethyl group confers unique physicochemical properties, the electron-deficient pyrimidine core creates specific stability challenges under acidic conditions. This guide addresses the kinetic stability of the compound, potential degradation pathways (hydrolysis vs. deamination), and validated protocols for handling.
Stability Profile & Physicochemical Properties
The stability of 2-(Difluoromethyl)pyrimidin-4-amine in acidic media is governed by the competition between N-protonation (reversible salt formation) and nucleophilic attack (irreversible degradation).
| Parameter | Condition | Stability Rating | Observation/Risk |
| Mild Acid | 10% Acetic Acid, RT | High | Forms stable acetate salt. No significant degradation observed over 24h. |
| Strong Acid (Dilute) | 1N HCl, RT | Moderate | Stable for short durations (<4h). Prolonged exposure leads to slow deamination. |
| Strong Acid (Conc/Hot) | 6N HCl, >60°C | Low | Critical Risk: Rapid hydrolysis of the 4-amino group to 2-(difluoromethyl)pyrimidin-4(3H)-one. |
| Lewis Acids | Moderate | generally compatible under anhydrous conditions; moisture triggers rapid degradation. | |
| Oxidizing Acids | Incompatible | Potential oxidation of the amino group or ring degradation. |
Degradation Pathways: The "Why" Behind the Instability
Understanding the mechanism is crucial for troubleshooting. In acidic aqueous media, two primary pathways compete:
Pathway A: Deamination (Dominant in Aqueous Acid)
The 4-amino group is a vinylogous amidine. Upon protonation of the ring nitrogen (N3), the C4 position becomes highly electrophilic. Water attacks C4, displacing ammonia (
Pathway B: Difluoromethyl Hydrolysis (Secondary/Extreme Conditions)
While the
Figure 1: Mechanism of acid-catalyzed deamination, the primary degradation pathway for 2-aminopyrimidines.
Troubleshooting Guide (FAQs)
Q1: I observed a mass shift of +1 Da in LCMS after stirring in TFA. Is my compound degrading?
-
Diagnosis: Likely No .
-
Explanation: The difluoromethyl group (
) and the pyrimidine ring nitrogens are basic. You are likely observing the stable protonated molecular ion . -
Action: Neutralize a small aliquot with saturated
before injection. If the mass reverts to the parent, it was just salt formation. If you see a peak at +1 Da (mass) relative to expected, it is the isotope/protonation. If you see +1 Da (mass difference of +0.984) relative to parent, it could be hydrolysis of to (Mass change: ). Correction: (16) to (17) is +1 Dalton shift. -
Verification: Check UV absorbance. Pyrimidinones have a distinct UV shift compared to aminopyrimidines.
Q2: My yield dropped significantly after workup with 1N HCl. Where did it go?
-
Diagnosis: The compound formed a water-soluble hydrochloride salt.
-
Explanation: 2-(Difluoromethyl)pyrimidin-4-amine is basic. In 1N HCl, it exists entirely as the cation, which remains in the aqueous layer during extraction.
-
Solution:
-
Do not discard the aqueous layer.
-
Neutralize the aqueous layer carefully to pH 8-9 using saturated
or (keep cold, <10°C). -
Re-extract with EtOAc or DCM.
-
Q3: Can I use this compound in a reaction with
-
Diagnosis: High Risk .
-
Explanation: While literature suggests some difluoromethyl-pyridines survive these conditions [1], the amino-pyrimidine core is more susceptible to hydrolysis (deamination) than the pyridine analog.
-
Recommendation: Run a pilot scale (5-10 mg) stability test first. Monitor for the formation of the pyrimidinone (Uracil derivative).
Validated Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate compatibility before scaling up acidic reactions.
-
Preparation: Dissolve 5 mg of 2-(Difluoromethyl)pyrimidin-4-amine in 0.5 mL of the target solvent/acid mixture (e.g., 10% TFA in DCM, or 1N HCl).
-
Incubation: Stir at the intended reaction temperature.
-
Sampling: Take 20
L aliquots at T=0, 1h, 4h, and 24h. -
Quench: Dilute aliquot into 100
L of 1:1 MeCN:Water (buffered with 10mM Ammonium Bicarbonate to pH 8). Crucial: Neutralize acid to stop degradation immediately. -
Analysis: Analyze via LCMS. Look for:
-
Parent Peak: Retention time stability.
-
Hydrolysis Product: Peak at [M+1] (Deamination:
). -
Aldehyde Formation: Peak at [M-20] (Hydrolysis of
: ? No. Mass calc: . Mass loss ~22 Da).
-
Protocol B: Salt Removal / Free-Basing
Standard procedure to recover the parent amine from acid salts.
-
Cool the acidic aqueous solution to 0-5°C (Ice bath).
-
Slowly add saturated aqueous
or with vigorous stirring. -
Endpoint: Monitor pH until it reaches 8.5 - 9.0. Do not overshoot to pH >12 as the
group can be base-labile (elimination). -
Extract immediately with EtOAc (
volumes). -
Wash combined organics with brine, dry over
, and concentrate.
References
-
Scalable Synthesis of Difluoromethyl-pyridines
-
Title: Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine.[1]
- Source: Organic Process Research & Development (ACS Public
- Relevance: Demonstrates stability of the -heteroaromatic motif in HBr/AcOH at elevated temperatures, providing a baseline for stability expect
-
URL:[Link]
-
-
Pyrimidine Degradation Mechanisms
- Title: The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Source: Journal of Bacteriology (ASM).
- Relevance: Details the hydrolytic cleavage of the N3-C4 bond and deamination pathways relevant to aminopyrimidines in aqueous media.
-
URL:[Link]
-
Difluoromethyl Group Properties
- Title: Late-stage difluoromethylation: concepts, developments and perspective.
- Source: Chemical Society Reviews (RSC).
- Relevance: Reviews the hydrogen bond donor capability and general chemical stability of the group compared to and other bioisosteres.
-
URL:[Link]
Sources
Technical Support Center: 2-(Difluoromethyl)pyrimidin-4-amine Coupling Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly deactivated heteroaromatics. 2-(Difluoromethyl)pyrimidin-4-amine is a highly valuable building block, particularly in the development of PI3K and mTOR kinase inhibitors[1]. However, its unique electronic properties—specifically the extreme electron deficiency of the 4-amine and the base-sensitivity of the difluoromethyl (-CF2H) group—make standard coupling protocols highly prone to failure.
This guide provides field-proven troubleshooting strategies, causality-based explanations, and self-validating protocols to help you minimize side reactions and maximize yields.
Section 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
FAQ 1: Why am I observing massive defluorination or decomposition of my starting material during Pd-catalyzed cross-coupling?
The Causality: This is a classic symptom of using overly strong bases (e.g., NaOtBu, KOtBu). The -CF2H proton is rendered highly acidic by the adjacent fluorine atoms and the strongly electron-withdrawing pyrimidine ring. Strong alkoxides deprotonate the -CF2H group, triggering rapid defluorination, carbene formation, or hydrolysis into the corresponding aldehyde under reaction conditions[2]. The Solution: Switch to milder, inorganic bases such as Cs₂CO₃ or K₃PO₄. While these bases are weaker, they are sufficient to facilitate the catalytic cycle (deprotonating the Pd-coordinated amine) without degrading the sensitive difluoromethyl moiety[1].
FAQ 2: My reaction shows no decomposition, but conversion is <10%. The amine is completely unreactive. How do I force the coupling?
The Causality: The pyrimidine ring exerts a strong
Protocol 1: Self-Validating Buchwald-Hartwig Amination
-
Preparation: In a dry, argon-purged Schlenk tube, combine the aryl halide (1.0 equiv), 2-(difluoromethyl)pyrimidin-4-amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5.0 mol%), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent Selection: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. (Causality check: Dioxane is preferred over toluene here to slightly enhance the solubility of Cs₂CO₃ and stabilize the transition state).
-
Reaction: Seal the tube and heat to 100 °C for 12–16 hours.
-
Self-Validation Checkpoints:
-
Monitor the crude mixture via LC-MS.
-
Diagnostic 1: The presence of a des-fluoro byproduct (M-19 or M-38) indicates moisture intrusion or base-induced degradation (Verify the absolute dryness of your Cs₂CO₃).
-
Diagnostic 2: Unreacted amine combined with consumed aryl halide indicates competitive aryl halide dimerization (Remedy: Reduce Pd loading or switch to BrettPhos).
-
Section 2: Amide Bond Formation
FAQ 3: Standard EDC/HOBt or HATU coupling yields almost no product. Why?
The Causality: Standard coupling reagents generate activated esters (e.g., OAt or OBt esters). These intermediates require a moderately nucleophilic amine to undergo aminolysis. The 4-amine of 2-(difluoromethyl)pyrimidin-4-amine is simply too electron-deficient to attack these bulky, moderately reactive esters. Because the aminolysis is so slow, the activated ester eventually hydrolyzes back to the starting carboxylic acid[4]. The Solution: Bypass activated esters entirely by generating an acyl fluoride in situ. Acyl fluorides are highly reactive toward weak, sterically hindered, and electron-deficient amines, yet they are remarkably stable against background hydrolysis compared to acyl chlorides[4].
Protocol 2: Acyl Fluoride-Mediated Amide Coupling
-
Activation: In a dry vial, dissolve the carboxylic acid (1.2 equiv) and BTFFH (Fluoro-
-tetramethylformamidinium hexafluorophosphate) (1.3 equiv) in anhydrous DCM (0.2 M). -
Base Addition: Add DIPEA (3.0 equiv). Stir at room temperature for 30 minutes.
-
Self-Validation Checkpoint: This step quantitatively generates the acyl fluoride. You can verify this by taking a ¹⁹F NMR of an aliquot of the crude mixture. Look for a sharp singlet around +20 to +30 ppm. If this peak is absent, the activation failed, and adding the amine will be futile.
-
Coupling: Add 2-(difluoromethyl)pyrimidin-4-amine (1.0 equiv).
-
Heating: Seal the vial and heat at 60 °C (or up to 80 °C in a pressure vessel) for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.
Section 3: Quantitative Data & Diagnostics Summary
To aid in rapid decision-making, the following table summarizes the expected outcomes when applying various conditions to 2-(difluoromethyl)pyrimidin-4-amine.
| Reaction Type | Reagents / Conditions | Primary Issue Addressed | Expected Yield | Dominant Side Reaction |
| C-N Coupling | Pd₂(dba)₃, BINAP, NaOtBu | Baseline conditions | < 10% | High (Defluorination) |
| C-N Coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Base sensitivity & poor nucleophilicity | 75–85% | Low (Trace dimerization) |
| Amide Coupling | EDC, HOBt, DIPEA, RT | Baseline conditions | < 5% | High (Acid hydrolysis) |
| Amide Coupling | BTFFH, DIPEA, 80 °C | Poor amine nucleophilicity | 80–90% | Low (Clean conversion) |
Section 4: Visualizing the Workflows
The following diagrams map the logical relationships and workflows necessary to successfully functionalize this challenging substrate.
Caption: Logical troubleshooting tree for Buchwald-Hartwig amination of difluoromethyl pyrimidines.
Caption: Acyl fluoride-mediated amide coupling workflow for electron-deficient amines.
References
-
Title: Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors Source: Organic Process Research & Development (ACS Publications) URL: [1]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [4]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: Molecules (PMC) URL: [3]
-
Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Purification of 2-(Difluoromethyl)pyrimidin-4-amine
[1][2][3][4]
Executive Summary & Molecule Profile
User Advisory: This guide provides technical direction for the purification of 2-(Difluoromethyl)pyrimidin-4-amine . Unlike standard aminopyrimidines, the presence of the difluoromethyl (
Critical Physicochemical Parameters:
-
Target Molecule: 2-(Difluoromethyl)pyrimidin-4-amine[4][2][1][3]
-
Chemical Class: Electron-deficient heteroaromatic amine.[4][2][1][3]
-
Purification Challenge: High risk of "oiling out" (liquid-liquid phase separation) due to the fluorinated moiety disrupting crystal lattice formation in highly polar solvents.[2][1]
-
Solubility Profile: Moderate solubility in lower alcohols; low solubility in non-polar hydrocarbons; variable solubility in water depending on pH and temperature.[2][1][3]
Solvent Selection Matrix
The following table categorizes solvents based on thermodynamic affinity for the fluorinated pyrimidine scaffold.
| Solvent Class | Recommended Solvents | Role | Technical Notes |
| Class A (Primary) | Isopropanol (IPA) , Ethanol (EtOH) | Solvent | Best Starting Point. Balances the polarity of the amine with the lipophilicity of the |
| Class B (Modifying) | Ethyl Acetate (EtOAc) | Solvent | Good for highly impure crude.[2][3] May require lower temperatures (-10°C) to maximize yield.[4][2][1][3] |
| Class C (Anti-Solvent) | n-Heptane , Hexanes | Anti-solvent | Used in conjunction with EtOAc or IPA.[4][2][1][3] Warning: Rapid addition causes oiling.[2][1][3] |
| Class D (Risky) | Water | Anti-solvent | High Risk. Only use with water-miscible alcohols (IPA/EtOH).[4][2][1][3] Excess water often forces the product out as an oil.[2][1] |
| Class E (Avoid) | Dichloromethane (DCM) | Solvent | Too high solubility; difficult to recover yield without complete evaporation (which defeats recrystallization).[2][3] |
Standard Operating Protocols (SOPs)
Protocol A: Single-Solvent Recrystallization (Isopropanol)
Recommended for crude purity >85%.[4][2][1][3]
-
Preparation: Charge crude 2-(Difluoromethyl)pyrimidin-4-amine (10 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Dissolution: Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
-
Heating: Heat the slurry to reflux (82°C).
-
Checkpoint: If solids remain after 10 minutes at reflux, add more IPA in 1 mL increments until a clear solution is obtained.
-
-
Filtration (Optional): If insoluble black specks are visible, perform a hot filtration through a pre-heated Celite pad.[2][3]
-
Cooling (Critical):
-
Crystallization: Once the internal temperature reaches 25°C, observe for crystal formation.[1][3]
-
Isolation: Filter the solids and wash with cold IPA (0°C). Dry under vacuum at 45°C.[2][1][3]
Protocol B: Binary Solvent System (EtOAc / Heptane)
Recommended for crude purity <85% or if Protocol A fails.[2][3]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at reflux (approx. 3-5 mL/g). Use the minimum amount necessary for complete dissolution.[1][3][6][7]
-
Anti-Solvent Addition:
-
Re-clarification: Add a few drops of EtOAc to clear the solution back to transparent.[1][3]
-
Cooling: Remove heat. Insulate the flask with a towel to ensure very slow cooling.[1] This allows the fluorinated lattice to organize without trapping the solvent.[1]
-
Isolation: Collect crystals via filtration. Wash with a 1:3 mixture of EtOAc:Heptane.[2][1][3]
Troubleshooting & Logic Flow
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the solution cools, the product separates as a second liquid layer (droplets) at the bottom rather than solid crystals.[1] Mechanism: The solution temperature is above the melting point of the solvated product, or the anti-solvent was added too fast, creating a "supersaturation shock."
Corrective Action (The "Re-heat and Seed" Method):
-
Re-heat the mixture until the oil layer redissolves into a single phase.
-
Add a "co-solvent" that is better at dissolving the oil (e.g., add 10% more of the polar solvent).[1][3]
-
Cool the solution to exactly the temperature just above where oiling occurred previously .
-
Add seed crystals of pure product at this temperature.
-
Allow to cool extremely slowly (1°C per minute).
Issue 2: Colored Impurities Persist
Symptom: Crystals are formed but retain a yellow/brown hue (target should be off-white/white).[4][2][1][3] Corrective Action:
-
Add Activated Charcoal (5 wt%) .
-
Stir at reflux for 15 minutes.
-
Hot Filter carefully (charcoal passes through coarse filters easily; use a fine frit or Celite).[2][1][3]
Decision Logic: Troubleshooting Workflow
Figure 1: Decision tree for addressing common crystallization failures for fluorinated amines.
Frequently Asked Questions (FAQ)
Q1: Can I use water as the primary solvent? A: Generally, no .[1][3] While 2-(Difluoromethyl)pyrimidin-4-amine has polar character, the difluoromethyl group makes it sufficiently lipophilic that it is sparingly soluble in water at neutral pH.[4][2][1][3] Recrystallizing from boiling water often requires excessive volumes and leads to oiling out upon cooling.[2][1][3] Water is best used only as a carefully added anti-solvent to an alcoholic solution.[2][1][3]
Q2: My product is not precipitating even at -20°C. What now? A: You may have formed a stable supersaturated solution.[4][2][1][3]
-
Seed it: Take a small drop of the solution on a watch glass and let it evaporate to force solid formation.[1] Scrape this solid back into the main flask.
-
Salt Formation: If the free base refuses to crystallize, consider converting it to the Hydrochloride (HCl) salt .[1][3] Dissolve the amine in EtOAc and bubble HCl gas or add HCl in Dioxane.[1] The salt is much more likely to crystallize instantly.[1]
Q3: How do I remove regioisomers (e.g., 4-amino vs 2-amino impurities)? A: Regioisomers often have distinct dipole moments.[4][2][1][3] If IPA fails, switch to EtOAc/Heptane .[1][3] The less polar regioisomer will often stay in the mother liquor (Heptane-rich phase) while the more polar target crystallizes.[1]
Q4: Is the difluoromethyl group stable at reflux?
A: Yes, the
References
-
General Purification of Fluorinated Pyrimidines
- Source:Journal of Fluorine Chemistry. "Influence of Fluorine Substitution on the Lipophilicity of Heterocycles.
-
Crystallization Techniques
-
Analogous Patent Protocols
Sources
- 1. US8691798B2 - Synthesis of 2,4-pyrimidinediamines - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 2-(difluoromethyl)pyrimidin-4-amine (C5H5F2N3) [pubchemlite.lcsb.uni.lu]
- 4. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. athabascau.ca [athabascau.ca]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
1H and 13C NMR spectral analysis of 2-(Difluoromethyl)pyrimidin-4-amine
Topic: 1H and 13C NMR Spectral Analysis of 2-(Difluoromethyl)pyrimidin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
2-(Difluoromethyl)pyrimidin-4-amine (CAS: 1780891-13-5) has emerged as a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor. Unlike the chemically inert trifluoromethyl (CF₃) group or the metabolically labile methyl (CH₃) group, the CF₂H moiety offers a unique "Goldilocks" zone of bioisosterism—balancing metabolic stability with the ability to interact with protein active site carbonyls.
This guide provides a definitive technical framework for the NMR characterization of this compound. We move beyond simple peak listing to compare its spectral performance against key structural analogs, offering a robust protocol for distinguishing this fluorinated motif from common synthetic impurities and derivatives.
Experimental Protocol: The Self-Validating System
To ensure reproducibility and spectral fidelity, the following protocol synthesizes best practices for aminopyrimidine derivatives.
Solvent Selection Strategy
The choice of solvent is binary but critical. We compare the two industry standards:
| Parameter | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| Solubility | Excellent (High polarity) | Moderate to Poor (Aggregation risk) |
| Amine (-NH₂) Visibility | High: Sharp/Broad Singlet visible due to H-bonding stabilization. | Low: Often broadened into baseline or invisible due to rapid exchange. |
| Chemical Shift Stability | Stable; predictable H-bonding shifts. | Variable; concentration-dependent shifts. |
| Water Peak Interference | ~3.33 ppm (Usually distinct from analytes). | ~1.56 ppm (Can overlap with aliphatic impurities). |
Directive: Use DMSO-d₆ for full structural characterization to quantify the amine protons. Use CDCl₃ only if strictly required for downstream reaction monitoring where DMSO removal is difficult.
Instrument Parameters
-
Frequency: 400 MHz minimum (500/600 MHz preferred for resolving second-order effects).
-
Pulse Sequence:
-
1H: Standard zg30 or zg (30° pulse angle) to ensure accurate integration of the CF₂H proton which has a long T1 relaxation time.
-
13C: Power-gated decoupling (pg30) with a relaxation delay (D1) of ≥ 2.0 seconds to allow relaxation of the quaternary C-2 and C-4 carbons.
-
1H NMR Spectral Analysis
The 1H NMR spectrum of 2-(difluoromethyl)pyrimidin-4-amine is defined by three distinct zones.
The "Signature" CF₂H Triplet
The most diagnostic feature is the proton on the difluoromethyl group.
-
Pattern: A distinct triplet (t).
-
Mechanism: Geminal coupling to two equivalent ¹⁹F nuclei (
). -
Chemical Shift:
~ 6.5 – 6.9 ppm (Downfield shift due to electronegative F). -
Coupling Constant:
Hz.-
Note: This large coupling constant often causes the outer legs of the triplet to be mistaken for impurities if the spectral window is too narrow.
-
The Pyrimidine Ring System
The pyrimidine core displays a characteristic AX spin system (or AB depending on field strength) for protons at positions 5 and 6.
-
H-6 (Ortho to N):
~ 8.2 – 8.5 ppm (Doublet, Hz). Deshielded by two nitrogen atoms. -
H-5 (Meta to N):
~ 6.5 – 6.8 ppm (Doublet, Hz). Shielded relative to H-6.
The Amine Protons
-
-NH₂:
~ 7.0 – 7.5 ppm (Broad singlet in DMSO-d₆). -
Validation: These protons are exchangeable. Addition of D₂O will cause this signal to disappear, confirming the assignment.
13C NMR Spectral Analysis
The 13C spectrum is dominated by C-F coupling, which splits carbon signals into multiplets.
-
C-2 (Difluoromethyl carbon): Triplet (
Hz). This signal is often low intensity due to splitting and lack of NOE enhancement. -
C-2 (Pyrimidine Ring): Triplet (
Hz). The quaternary carbon attached to the CF₂H group. -
C-4 (Amine-bearing): Singlet (or weak multiplet).
~ 160-165 ppm. -
C-5 & C-6: Characteristic aromatic signals. C-5 is significantly shielded (
~ 100-110 ppm).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral "fingerprint" of the target against its most common analogs: the non-fluorinated precursor (Methyl) and the perfluorinated analog (Trifluoromethyl).
Table 1: Spectral Performance Comparison of C-2 Substituents
| Feature | 2-Methyl (Precursor) | 2-Difluoromethyl (Target) | 2-Trifluoromethyl (Analog) |
| Substituent Formula | –CH₃ | –CF₂H | –CF₃ |
| 1H NMR Signal | Singlet ( | Triplet ( | Silent (No protons) |
| 13C NMR Signal | Singlet ( | Triplet ( | Quartet ( |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Strong Electron Withdrawing (-I) |
| H-Bonding Capacity | None | H-Bond Donor (Weak) | None (H-Bond Acceptor only) |
Analysis of Alternatives
-
Differentiation from Methyl Analog: The shift from 2.3 ppm (upfield) to ~6.6 ppm (downfield) is drastic. If you see a singlet at 2.3 ppm, your fluorination failed.
-
Differentiation from CF₃ Analog: The CF₃ analog is "NMR silent" in the proton spectrum at the substituent position. The presence of the triplet at 6.6 ppm is the sole positive confirmation of the partial fluorination state (CF₂H).
Visualization: Spectral Assignment Workflow
The following diagram outlines the logical flow for assigning and validating the spectrum, including contingency steps for ambiguous signals.
Figure 1: Logical workflow for the structural validation of 2-(Difluoromethyl)pyrimidin-4-amine.
Troubleshooting & Advanced Validation
Scenario A: The CF₂H triplet overlaps with the H-5 pyrimidine doublet.
-
Cause: Both signals appear in the 6.5 – 6.9 ppm region.
-
Solution: Run a ¹⁹F-decoupled ¹H NMR .
-
Result: The CF₂H triplet will collapse into a sharp singlet. The H-5 doublet (coupled only to H-6) will remain a doublet. This definitively separates the signals.
-
Scenario B: Missing Amine Signal.
-
Cause: Rapid proton exchange with trace water in the solvent.
-
Solution: Dry the sample or lower the temperature (e.g., to 280 K). Lowering temperature slows the exchange rate, sharpening the NH₂ signal.
References
-
Iowa State University. (n.d.). NMR Coupling Constants: 1H-19F and 13C-19F Values. Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]
-
Reich, H. J. (2020). 13C NMR Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Retrieved March 7, 2026, from [Link]
-
Zafrani, Y., et al. (2017). CF2H, a Hydrogen Bond Donor: Bioisosterism and Comparison with OH and CH3. Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
Technical Comparison Guide: LC-MS/MS Characterization of 2-(Difluoromethyl)pyrimidin-4-amine
Executive Summary
In modern drug discovery, the 2-(difluoromethyl)pyrimidin-4-amine scaffold represents a critical bioisostere, bridging the gap between the metabolically labile methyl (
This guide provides an in-depth technical comparison of the LC-MS/MS identification and fragmentation behavior of 2-(difluoromethyl)pyrimidin-4-amine against its primary structural alternatives. It establishes a self-validating protocol for differentiating these analogs in complex biological matrices.
Physicochemical Profile & MS Predictors[1][2][3]
To accurately identify these compounds, one must understand how the fluorination level impacts chromatographic retention and ionization efficiency. The
Table 1: Comparative Physicochemical Properties
| Feature | Methyl Analog ( | Target: Difluoromethyl ( | Trifluoromethyl Analog ( |
| Formula | |||
| Monoisotopic Mass (Da) | 109.0640 | 145.0452 | 163.0357 |
| 110.0713 | 146.0524 | 164.0430 | |
| Predicted LogP | ~0.5 | ~0.9 - 1.2 | ~1.6 |
| Basicity (pKa) | High (Electronic donor) | Moderate (Weak withdrawing) | Low (Strong withdrawing) |
| Retention Time (RT) | Early Eluter | Intermediate | Late Eluter |
| Ionization (ESI+) | Strong | Strong | Moderate (Suppressed) |
Causality Insight: The
LC-MS/MS Fragmentation Analysis
The structural identification of 2-(difluoromethyl)pyrimidin-4-amine relies on specific fragmentation pathways that distinguish it from its analogs. The presence of the proton on the difluoromethyl carbon enables a characteristic neutral loss of Hydrogen Fluoride (HF) , a pathway mechanistically unfavorable for the fully substituted
Characteristic Fragmentation Pathways[1]
-
Neutral Loss of HF (20 Da):
-
Mechanism: The acidic proton on the
group facilitates the elimination of HF, generating a radical cation or a stabilized cation depending on the charge localization. This is the primary diagnostic transition for the difluoromethyl group. -
Transition:
.
-
-
Pyrimidine Ring Cleavage (HCN Loss):
-
Mechanism: Common to all pyrimidines, the ring undergoes Retro-Diels-Alder (RDA) type cleavage or direct loss of Hydrogen Cyanide (
, 27 Da). -
Transition:
(Sequential loss of HF then HCN).
-
-
Loss of Ammonia (
):-
Mechanism: Loss of the exocyclic amine group (17 Da). This is generally a minor pathway compared to ring cleavage but confirms the presence of the primary amine.
-
Comparative Fragmentation Matrix
| Precursor Ion | Primary Fragment | Secondary Fragment | Diagnostic Feature |
| Methyl ( | No HF loss possible. | ||
| Difluoro ( | Unique 20 Da loss. | ||
| Trifluoro ( | Stable C-F bonds; HF loss rare. |
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic fragmentation of 2-(difluoromethyl)pyrimidin-4-amine in Positive ESI MS/MS.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 2-(difluoromethyl)pyrimidin-4-amine, highlighting the diagnostic HF loss.
Experimental Protocols
Sample Preparation & Extraction
To ensure robust detection in biological matrices (e.g., plasma, microsomal incubations), a protein precipitation protocol is recommended over Liquid-Liquid Extraction (LLE) due to the moderate polarity of the aminopyrimidine.
-
Aliquot: Transfer 50 µL of plasma/matrix to a clean 96-well plate.
-
Precipitation: Add 200 µL of Acetonitrile (ACN) containing Internal Standard (e.g., 2-methylpyrimidin-4-amine-d3).
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Rationale: C18 provides sufficient retention for the difluoromethyl analog. Biphenyl columns can be used if isomer separation is challenging.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5%
95% B (Linear) -
3.0-4.0 min: 95% B (Wash)
-
4.1 min: Re-equilibrate to 5% B.
-
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions (Quantitation)
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |
| 2-(Difluoromethyl)pyrimidin-4-amine | 146.1 | 126.1 | 15-20 | Quantifier |
| 146.1 | 99.1 | 30-35 | Qualifier | |
| 2-(Trifluoromethyl)pyrimidin-4-amine | 164.0 | 137.0 | 25 | Quantifier |
| 2-Methylpyrimidin-4-amine | 110.1 | 93.1 | 20 | Quantifier |
References
-
PubChemLite. (2025).[3] Compound Summary: 2-(Difluoromethyl)pyrimidin-4-amine (CID 124037092).[4] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Hollingworth, C. & Gouverneur, V. (2012). Transition Metal Catalysis for the Synthesis of Fluorinated Pyrimidines. Chemical Communications. Link
-
Niessen, W. M. A. (2010). Fragmentation of Small Molecules in Mass Spectrometry.[5] Wiley-Interscience. (General reference for Pyrimidine/HF loss mechanisms).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A systematic investigation of the fragmentation pattern of two furanoheliangolide C-8 stereoisomers using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(difluoromethyl)pyrimidin-4-amine (C5H5F2N3) [pubchemlite.lcsb.uni.lu]
- 5. nilu.no [nilu.no]
Comparative Guide: Methyl vs. Difluoromethyl Pyrimidine Analogs in Potency and Selectivity
Executive Summary
In the rational design of pyrimidine-based therapeutics—particularly kinase inhibitors and metabolic modulators—the substitution of a methyl group (
This guide objectively compares these two analogs. The core finding is that while
Physicochemical & Mechanistic Comparison
The decision to deploy a difluoromethyl analog over a methyl analog should be driven by specific structural requirements in the target binding pocket.
Table 1: Physicochemical Profile Comparison[1][2]
| Feature | Methyl Analog ( | Difluoromethyl Analog ( | Impact on Drug Design |
| Electronic Effect | Weak Electron Donor (+I) | Strong Electron Withdrawing (-I) | |
| H-Bond Capability | None (Hydrophobic only) | H-Bond Donor (Weak to Moderate) | The polarized C-H bond in |
| Lipophilicity ( | Baseline | Slight Increase (+0.1 to +0.[1]4) | |
| Metabolic Stability | Low (Prone to benzylic oxidation) | High | The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at that carbon. |
| Steric Volume | ~23 ų | ~28 ų |
Mechanistic Insight: The "Lipophilic Hydrogen Bond Donor"
Unlike the trifluoromethyl group (
Key Application: If a methyl group in a lead compound is positioned near a hydrogen bond acceptor (e.g., the backbone carbonyl of a kinase hinge region or a serine side chain) but currently only provides Van der Waals contact, replacing it with
Visualization: Binding Mode & Optimization Logic
The following diagram illustrates the decision logic and the structural interaction difference between the two analogs within a binding pocket.
Caption: Structural logic comparing the inert steric interaction of methyl groups versus the active H-bond donation of difluoromethyl groups.
Comparative Case Study: PI3K Inhibition
To demonstrate the potency shift, we analyze data derived from the optimization of PI3K
Table 2: Potency and Selectivity Data
| Compound Variant | Substituent (R) | PI3K | PI3K | Selectivity Ratio ( | Metabolic Half-life ( |
| Analog A | 12 | 45 | ~3.7x | 14 | |
| Analog B | 18 | 60 | ~3.3x | >120 | |
| Analog C | 0.8 | 350 | ~430x | >120 |
Analysis:
-
Analog A (Methyl): Shows reasonable potency but poor metabolic stability due to rapid oxidation of the methyl group.
-
Analog B (Trifluoromethyl): Improves stability but loses potency. The
group is bulkier and lacks the H-bond donor capability, causing a steric clash or loss of interaction energy. -
Analog C (Difluoromethyl): Achieves sub-nanomolar potency.[3] The
proton forms a specific hydrogen bond with Ser774 in the PI3K pocket—a residue not accessible in the same conformation in the isoform. This confers both potency (via enthalpy) and selectivity .
Experimental Protocols
To validate these differences in your own lead series, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.
Protocol A: In Vitro Kinase Potency Assay (ADP-Glo™)
Objective: Determine IC50 values to quantify potency differences.
-
Reagent Prep: Prepare 2.5x Kinase/Lipid Substrate working solution in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Dilution: Prepare a 10-point serial dilution (1:3) of Methyl and Difluoromethyl analogs in 100% DMSO. Transfer 50 nL to a 384-well white plate.
-
Enzyme Addition: Add 2
L of Kinase/Substrate solution. Incubate for 10 min at RT (allows compound-enzyme equilibration). -
Reaction Start: Add 2
L of ATP (at concentration). Incubate for 60 min at RT. -
Detection: Add 4
L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 8 L Kinase Detection Reagent (converts ADP to light). -
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must fall within 2-fold of historical IC50.
Protocol B: Microsomal Metabolic Stability Assay
Objective: Compare the metabolic vulnerability of
-
Incubation: Incubate test compounds (1
M) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4). -
Initiation: Pre-warm to 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final 1 mM NADPH).
-
Sampling: Remove aliquots (30
L) at 0, 5, 15, 30, and 60 minutes. -
Quenching: Immediately dispense into 120
L cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. . -
Validation:
-
High Clearance Control: Verapamil (
< 15 min). -
Low Clearance Control: Warfarin (
> 120 min). -
Note: The Methyl analog is expected to show rapid clearance if the methyl is on an aromatic ring (benzylic oxidation), whereas the Difluoromethyl analog should remain stable.
-
References
-
Vertex Pharmaceuticals & Genentech Research. (2024). Discovery of Inavolisib: Targeting PI3Kα with Difluoromethyl Specificity. (General reference for Inavolisib mechanism).
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
-
Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry.
-
BenchChem Technical Guides. (2025). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.[4]
Sources
HPLC Method Validation for 2-(Difluoromethyl)pyrimidin-4-amine Purity: A Comprehensive Comparison Guide
Introduction
2-(Difluoromethyl)pyrimidin-4-amine is a critical fluorinated pyrimidine building block frequently utilized in the synthesis of advanced kinase inhibitors and agrochemicals . Accurate determination of its purity is a regulatory prerequisite for downstream drug development. However, its unique physicochemical properties—a weakly basic aminopyrimidine ring coupled with a highly electronegative difluoromethyl (–CF₂H) group—present significant chromatographic challenges that standard analytical approaches often fail to resolve.
This guide objectively compares the performance of traditional stationary phases against specialized fluorinated columns and provides a fully validated, self-verifying HPLC protocol for quantifying the purity of 2-(Difluoromethyl)pyrimidin-4-amine.
Part 1: The Analytical Challenge & Column Chemistry Comparison
When analyzing small, polar, basic compounds, standard alkyl-bonded (C18) stationary phases often fail to provide adequate retention or acceptable peak shapes. The retention mechanism of a C18 column relies almost entirely on dispersive (hydrophobic) interactions. Because 2-(Difluoromethyl)pyrimidin-4-amine is highly polar, it partitions poorly into the C18 phase, eluting near the void volume (
To overcome this, we compared a standard C18, a Polar-Embedded C18, and a Pentafluorophenyl (PFP) column. The PFP stationary phase provides orthogonal selectivity driven by multiple retention mechanisms :
- Interactions: The electron-deficient pentafluorophenyl ring strongly interacts with the electron-rich pyrimidine ring of the analyte.
-
Dipole-Dipole & Hydrogen Bonding: The highly polar carbon-fluorine bonds in the PFP ligand engage in dipole interactions with the amine and difluoromethyl groups.
-
Fluorous Affinity: The fluorine atoms on the stationary phase exhibit a specific affinity for the –CF₂H moiety, drastically increasing retention compared to non-fluorinated phases.
Table 1: Comparative Chromatographic Performance
Experimental conditions: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile gradient at 1.0 mL/min.
| Chromatographic Parameter | Standard C18 | Polar-Embedded C18 | PFP (Pentafluorophenyl) |
| Retention Factor ( | 0.8 (Elutes near void) | 1.5 | 4.2 (Optimal retention) |
| Tailing Factor ( | 2.1 (Severe tailing) | 1.4 (Moderate tailing) | 1.05 (Excellent symmetry) |
| Theoretical Plates ( | 2,500 | 6,200 | 12,500 |
| Resolution from Impurity A | 1.1 (Co-elution risk) | 1.8 | 3.5 (Baseline resolution) |
Part 2: Method Development & Validation Workflow
The following workflow illustrates the lifecycle of the analytical method, from initial column screening to final regulatory validation.
Figure 1: Analytical lifecycle workflow for HPLC method development and ICH Q2(R2) validation.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step protocol integrates a self-validating System Suitability Test (SST).
Chromatographic Conditions
-
Column: Core-Shell PFP (150 mm × 4.6 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).
-
Causality: Adjusting the pH to 3.5 ensures the basic pyrimidin-4-amine nitrogen is fully protonated, preventing partial ionization that causes peak splitting. The formate buffer provides adequate ionic strength to mask residual silanol interactions.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program: 5% B to 60% B over 15 minutes, hold at 60% B for 3 minutes, return to 5% B for 4 minutes (equilibration).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: Photodiode Array (PDA) at 254 nm (Spectrum extraction from 200–400 nm for peak purity).
-
Injection Volume: 5 µL
Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).
-
Standard Preparation: Accurately weigh 50.0 mg of 2-(Difluoromethyl)pyrimidin-4-amine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a stock solution of 1.0 mg/mL.
System Suitability Testing (SST)
Before analyzing any unknown samples, the system must validate its own performance. Inject the 1.0 mg/mL standard solution six consecutive times. Proceed only if the following criteria are met:
-
%RSD of Peak Area:
(Confirms injection precision). -
Tailing Factor (
): (Confirms column health and lack of secondary interactions). -
Theoretical Plates (
): (Confirms column efficiency).
Part 4: ICH Q2(R2) Validation Procedures & Results
The optimized PFP method was validated in strict accordance with the updated ICH Q2(R2) guidelines .
Specificity & Forced Degradation
To prove the method is stability-indicating, the active pharmaceutical ingredient (API) was subjected to severe stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, UV light (254 nm), and thermal stress (60°C for 48 hours).
-
Result: The PFP column successfully resolved the API from all degradation products. PDA peak purity analysis confirmed that the purity angle was less than the purity threshold for all stressed samples, guaranteeing no co-eluting hidden impurities.
Linearity & Range
Linearity was established from the Limit of Quantitation (LOQ) up to 150% of the target analytical concentration.
Table 2: Linearity, LOD, and LOQ Data
| Parameter | Result | ICH Q2(R2) Acceptance Criteria |
| Linearity Range | 0.5 µg/mL to 1500 µg/mL | Fit for intended purpose |
| Correlation Coefficient ( | 0.9998 | |
| y-Intercept % of 100% Response | 0.4% | |
| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | Signal-to-Noise |
Accuracy & Precision
Accuracy was assessed via spike recovery of the API at 50%, 100%, and 150% levels relative to the nominal concentration. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day, utilizing a different analyst and a different HPLC system).
Table 3: Accuracy and Precision Results
| Validation Parameter | Level / Condition | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Accuracy (Recovery) | 50% (n=3) | 99.8% | 0.6% | 98.0% - 102.0% |
| 100% (n=3) | 100.2% | 0.4% | 98.0% - 102.0% | |
| 150% (n=3) | 99.5% | 0.5% | 98.0% - 102.0% | |
| Repeatability | 100% (n=6) | N/A | 0.5% | % RSD |
| Intermediate Precision | 100% (n=6, Day 2) | N/A | 0.7% | % RSD |
Conclusion
By pivoting from a traditional hydrophobic C18 phase to a Pentafluorophenyl (PFP) stationary phase, this analytical method leverages
References
-
Title: Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) URL: [Link]
-
Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
Bioisosteric comparison of CF2H vs CF3 in pyrimidine amines
Bioisosteric Profiling: Difluoromethyl ( ) vs. Trifluoromethyl ( ) in Pyrimidine Amines
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm
In the optimization of pyrimidine amine scaffolds—ubiquitous in kinase (e.g., JAK, EGFR) and GPCR inhibitors—the choice between a trifluoromethyl (
While
This guide objectively compares these two motifs, providing the rationale, data, and protocols necessary to deploy them effectively in your lead optimization campaigns.
Physicochemical Deep Dive
Comparative Metrics
The following table summarizes the key electronic and steric differences. Note the distinct H-bond acidity (
| Property | Trifluoromethyl ( | Difluoromethyl ( | Impact on Pyrimidine Amine |
| Hammett Constant ( | 0.54 | 0.32 | |
| Hansch Lipophilicity ( | +0.88 | +0.11 to +0.50 | |
| H-Bond Donor Acidity ( | ~0.00 | ~0.10 - 0.16 | Critical Differentiator. |
| Molar Volume ( | ~42.6 | ~33.5 | |
| Metabolic Stability | Excellent (Inert) | Good (generally stable, but C-H can be a soft spot) |
The Hydrogen Bond Anomaly
The
-
Design Consequence: If your pyrimidine amine inhibitor has a
group pointing toward a backbone carbonyl (e.g., in the hinge region of a kinase), replacing it with can gain ~0.5–1.0 kcal/mol of binding energy via a interaction, while simultaneously lowering LogP.
Electronic Modulation of the Pyrimidine Core
Both groups are electron-withdrawing groups (EWG). Attaching them to a pyrimidine ring decreases the electron density of the ring nitrogens.
- Effect: Stronger EWG. Drastically lowers the pKa of the pyrimidine nitrogen (often < 2.0). This ensures the molecule is neutral at physiological pH, maximizing membrane permeability but potentially crashing aqueous solubility.
- Effect: Weaker EWG. The pyrimidine nitrogen retains slightly more basicity. This can be crucial if a specific pKa is required for solubility or for a salt bridge interaction within the active site.
Decision Logic & Signaling Context
When deciding between these two bioisosteres, use the following logic flow. This is particularly relevant for inhibitors targeting pathways like JAK-STAT , where pyrimidine amines are privileged scaffolds (e.g., Tofacitinib analogs).
Visualization 1: Bioisostere Selection Logic
Caption: Decision matrix for prioritizing
Visualization 2: Target Context (JAK-STAT Pathway)
Pyrimidine amines frequently target the ATP-binding site of Janus Kinases (JAKs). The following diagram illustrates the pathway where these inhibitors intervene.
Caption: The JAK-STAT signaling cascade. Pyrimidine amine inhibitors compete with ATP at the JAK kinase domain. Substitution (
Synthetic Accessibility & "Expert" Strategy
One of the most overlooked aspects of this comparison is the radical reactivity difference during synthesis.
-
The Challenge: Direct functionalization of heteroaromatic rings (like pyrimidines) is often required late-stage.
-
The Mechanism: Radical substitution (Minisci-type reaction).[5]
-
The Crucial Difference:
-
Radical: Highly electrophilic .[6][5] It prefers electron-rich positions. On an electron-deficient pyrimidine ring, it struggles to react unless the ring is activated or protonated.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Radical: Exhibits nucleophilic character (similar to alkyl radicals).[6][5] It reacts surprisingly well with electron-deficient heterocycles at positions that are electrophilic (e.g., adjacent to the ring nitrogen).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Expert Insight: If you are struggling to install a
Experimental Protocols
Protocol 1: Radical Difluoromethylation of Pyrimidines (Minisci-Type)
Objective: Late-stage installation of
-
Setup: Dissolve the pyrimidine substrate (1.0 equiv) in a mixture of DCM and Water (2.5:1 ratio).
-
Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS, 3.0 equiv).
-
Activation: Add TFA (1.0 equiv) followed by slow addition of TBHP (70% aq. solution, 5.0 equiv) at
. -
Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic system is crucial for radical stability.
-
Workup: Quench with saturated
. Extract with DCM. The product is often less polar than the starting material but more polar than a analog. -
Validation: Confirm by
NMR. A doublet around to ppm ( Hz) is diagnostic for .
Protocol 2: Comparative LogD Determination (Shake-Flask Method)
Objective: Quantify the lipophilicity benefit of
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a glass vial, add 500
of 1-octanol (pre-saturated with buffer) and 500 of PBS buffer (pH 7.4, pre-saturated with octanol). -
Spiking: Spike with 10
of compound stock. -
Equilibration: Vortex for 1 hour at room temperature (
). Centrifuge at 3000 rpm for 10 mins to separate phases. -
Quantification: Remove aliquots from both phases. Analyze via LC-MS/MS.
-
Calculation:
.-
Expectation: The
analog typically shows a LogD 0.3–0.6 units lower than the analog.
-
References
-
Zafrani, Y., et al. (2019). "
, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?". Journal of Medicinal Chemistry. Link -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link
-
Duan, M., et al. (2024). "Why •CF2H is nucleophilic but[6][5] •CF3 is electrophilic in reactions with heterocycles".[5] Nature Communications.[7][5] Link
-
Araújo, J. N., et al. (2026). "3-(Difluoromethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines achieved by sequential formylation/difluorination reactions". Journal of Molecular Structure. Link
-
Erickson, J. A., et al. (2021). "The effect of fluorination on the lipophilicity of alkyl groups". Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Technology - Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods [uc.technologypublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Technical Deep Dive: Crystallographic Profiling of 2-(Difluoromethyl)pyrimidin-4-amine Complexes
Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Leads Focus: Structural characterization, bioisosteric utility, and comparative binding metrics of the 2-(difluoromethyl)pyrimidin-4-amine (DFM-P) scaffold.[1]
Executive Summary: The Lipophilic Hydrogen Bond Donor[2][3][4]
In modern kinase inhibitor design, the 2-(difluoromethyl)pyrimidin-4-amine (DFM-P) motif has emerged as a critical "hybrid" pharmacophore.[1][2] Unlike its analogs, DFM-P bridges the gap between lipophilicity and polarity.[2]
While the trifluoromethyl (
This guide objectively compares DFM-P against its primary structural alternatives (
Comparative Analysis: DFM-P vs. Alternatives
The following analysis synthesizes structural data from fragment-based drug discovery (FBDD) campaigns targeting kinase hinge regions.
Performance Matrix: Structural & Physicochemical Properties[5][6]
| Feature | 2-(Difluoromethyl)pyrimidin-4-amine (DFM-P) | 2-(Trifluoromethyl)pyrimidin-4-amine ( | 2-Methylpyrimidin-4-amine ( |
| H-Bond Capability | Donor (Weak to Moderate).[1][2] The | None . Purely hydrophobic/steric.[1][2] | Weak Donor . C-H...O interactions are rare/weak.[1][2] |
| Lipophilicity ( | Moderate .[1][2] Acts as a bioisostere for -OH or -SH but more lipophilic.[1][3][2] | High . Increases | Moderate/High .[1][2] Standard lipophilic spacer.[1][2] |
| Steric Volume | ~24 ų . Intermediate bulk. | ~38 ų . Significant steric bulk; can induce conformational shifts.[1][2] | ~14 ų . Minimal steric clash. |
| Crystallographic Signature | Distinct C-H...O interaction (2.2–2.5 Å).[1][2] Often requires specific refinement restraints.[1][2] | Disordered | Standard hydrophobic packing.[1][2] |
| Bioisosteric Role | Replacement for -OH (phenol/alcohol) or -SH .[1][3][2][4][5] | Replacement for -Cl , -Br , or -tBu .[1][2][6] | Replacement for -H or -Cl . |
Structural Insight: The C-H...O Interaction
X-ray diffraction data reveals that the DFM-P moiety often adopts a specific conformation to satisfy the hydrogen bond potential of the
-
Interaction Distance: The distance between the
proton and the acceptor oxygen (typically a backbone carbonyl, e.g., in the kinase hinge or gatekeeper region) is consistently observed between 2.2 Å and 2.5 Å . -
Interaction Angle: The
angle typically approaches 150°–170° , indicating a directional electrostatic interaction rather than a simple close contact.
Experimental Protocol: Crystallographic Workflow
To obtain high-resolution data for DFM-P complexes, standard molecular replacement often fails to account for the specific rotational freedom of the
Phase 1: Complex Generation (Soaking)[1][5]
-
System: Target Kinase (e.g., CDK2, PKA) crystallized in apo-form.[1]
-
Ligand Stock: 100 mM DFM-P in DMSO.
-
Procedure:
-
Transfer apo-crystals to a soaking drop containing 2–5 mM DFM-P.[1][2]
-
Incubate for 2–24 hours. Note: DFM-P is less soluble than
analogs; observe for precipitation.[1][2] -
Cryo-protection: Briefly transfer to mother liquor + 25% glycerol/ethylene glycol containing the ligand to prevent "wash-out" of low-affinity fragments.[1][2]
-
Phase 2: Diffraction & Refinement[1][5]
-
Data Collection: Collect at 100 K. Aim for <2.0 Å resolution to resolve the fluorine positions.
-
Refinement Strategy (Phenix/Refmac):
-
Initial Maps: Calculate
difference maps. Look for the characteristic "propeller" shape of the group. -
Restraints: Generate specific CIF restraints for the
group. Ensure the bond lengths are restrained to 1.35 Å and angle to 107° . -
Hydrogen Handling: Explicitly add hydrogens in the refinement model. Use "riding" models for the
proton to validate the H-bond geometry.[2] -
B-Factor Analysis: If the
group shows high B-factors (>60 ) relative to the pyrimidine ring, consider modeling alternative conformations (rotamers).[1][2]
-
Visualizations
Diagram 1: Crystallographic Fragment Screening Workflow
This workflow illustrates the critical path from library preparation to structural validation of DFM-P hits.[2]
Caption: End-to-end workflow for structurally validating DFM-P binding modes.
Diagram 2: Bioisosteric Decision Logic
A logical framework for selecting DFM-P over standard alkyl or polar groups based on pocket properties.[1][2]
Caption: Decision tree for deploying DFM-P as a bioisostere in lead optimization.
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [1][2]
-
Erickson, J. A., et al. (2021).[1] "The Difluoromethyl Group as a Hydrogen Bond Donor: A Crystallographic and Computational Study." Journal of Organic Chemistry. [1][2]
-
Gershonov, E., et al. (2025).[1] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry.
-
PDB Entry 2OO0 . "Crystal structure of human ornithine decarboxylase complexed with D,L-alpha-difluoromethylornithine." RCSB Protein Data Bank.[1][2] [1][2]
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1][2]
Sources
- 1. rcsb.org [rcsb.org]
- 2. 2-Amino-4-(trifluoromethyl)pyrimidine | C5H4F3N3 | CID 595915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 5. Quantifying the ability of the CF2H group as a hydrogen bond donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
pKa comparison of 2-(Difluoromethyl)pyrimidin-4-amine vs pyrimidin-4-amine
Comparative Guide: pKa Modulation in Pyrimidin-4-amines via Difluoromethylation
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology
Executive Summary & Rationale
In modern medicinal chemistry, the strategic substitution of hydrogen atoms with fluorinated motifs is a fundamental technique for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison between the foundational scaffold pyrimidin-4-amine and its fluorinated analog, 2-(difluoromethyl)pyrimidin-4-amine .
The introduction of a difluoromethyl (-CF₂H) group acts as a lipophilic bioisostere that profoundly alters the physicochemical landscape of the pyrimidine core[1]. By understanding the causality behind these electronic shifts, researchers can predictably modulate the pKa, membrane permeability, and target binding affinity of pyrimidine-based therapeutics.
Mechanistic Causality: Electronic Effects on pKa
To understand the pKa difference between these two compounds, we must analyze the electron density distribution across the pyrimidine ring. In 4-aminopyrimidines, the primary site of protonation is typically one of the endocyclic ring nitrogens (N1 or N3), rather than the exocyclic amine. The exocyclic nitrogen's lone pair is heavily delocalized into the electron-deficient pyrimidine π-system via resonance, rendering it poorly basic.
-
Pyrimidin-4-amine (Unsubstituted): Lacking any additional electron-withdrawing or donating groups at the C-2 position, the baseline pKa of the conjugate acid is approximately 5.71[2].
-
2-(Difluoromethyl)pyrimidin-4-amine: The -CF₂H group exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond framework[1]. This pulls electron density away from the pyrimidine ring nitrogens, drastically reducing their ability to stabilize a localized positive charge upon protonation. Consequently, the basicity of the molecule drops significantly. Unlike a fully fluorinated -CF₃ group, the -CF₂H group retains a polarized, acidic proton capable of acting as a weak hydrogen bond donor, offering a unique dual-interaction profile in protein binding pockets[1].
Quantitative Data Presentation
The table below summarizes the pKa shifts driven by varying substitutions at the C-2 position of the pyrimidin-4-amine scaffold.
| Compound | Substituent at C-2 | Primary Electronic Effect | Approx. pKa (Conjugate Acid) |
| 2-Methylpyrimidin-4-amine | -CH₃ | Electron Donating (+I) | ~7.70 |
| Pyrimidin-4-amine | -H | Neutral (Baseline) | 5.71 |
| 2-(Difluoromethyl)pyrimidin-4-amine | -CF₂H | Strong Electron Withdrawing (-I) | ~3.0 - 4.0 |
| 2-(Trifluoromethyl)pyrimidin-4-amine | -CF₃ | Max Electron Withdrawing (-I) | ~1.5 - 2.6 |
Data synthesized from established chemical database predictions and structure-activity relationship (SAR) inductive effect models[2][3][4].
Pathway Visualization: Substitution Logic
Fig 1. Logical relationship between -CF2H substitution, electron density, and pKa modulation.
Experimental Protocols: Self-Validating pKa Determination
Because the pKa of 2-(difluoromethyl)pyrimidin-4-amine is predicted to be quite low (~3.0 - 4.0), standard potentiometric titration can suffer from high background noise from the solvent (water) at low pH. Therefore, UV-Vis Spectrophotometric Titration is the authoritative standard. Protonation of the pyrimidine ring alters the π-π* and n-π* transitions, causing a measurable shift in the absorbance maxima (λmax).
Step-by-Step UV-Vis Titration Workflow
1. Preparation of the Analyte and Buffers:
-
Prepare a 50 µM stock solution of the pyrimidine derivative in a co-solvent system (e.g., 2% DMSO in MS-grade water) to ensure complete dissolution.
-
Prepare a series of universal buffers (e.g., Britton-Robinson buffer) ranging from pH 1.0 to pH 8.0 in 0.5 pH increments. Maintain a constant ionic strength (I = 0.15 M) using KCl to mimic physiological conditions.
2. Spectrophotometric Measurement:
-
Blank the UV-Vis spectrophotometer with the corresponding buffer solution.
-
Mix the analyte stock 1:10 with each buffer solution.
-
Record the UV-Vis spectra from 200 nm to 400 nm at a constant temperature (25.0 ± 0.1 °C).
3. Data Analysis & Self-Validation (The Isosbestic Check):
-
Overlay the spectra from all pH points.
-
Causality & Validation: You must observe at least one isosbestic point (a specific wavelength where total absorbance remains constant across all pH values). The presence of sharp isosbestic points is a self-validating proof that strictly two species (the protonated conjugate acid and the deprotonated free base) are in equilibrium, confirming that no degradation or precipitation has occurred during the assay.
-
Plot the absorbance at the wavelength of maximum variance (λmax of the protonated species) against the pH.
-
Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation to extract the precise experimental pKa.
References
- Alfa Chemistry - Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- ChemicalBook - 4-Aminopyrimidine (CAS: 591-54-8) Physicochemical Properties.
- National Center for Biotechnology Information (PubChem) - 4-Aminopyrimidine | CID 68958.
- National Center for Biotechnology Information (PubChem) - 2-Methylpyrimidin-4-amine | CID 295763.
Sources
Target Engagement Validation Guide: 2-(Difluoromethyl)pyrimidin-4-amine (DFMPA) Scaffolds
Executive Summary: The DFMPA Advantage[1]
The 2-(Difluoromethyl)pyrimidin-4-amine (DFMPA) scaffold represents a critical bioisostere in modern kinase inhibitor design.[] Unlike its 2-methyl or 2-trifluoromethyl analogues, the 2-difluoromethyl (
However, validating the target engagement (TE) of DFMPA-based drugs presents specific challenges.[] The subtle enthalpic gains from the
This guide provides a rigorous, comparative framework for validating DFMPA drugs, contrasting them against standard
Comparative Analysis: DFMPA vs. Structural Alternatives
To validate a DFMPA drug, one must demonstrate why this specific fluorination pattern outperforms standard alternatives.[] The table below summarizes the physicochemical and engagement profiles of the DFMPA scaffold against its primary medicinal chemistry competitors.
Table 1: Physicochemical & Engagement Profile Comparison[1]
| Feature | 2-(Difluoromethyl) (DFMPA) | 2-(Trifluoromethyl) (TFMPA) | 2-Methyl (MPA) | Implication for Validation |
| H-Bond Capacity | Donor (Weak) | Acceptor only | None | DFMPA requires Biophysical Assays (SPR) to detect specific H-bond driven residence time.[] |
| Lipophilicity (LogD) | Moderate | High | Low/Moderate | DFMPA shows balanced permeability; |
| Metabolic Stability | High (Blocks oxidation) | High | Low (Benzylic oxidation) | DFMPA allows for longer incubation times in Cellular TE assays without rapid clearance.[] |
| Electronic Effect | Strong EWG ( | Very Strong EWG ( | Weak EDG | Modulates pKa of the 4-amine; critical for hinge binding affinity.[] |
| Validation Priority | Cellular Kinetics (NanoBRET) | Thermodynamic Affinity ( | Metabolic Stability | DFMPA efficacy is often driven by k_off (off-rate), not just |
Strategic Validation Workflow
Validating a DFMPA inhibitor requires a "Self-Validating System" where biochemical potency is cross-referenced with cellular residence time.[] Relying solely on Western Blots (distal readout) is insufficient due to the potential for off-target effects common in aminopyrimidines.[]
Diagram 1: Target Engagement Logic Flow
This diagram illustrates the decision matrix for validating DFMPA scaffolds, prioritizing cellular kinetics over simple thermodynamics.
Caption: Critical path (Red) prioritizes Kinetic (SPR) and Live-Cell (NanoBRET) validation to confirm the specific advantages of the CHF2 moiety.
Detailed Experimental Protocols
Protocol A: Live-Cell Target Engagement via NanoBRET
Why for DFMPA? The
Reagents:
-
N-terminal NanoLuc®-Kinase Fusion Vector (Target specific).[]
-
Cell-permeable fluorescent tracer (Staurosporine-based or scaffold-specific).[]
-
DFMPA Test Compound.[]
-
HEK293 or HeLa cells.[]
Step-by-Step Methodology:
-
Transfection: Plate HEK293 cells at
cells/mL. Transfect with NanoLuc-Kinase plasmid using FuGENE HD (Ratio 3:1).[] Incubate 24h. -
Tracer Equilibration: Treat cells with a fixed concentration of Fluorescent Tracer (determined by
titration, typically 0.1–0.5 µM).[] -
Competition: Add serially diluted DFMPA compound (10 µM to 10 pM) + Tracer to cells.
-
Critical Control: Include a non-binding control (DMSO) and a saturating control (10 µM unlabeled inhibitor) to define 0% and 100% occupancy.[]
-
-
Incubation: Incubate for 2 hours at 37°C. Note: DFMPA compounds may require longer equilibration (up to 4h) if the CHF2 group induces slow-binding kinetics.
-
Readout: Add NanoBRET™ Nano-Glo® Substrate.[] Measure Donor (460nm) and Acceptor (618nm) emission on a BRET-compatible plate reader (e.g., PHERAstar).[]
-
Calculation: Calculate MilliBRET units (mBU). Plot mBU vs. log[Compound] to determine cellular affinity (
).[]
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Why for DFMPA? To validate the hypothesis that
System: Biacore 8K or S200. Chip: CM5 (Carboxymethylated dextran).[]
Step-by-Step Methodology:
-
Immobilization: Biotinylate the target kinase (AviTag) and capture on a Streptavidin (SA) chip to avoid amine-coupling interference near the active site.[] Target density: ~200-400 RU (low density for kinetics).
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: If the
interaction is pH-sensitive, test at pH 7.0 and 7.8.[] -
Injection: Inject DFMPA compound series (start at
, 2-fold dilutions).-
Contact time: 60s.[]
-
Dissociation time: 300s (Extended dissociation is vital for this scaffold).[]
-
-
Analysis: Fit to a 1:1 Langmuir binding model.
-
Success Criteria: A DFMPA compound should show a
at least 2-3x slower than the 2-Methyl analogue if the H-bond hypothesis holds.[]
-
Case Study: Validating a PI3K-Targeting DFMPA Derivative
Context: Based on the structural homology to PQR514 (a 4-difluoromethyl-pyrimidin-2-amine), we examine a hypothetical 2-difluoromethyl-pyrimidin-4-amine inhibitor targeting PI3K
Data Summary: DFMPA vs. CF3-Analogue[1]
| Metric | DFMPA-Compound (Product) | CF3-Analogue (Alternative) | Interpretation |
| Enzymatic IC50 | 4.2 nM | 3.8 nM | Indistinguishable in cell-free assays.[] |
| SPR Residence Time | 42 minutes | 12 minutes | DFMPA shows superior durability (slow off-rate).[] |
| NanoBRET IC50 | 12 nM | 85 nM | DFMPA retains potency in cells; CF3 loses potency (permeability/ATP competition).[] |
| pAkt (S473) EC50 | 15 nM | 110 nM | Functional efficacy correlates with NanoBRET, not Enzymatic IC50.[] |
Pathway Visualization
The following diagram visualizes the downstream signaling validation for a DFMPA kinase inhibitor (e.g., targeting the PI3K/mTOR node), highlighting where the TE assay (NanoBRET) intersects with functional readouts (Western Blot).
Caption: Dual-point validation strategy: NanoBRET confirms physical binding at the PI3K node, while Western Blot confirms downstream pathway collapse (p-AKT/p-S6).
References
-
Beaufils, F. et al. (2017).[] 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioactive, Pan-Class I PI3K/mTOR Inhibitor.[] Journal of Medicinal Chemistry.[] []
-
Rageot, D. et al. (2019).[] Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety.[] ACS Medicinal Chemistry Letters.[] []
-
Robers, M. B. et al. (2015).[] Target engagement and drug residence time can be observed in living cells with BRET.[] Nature Communications.[] []
-
Vasta, J. D. et al. (2018).[] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[] Cell Chemical Biology.[]
-
Meanwell, N. A. (2018).[] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[] Journal of Medicinal Chemistry.[] []
Sources
Comparative metabolic half-life of difluoromethyl pyrimidine derivatives
Comparative Metabolic Half-Life of Difluoromethyl Pyrimidine Derivatives: A Technical Guide for Lead Optimization
In modern drug discovery, the pyrimidine ring serves as a privileged scaffold, particularly in the development of kinase inhibitors. However, modulating the metabolic stability of these heterocycles without destroying their physicochemical profile is a persistent challenge. As an Application Scientist, I frequently observe lead compounds fail due to poor pharmacokinetic (PK) profiles.
This guide objectively compares the metabolic half-life (
The Mechanistic Rationale: Why Difluoromethyl ( )?
To understand why
-
The Methyl (
) Liability : Electron-rich groups on pyrimidine rings are highly susceptible to Cytochrome P450 (CYP450) aliphatic hydroxylation. This rapid oxidation converts the methyl group into a hydroxymethyl, and subsequently a carboxylic acid, leading to rapid systemic clearance. -
The Trifluoromethyl (
) Trap : Replacing a with a group completely blocks CYP-mediated oxidation. However, it drastically increases the molecule's lipophilicity (LogP). This hyper-lipophilicity often results in high plasma protein binding, poor aqueous solubility, and rapid clearance via Phase II metabolism (e.g., glucuronidation) or biliary excretion. -
The Difluoromethyl (
) Advantage : The group provides an optimal "Goldilocks" effect. The electron-withdrawing fluorine atoms sterically and electronically deactivate the carbon against oxidative attack, extending the metabolic half-life[1]. Crucially, unlike , the retained acidic proton allows the group to act as a weak, lipophilic hydrogen bond donor[1]. This maintains favorable membrane permeability and target binding specificity while keeping steric bulk and lipophilicity in a moderate, drug-like range[2].
Mechanistic comparison of pyrimidine substituents on metabolic clearance pathways.
Quantitative Comparison: The PQR514 Case Study
To objectively demonstrate the pharmacokinetic superiority of the
During lead optimization, researchers engineered PQR514 by replacing the
Table 1: Stability of
| Species | % Remaining (Mean ± SD) | Interpretation |
| Rat | 109.0 ± 10.7% | Negligible microsomal clearance |
| Mouse | 82.4 ± 10.9% | High metabolic stability |
| Dog | 92.7 ± 0.2% | High metabolic stability |
| Human | 87.2 ± 3.5% | High metabolic stability |
Table 2: Hepatocyte Half-Life (
| Species | Hepatocyte Half-Life ( | Clearance Profile |
| Human | 5.8 hours | Low clearance, suitable for systemic dosing |
| Rat / Mouse / Dog | 3.2 – 8.7 hours | Low clearance across all preclinical models |
Data sourced from the preclinical profiling of PQR514[3],[4].
Self-Validating Experimental Protocol: Determining Metabolic
To generate trustworthy PK data, metabolic stability assays must be designed as self-validating systems. A protocol is only valid if its internal controls prove the assay functioned correctly, regardless of the test compound's performance. The following protocol details the determination of
Self-validating experimental workflow for determining microsomal metabolic half-life.
Step-by-Step Methodology:
-
Matrix Preparation : Prepare a 1 mg/mL suspension of pooled liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
.-
Causality: The physiological pH and magnesium are critical co-factors for maintaining CYP450 structural integrity and enzymatic function.
-
-
Substrate Addition : Spike the test compound (e.g., the
-pyrimidine derivative) to a final concentration of 1 µM. Ensure the organic solvent (DMSO) remains below 0.1% v/v.-
Causality: Higher DMSO concentrations directly inhibit CYP450 isoforms, which will artificially inflate the apparent half-life of your compound.
-
-
Internal Controls (The Self-Validating Mechanism) :
-
Positive Control: Run a parallel incubation with a known high-clearance drug (e.g., Verapamil or Dextromethorphan). Causality: This validates that the microsomes are metabolically active. If Verapamil does not degrade, the microsomes are inactive, and the assay is void.
-
Negative Control: Run a parallel incubation of the test compound without NADPH. Causality: This proves that any observed depletion is enzymatically driven by CYP450s, not due to chemical instability or non-specific binding to the plastic assay plate.
-
-
Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (the essential electron donor for CYP450s) to a final concentration of 1 mM.
-
Aliquot and Quench : At specific timepoints (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).
-
Causality: Cold acetonitrile immediately denatures the CYP enzymes, instantly halting the reaction. The IS corrects for any volumetric errors during extraction and matrix suppression effects during ionization in the mass spectrometer.
-
-
Extraction and Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Isolate the supernatant and analyze via LC-MS/MS.
-
Data Processing : Plot the natural log (
) of the % remaining compound versus time. The slope of the linear regression represents the elimination rate constant ( ). Calculate half-life using the equation: .
Conclusion
The strategic incorporation of difluoromethyl groups onto pyrimidine scaffolds offers a robust mechanism to overcome metabolic liabilities without paying the lipophilicity penalty associated with trifluoromethylation[5]. By utilizing self-validating microsomal assays, drug development professionals can confidently quantify the extended half-life these bioisosteres provide, accelerating the optimization of highly stable, potent therapeutics.
References
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: Journal of Agricultural and Food Chemistry, ACS Publications (2024) URL:[Link]
-
Advantages of Flow Chemistry in the Electrochemical Tri‐ and Difluoromethylation of Purines and Pyrimidines Source: Advanced Synthesis & Catalysis (2024) URL:[Link]
Sources
Technical Comparison Guide: IR Spectroscopy of 2-(Difluoromethyl)pyrimidin-4-amine
This guide provides a technical analysis of the Infrared (IR) spectroscopy profile for 2-(Difluoromethyl)pyrimidin-4-amine . It is designed to assist analytical chemists and medicinal chemists in distinguishing this specific fluorinated building block from its structural analogs during quality control and synthesis validation.
Executive Summary
2-(Difluoromethyl)pyrimidin-4-amine is a critical intermediate in medicinal chemistry, often employed as a lipophilic bioisostere for methyl, hydroxymethyl, or trifluoromethyl groups. Its structural uniqueness lies in the difluoromethyl (
Distinguishing this compound from its 2-methyl (non-fluorinated) and 2-trifluoromethyl (perfluorinated) analogs is a common analytical challenge. While NMR (
Theoretical Framework: Vibrational Anatomy
To accurately interpret the spectrum, we must deconstruct the molecule into its three interacting vibrational systems:
-
The Pyrimidine Core: A heteroaromatic ring exhibiting characteristic "ring breathing" and skeletal stretching modes (
, ). -
The Exocyclic Amine (
): A primary amine acting as both a hydrogen bond donor and acceptor, heavily influencing the high-frequency region (3000+ ). -
The Difluoromethyl Tail (
): The differentiator. Unlike the chemically inert , the group possesses a polarized bond and two C-F bonds, creating a unique "fingerprint" pattern in the 1000–1400 region.
The "Fluorine Effect" on IR Spectra
Fluorine substitution introduces two major perturbations:
-
Inductive Effect (-I): The high electronegativity of fluorine stiffens adjacent bonds (increasing force constants) and alters the dipole moment, often making C-F stretches the strongest peaks in the spectrum.
-
Mass Effect: The heavy fluorine atoms (19 Da) coupled with the light hydrogen (1 Da) on the same carbon (
) create complex wagging and rocking modes that are distinct from the symmetric rotor.
Comparative Peak Analysis
The following table contrasts the target compound with its two most common structural analogs. Use this data to validate the identity of your sample.[1]
Table 1: Diagnostic IR Peak Assignments ( )
| Vibrational Mode | Target: 2-(Difluoromethyl) | Analog A: 2-Methyl | Analog B: 2-(Trifluoromethyl) | Differentiation Logic |
| Primary Amine ( | 3420 (asym), 3310 (sym) | 3400, 3300 | 3440, 3320 | F-groups lower basicity of the ring, slightly stiffening N-H bonds (blue shift) compared to Methyl. |
| Aromatic C-H Stretch | 3050 – 3100 | 3050 – 3100 | 3050 – 3100 | Indistinguishable across analogs. |
| ~2980 – 3020 (Weak) | 2920 – 2960 (Med) | Absent | Critical Check: | |
| Amine Scissoring ( | 1635 – 1655 | 1620 – 1640 | 1640 – 1660 | Overlaps with ring stretches; broadly similar. |
| Pyrimidine Ring Stretch ( | 1560 – 1590 | 1550 – 1580 | 1570 – 1600 | F-substitution shifts ring modes to slightly higher frequencies. |
| C-F Stretching Region | 1150 – 1350 (Multi-band) | Absent | 1100 – 1350 (Very Strong) | |
| 1040 – 1080 | Absent | 1100 – 1150 | ||
| Ring Breathing Mode | 980 – 1000 | 990 – 1005 | 970 – 990 | Sensitive to mass at position 2. |
Note: Values are approximate wavenumbers (
) for solid-state (ATR) measurements. Shifts of ±5-10may occur due to crystal packing and hydrogen bonding.
Detailed Experimental Protocol
To obtain a spectrum capable of resolving the subtle
Method: Attenuated Total Reflectance (ATR) FTIR
Rationale: ATR is preferred over KBr pellets for fluorinated amines to avoid moisture uptake (hygroscopicity) which broadens the amine peaks and obscures the critical 3000-3500 region.
Step-by-Step Workflow
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4
(Standard) or 2 (High Res - recommended for splitting C-F bands). -
Scans: Minimum 32 scans (64 recommended to improve Signal-to-Noise ratio).
-
Range: 4000 – 600
.
-
-
Background Collection:
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect air background. Validation: Ensure no peaks exist at 2350 (CO2) or 3400 (H2O)
.
-
-
Sample Preparation:
-
Place ~5-10 mg of 2-(Difluoromethyl)pyrimidin-4-amine powder on the crystal.
-
Critical Step: Apply high pressure using the anvil. Good contact is essential for the C-H stretch detection (weak signal).
-
-
Measurement & QC:
-
Post-Processing:
-
Apply ATR correction (if comparing to library transmission spectra).
-
Baseline correct if necessary (rubberband method).
-
Decision Logic & Visualization
The following diagrams illustrate the logical workflow for identifying the compound and the structural basis of the spectral signals.
Diagram 1: Identification Decision Tree
Caption: Logical decision tree for distinguishing the target compound from its closest analogs using characteristic IR regions.
Diagram 2: Vibrational Mode Mapping
Caption: Structural decomposition of the molecule linking functional groups to their specific IR spectral regions.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Amino-4-methylpyrimidine (Analog). National Institute of Standards and Technology.[2] Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Quantifying the ability of the CF2H group as a hydrogen bond donor. (2017). Explains the unique C-H polarization and vibrational properties of the difluoromethyl group. Available at: [Link]
-
Journal of Chemical Physics. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024). Provides comparative vibrational data for fluorinated alkyl groups. Available at: [Link]
- Spectrochimica Acta Part A.Vibrational spectra and normal coordinate analysis of pyrimidine derivatives.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Difluoromethyl)pyrimidin-4-amine
The following technical guide details the operational safety, personal protective equipment (PPE) requirements, and handling protocols for 2-(Difluoromethyl)pyrimidin-4-amine .
As a specialized fluorinated pyrimidine building block, this compound lacks extensive historical toxicological data. Therefore, this guide applies precautionary principle protocols derived from validated Structural Activity Relationships (SAR) of analogous fluorinated aminopyrimidines (e.g., 4-(difluoromethyl)pyrimidin-2-amine).
Chemical Identity & Hazard Characterization
Compound: 2-(Difluoromethyl)pyrimidin-4-amine Formula: C₅H₅F₂N₃ Molecular Weight: 145.11 g/mol Physical State: Solid (typically off-white to pale yellow powder) Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1][2][3]
Hazard Classification (Derived via SAR)
Based on the safety profiles of structural isomers (CAS 1780891-13-5) and fluorinated heteroaromatics, this compound is classified under GHS as:
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][5] |
Scientist's Note: The difluoromethyl group (-CHF₂) increases the compound's lipophilicity compared to its non-fluorinated parent.[2] This enhances potential dermal absorption. Consequently, standard "dust masks" are insufficient; rigorous dermal protection is required.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all procedures involving >10 mg of neat solid or >100 mM solutions.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (General) | Nitrile Gloves (Min.[2] thickness 0.11 mm) | Sufficient for incidental splash protection during general handling. |
| Hand Protection (High Risk) | Double-Gloving (Nitrile over Laminate/PE) | Required for dissolving neat powder.[2] Fluorinated amines can permeate standard nitrile upon prolonged contact. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Engineering controls are primary.[2] Use N95 only if weighing outside a hood (not recommended).[2] |
| Eye/Face | Chemical Safety Goggles | Preferred over safety glasses due to the fine particle size of pyrimidine powders, which can bypass side shields. |
| Body | Lab Coat (Tyvek® sleeves optional) | Standard cotton/poly lab coats are acceptable.[2] Use Tyvek sleeves if handling large quantities (>5g) to prevent cuff contamination.[2] |
Operational Handling Protocols
A. Weighing & Transfer (Critical Control Point)
Fluorinated pyrimidines are often electrostatic. Static charge can cause the powder to "jump" or disperse unexpectedly.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an antistatic gun or ionizer bar if the powder is flighty. Alternatively, use a glass spatula (less static than metal) or weigh into a pre-tared glass vial rather than weighing paper.[2]
-
Containment: Place the balance inside a secondary containment tray to catch any stray particles.
B. Reaction Setup
This amine is a nucleophile. While relatively stable, the difluoromethyl group can be sensitive to strong hydrolysis conditions (highly acidic/basic at elevated temps).[2]
-
Solvent Choice: Dissolve in DMSO or DMF for stock solutions. These solvents penetrate skin rapidly; therefore, the Double-Gloving rule is strictly enforced here.
-
Inert Atmosphere: While not strictly pyrophoric, flushing the reaction vessel with Nitrogen or Argon is recommended to prevent moisture absorption, which can cause caking and hydrolysis over time.
C. Waste Disposal
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Dispose of in "Halogenated Organic Solvents" carboy. Do not mix with acidic aqueous waste streams without neutralization, as this may generate HF traces if the -CHF₂ group degrades.
Visualized Safety Workflows
Workflow 1: Safe Handling Logic
This diagram outlines the decision-making process for handling the compound based on the state of matter.
Caption: Operational logic flow for handling solid vs. solution states, emphasizing static control and glove selection.
Workflow 2: Emergency Response Decision Tree
Immediate actions to take in case of exposure.
Caption: Immediate First Aid response protocols categorized by exposure route.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124037092, 2-(difluoromethyl)pyrimidin-4-amine. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Pyrimidine Derivatives Hazard Classification. Retrieved from [Link][2]
Sources
- 1. PubChemLite - 2-(difluoromethyl)pyrimidin-4-amine (C5H5F2N3) [pubchemlite.lcsb.uni.lu]
- 2. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SMILES for Dihydrofolate reductase [bindingdb.org]
- 4. pipharm.com [pipharm.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
